rU Phosphoramidite-15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H61N4O9PSi |
|---|---|
Molekulargewicht |
862.0 g/mol |
IUPAC-Name |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1 |
InChI-Schlüssel |
SKNLXHRBXYGJOC-CUSFPUCOSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Molecular Insights: A Technical Guide to rU Phosphoramidite-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acid (RNA) has become an indispensable tool for elucidating the intricate structures, dynamics, and molecular interactions that govern biological processes. At the heart of this powerful technique lies the use of ¹⁵N-labeled phosphoramidites, the chemical building blocks for the solid-phase synthesis of isotopically enriched RNA oligonucleotides. This technical guide provides a comprehensive overview of rU Phosphoramidite-¹⁵N, its synthesis, incorporation into RNA, and its application in cutting-edge research, with a focus on nuclear magnetic resonance (NMR) spectroscopy.
Core Concepts: The Power of Isotopic Labeling
The strategic placement of ¹⁵N atoms within the nucleobases of RNA serves as a non-perturbative probe for detailed structural and functional studies.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can leverage the unique magnetic properties of the ¹⁵N nucleus in NMR spectroscopy. This isotopic enrichment is crucial for overcoming spectral overlap in larger RNA molecules and for probing specific hydrogen bonds and base-pairing interactions, which are fundamental to the function of ribozymes, riboswitches, and protein-RNA complexes.[2] The primary application of ¹⁵N-labeled oligonucleotides is in high-resolution biomolecular NMR spectroscopy, which facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1]
Synthesis of rU Phosphoramidite-¹⁵N and Labeled Oligonucleotides
The synthesis of ¹⁵N-labeled RNA oligonucleotides is a multi-step process that begins with the chemical synthesis of the ¹⁵N-labeled nucleoside, followed by its conversion to a phosphoramidite, and finally its incorporation into an RNA strand via automated solid-phase synthesis.
Synthesis of [3-¹⁵N]-Uridine Phosphoramidite
A short and high-yielding synthetic route to [3-¹⁵N]-labeled uridine phosphoramidite has been developed, with an overall yield of 26% from uridine.[3][4] The key steps involve the introduction of the ¹⁵N isotope at the N3 position of the uridine base. One efficient method utilizes a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group strategy.[4] The introduction of the isotopic label is achieved by treating a precursor with ¹⁵NH₃, which can be generated in situ from ¹⁵NH₄Cl and a base.
Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[5] This automated process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[6][7] For the site-specific incorporation of a ¹⁵N-labeled uridine, the rU Phosphoramidite-¹⁵N is used at the desired step in the synthesis cycle.[5]
Quantitative Data
The efficiency of both the phosphoramidite synthesis and the subsequent oligonucleotide synthesis is critical for obtaining high-quality labeled RNA. The following tables summarize key quantitative data related to these processes.
| Parameter | Value | Reference(s) |
| Overall Yield of [3-¹⁵N]-Uridine Phosphoramidite | 26% (from uridine) | [3][4] |
| Coupling Efficiency (Standard Phosphoramidites) | 98-99.4% | [3][7] |
| Coupling Efficiency (¹⁵N-Labeled Phosphoramidites) | >98% | [3] |
| Isotopic Enrichment (Commercial Phosphoramidites) | 98-99.9% | [3] |
| Final Purity of ¹⁵N-Labeled RNA (Post-PAGE) | >95% | [2] |
| Caption: Summary of key quantitative data for the synthesis and incorporation of rU Phosphoramidite-¹⁵N. |
The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in average coupling efficiency results in a significant reduction in the final yield, particularly for longer RNA sequences.[8]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| Caption: Impact of average coupling efficiency on the theoretical yield of full-length oligonucleotides.[8] |
Experimental Protocols
Protocol 1: Synthesis of [3-¹⁵N]-Uridine Phosphoramidite (Adapted from Literature)
This protocol provides a general outline for the synthesis of [3-¹⁵N]-labeled O2'-TBDMS-protected uridine phosphoramidite.
-
Protection of Uridine: Start with commercially available uridine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a TBDMS group.
-
Activation of the N3 Position: Activate the N3 position for subsequent nucleophilic substitution.
-
Introduction of ¹⁵N: Treat the activated uridine derivative with a source of ¹⁵N, such as ¹⁵NH₃ generated in situ from ¹⁵NH₄Cl and a strong base like potassium hydroxide in acetonitrile. This step introduces the isotopic label at the N3 position.
-
Purification: Purify the resulting [3-¹⁵N]-uridine derivative using silica gel chromatography.
-
Phosphitylation: React the purified ¹⁵N-labeled nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final rU Phosphoramidite-¹⁵N.[9]
-
Final Purification: Purify the final phosphoramidite product by precipitation and/or flash chromatography under an inert atmosphere. The purity should be confirmed by ³¹P NMR.
Protocol 2: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled RNA Oligonucleotide
This protocol outlines the general steps for incorporating rU Phosphoramidite-¹⁵N into an RNA oligonucleotide using an automated synthesizer.[2][5]
-
Preparation:
-
Dissolve the ¹⁵N-labeled rU phosphoramidite and standard unlabeled RNA phosphoramidites (A, C, G) in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Install the reagent bottles on the DNA/RNA synthesizer.
-
Pack a synthesis column with Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside of the sequence.
-
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside by treating with a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). Wash with anhydrous acetonitrile.
-
Coupling: Deliver the appropriate phosphoramidite (either ¹⁵N-labeled or unlabeled) and an activator solution (e.g., 5-ethylthio-1H-tetrazole) to the synthesis column to form a phosphite triester linkage.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using capping reagents to prevent the formation of deletion sequences.
-
Oxidation: Oxidize the unstable phosphite triester to a stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and Deprotection:
-
Purification:
Applications and Visualization of Workflows
The use of rU Phosphoramidite-¹⁵N enables detailed investigations into the structure and function of RNA and its complexes. Below are examples of applications with corresponding workflow diagrams.
Studying Riboswitch-Ligand Interactions
Riboswitches are structured RNA elements that regulate gene expression by binding to specific ligands. ¹⁵N-labeling of a riboswitch allows for the monitoring of conformational changes upon ligand binding by NMR spectroscopy.[10][11]
Caption: Conformational switching of a riboswitch upon ligand binding.
Investigating RNA-Protein Interactions
Understanding how proteins recognize and bind to specific RNA sequences is crucial for deciphering many cellular processes. Site-specific ¹⁵N-labeling of uracil residues in an RNA molecule can pinpoint the sites of interaction with a binding protein.[1]
Caption: Experimental workflow for studying RNA-protein interactions.
Solid-Phase Synthesis Cycle
The core of incorporating the labeled phosphoramidite is the automated synthesis cycle.
Caption: The four-step phosphoramidite synthesis cycle.
Conclusion
The use of rU Phosphoramidite-¹⁵N and other isotopically labeled building blocks has revolutionized the study of RNA biology. By enabling the site-specific introduction of NMR-active nuclei, researchers can dissect complex molecular interactions with unprecedented detail. As synthetic methodologies continue to advance and analytical techniques become more sensitive, the application of ¹⁵N-labeled oligonucleotides is poised to drive new discoveries in drug development, molecular biology, and beyond, providing a deeper understanding of the fundamental roles of RNA in life.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. benchchem.com [benchchem.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. In‐Cell NMR Spectroscopy of Functional Riboswitch Aptamers in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unlocking Molecular Insights: An In-depth Technical Guide to 15N Labeled Ribonucleoside Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acids (RNA) has become an indispensable tool for elucidating their structure, dynamics, and interactions at an atomic level. This technical guide provides a comprehensive overview of ¹⁵N labeled ribonucleoside phosphoramidites, the key building blocks for the chemical synthesis of site-specifically labeled RNA oligonucleotides. Such precise labeling is paramount for advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), driving innovation in molecular biology and drug development.[1][2][3]
The Power of Isotopic Labeling
Site-specific incorporation of ¹⁵N into RNA molecules offers a non-perturbative method to overcome inherent challenges in studying these complex biomolecules.[1] In NMR spectroscopy, ¹⁵N labeling helps to resolve spectral overlap and enhance signal sensitivity, which is crucial for determining the three-dimensional structures of RNA and their complexes with proteins or small molecules.[1][2][4] This detailed structural and dynamic information is vital for understanding mechanisms of action and for the rational design of novel therapeutics.[2][5]
Synthesis of ¹⁵N Labeled Ribonucleoside Phosphoramidites
The chemical synthesis of ¹⁵N labeled ribonucleoside phosphoramidites is a multi-step process that requires careful control of protecting groups and reaction conditions. While various synthetic routes exist, a common strategy involves the introduction of the ¹⁵N label at a late stage to maximize the incorporation of the expensive isotope.[6]
The general workflow for the synthesis and application of these labeled compounds can be visualized as follows:
Quantitative Data Summary
The efficiency of synthesis and incorporation of ¹⁵N labeled phosphoramidites is critical for obtaining high-quality labeled oligonucleotides. The following tables summarize key quantitative data related to the synthesis of oligonucleotides using these labeled building blocks.
| Parameter | Typical Value | Notes |
| Phosphoramidite Purity | >98% | Assessed by ³¹P NMR and HPLC. High purity is crucial for efficient coupling.[3] |
| Coupling Efficiency | >98% | Comparable to unlabeled phosphoramidites.[4] |
| Storage Conditions | -20°C | Under inert atmosphere (Argon) to prevent degradation. |
| Oligonucleotide Length (bases) | Theoretical Yield at 99% Avg. Coupling Efficiency (%) | Typical Final Yield after Purification (OD₂₆₀ Units from 1 µmol synthesis) |
| 20 | 82.6 | 20 - 60 |
| 40 | 67.7 | 15 - 50 |
| 60 | 55.4 | 10 - 40 |
| Purification Method | Typical Purity Achieved (%) |
| Reversed-Phase HPLC (RP-HPLC) | >95 |
| Anion-Exchange HPLC (AEX-HPLC) | >95 |
Experimental Protocols
Protocol 1: Synthesis of N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-[3-¹⁵N]-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the key steps for synthesizing a ¹⁵N-labeled cytidine phosphoramidite.
Materials:
-
¹⁵N(3)-Uridine
-
2,4,6-triisopropylbenzenesulfonyl chloride
-
Triethylamine (TEA)
-
4-dimethylaminopyridine (DMAP)
-
Aqueous ammonium hydroxide
-
Tetrahydrofuran (THF)
-
Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (DCM, DMF)
Methodology:
-
Synthesis of ¹⁵N(3)-Cytidine from ¹⁵N(3)-Uridine:
-
Treat tBDMS-protected ¹⁵N(3) uridine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of triethylamine and DMAP in dichloromethane to achieve regioselective O⁴-trisylation.[6]
-
The resulting intermediate is converted to the protected ¹⁵N(3) cytidine derivative by treatment with aqueous ammonium hydroxide in THF.[6]
-
-
5'-O-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base.
-
2'-O-TBDMS Protection: To a solution of the 5'-O-DMT protected nucleoside in anhydrous DMF, add imidazole and TBDMS-Cl.[7] Purify the resulting fully protected nucleoside by silica gel chromatography.[7]
-
Phosphitylation: Dissolve the protected nucleoside in anhydrous DCM and cool to 0°C.[7] Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to phosphitylate the 3'-hydroxyl group.[7]
Protocol 2: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide
This protocol describes the incorporation of a ¹⁵N-labeled phosphoramidite into an RNA oligonucleotide using an automated synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Unlabeled and ¹⁵N-labeled ribonucleoside phosphoramidites
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Methodology: The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support.[1][4]
-
Coupling: The ¹⁵N-labeled phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[8]
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.[8]
This cycle is repeated for each nucleotide in the desired sequence.
Protocol 3: Post-Synthesis Cleavage, Deprotection, and Purification
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
HPLC system with a reverse-phase column
Methodology:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide or AMA.[4][8]
-
Purification: The crude oligonucleotide is purified by reverse-phase HPLC to isolate the full-length, ¹⁵N-labeled product.[1][8]
-
Quality Control: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[1][4]
Applications in Drug Development: Studying Riboswitch-Ligand Interactions
Riboswitches are structured RNA elements that regulate gene expression upon binding to a specific ligand. They are attractive targets for the development of novel antimicrobial agents. ¹⁵N-labeled RNA, in conjunction with NMR spectroscopy, is a powerful tool for studying the interactions between a riboswitch and a potential drug candidate.
By comparing the ¹H-¹⁵N HSQC NMR spectra of the ¹⁵N-labeled riboswitch in its free (apo) and ligand-bound (holo) states, researchers can identify chemical shift perturbations. These perturbations reveal the specific nucleotides involved in ligand binding and provide insights into the conformational changes that occur upon binding, thereby aiding in the development and optimization of drug candidates.[1]
Conclusion
The chemical synthesis of RNA using ¹⁵N labeled ribonucleoside phosphoramidites is a cornerstone of modern RNA structural biology and drug discovery.[2] The ability to introduce isotopic labels at specific sites provides unparalleled insights into the structure, dynamics, and interactions of RNA molecules. The protocols and data presented in this guide offer a valuable resource for researchers seeking to harness the power of isotopic labeling to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Strategic Advantage of 15N Labeling in RNA NMR: A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of RNA structural biology and drug discovery, Nuclear Magnetic resonance (NMR) spectroscopy stands as a powerful tool for elucidating the three-dimensional structures and dynamics of RNA molecules in solution. However, the inherent spectral complexity of RNA, arising from the limited chemical shift dispersion of its constituent nucleotides, often presents a significant hurdle. Isotopic labeling, particularly with the stable isotope Nitrogen-15 (¹⁵N), has emerged as a transformative strategy to overcome these challenges, paving the way for high-resolution structural analysis of increasingly complex RNA targets and their interactions with small molecules.
This in-depth technical guide explores the core benefits of ¹⁵N labeling in RNA NMR, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, quantitative advantages, and practical implementation.
Overcoming Spectral Overlap: The Primary Benefit of ¹⁵N Labeling
The most significant advantage of incorporating ¹⁵N into RNA is the dramatic improvement in spectral resolution. In traditional one-dimensional (1D) ¹H NMR spectra of RNA, extensive overlap of proton signals, particularly in the ribose and non-exchangeable base proton regions, makes unambiguous resonance assignment and structural analysis exceedingly difficult, especially for RNAs larger than 25 nucleotides.[1]
By introducing a ¹⁵N nucleus, which has a spin of 1/2 and a wide chemical shift range, it becomes possible to perform multi-dimensional heteronuclear NMR experiments, such as the two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique disperses the proton signals based on the chemical shift of the directly bonded nitrogen atom, effectively resolving the spectral overlap observed in 1D spectra. This enhanced resolution is crucial for the sequential assignment of resonances, a prerequisite for determining the RNA's secondary and tertiary structure.[2][3]
The incorporation of ¹⁵N, often in conjunction with ¹³C and ²H labeling, has been instrumental in extending the size limit of RNA molecules amenable to NMR studies.[2][3] Selective labeling of specific nucleotide types (A, U, G, or C) or even specific positions within a nucleotide can further simplify crowded spectra, enabling the study of large RNAs and RNA-protein complexes.[1]
Quantitative Improvements with ¹⁵N Labeling
The benefits of ¹⁵N labeling are not merely qualitative; they translate into significant, quantifiable improvements in key NMR parameters that directly impact the quality and feasibility of structural studies.
| Parameter | Unlabeled RNA | ¹⁵N-Labeled RNA | Quantitative Improvement | Reference |
| Spectral Resolution | Severe overlap in ¹H spectra | Resolved peaks in 2D ¹H-¹⁵N HSQC | Enables assignment of larger RNAs (>25 nt) | [1] |
| Linewidth (Imino Protons) | ~33 Hz | ~28 Hz (with deuteration) | 10-15% reduction | [4] |
| Signal-to-Noise Ratio (Cytidine Amino Resonances) | Baseline | Enhanced | 10-60% increase (with deuteration) | |
| Signal-to-Noise Ratio (NOESY Crosspeaks) | Lower | 2- to 5-fold higher (with deuteration) | Significant enhancement for distance restraints | [4] |
| ¹⁵N Linewidth (Imino Nitrogens in stable Watson-Crick pairs) | N/A | 4.9 ± 0.6 Hz (HSQC) | Provides narrow lines for high resolution |
Experimental Protocols
In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA
This protocol describes the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[5]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
Elution buffer (e.g., 0.3 M sodium acetate, 1 mM EDTA)
-
Ethanol
Procedure:
-
Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the transcription buffer, ¹⁵N-labeled rNTPs, linearized DNA template, and RNase inhibitor.
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.
-
Purification:
-
Add an equal volume of 2x formamide loading buffer to the reaction.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis.
-
Visualize the RNA bands using UV shadowing.
-
Excise the band corresponding to the desired RNA product.
-
Elute the RNA from the gel slice by incubation in elution buffer overnight at 4°C with gentle agitation.
-
-
Ethanol Precipitation: Precipitate the RNA from the elution buffer by adding 3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable NMR buffer.
-
Quantification and Quality Control: Determine the RNA concentration using UV-Vis spectrophotometry (A₂₆₀) and assess its purity and integrity on a denaturing polyacrylamide gel.[5]
2D ¹H-¹⁵N HSQC Experiment
The ¹H-¹⁵N HSQC is a fundamental experiment for ¹⁵N-labeled RNA that provides a fingerprint of the molecule, with each peak corresponding to a specific N-H bond.
NMR Spectrometer Setup:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Set the sample temperature (typically 25-37°C).
-
Optimize the shim currents for a homogeneous magnetic field.
Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression is typically used.
Acquisition Parameters:
-
Spectral Width (¹H): ~16 ppm, centered around the water resonance.
-
Spectral Width (¹⁵N): ~35-40 ppm, centered around 150 ppm (for imino nitrogens) or adjusted based on the expected chemical shifts.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans per increment.
-
Relaxation Delay: 1.0-1.5 seconds.
-
Acquisition Time (¹H and ¹⁵N): Adjusted to achieve the desired resolution.
Data Processing:
-
Fourier Transformation: Apply a sine-bell or other appropriate window function and perform Fourier transformation in both dimensions.
-
Phasing: Manually phase the spectrum in both dimensions.
-
Baseline Correction: Apply a baseline correction to both dimensions.
Visualizing Workflows and Logical Relationships
Signaling Pathway: RNA-Ligand Binding Detection
The following diagram illustrates the general principle of detecting RNA-ligand binding using chemical shift perturbation (CSP) analysis with ¹⁵N-labeled RNA.
References
- 1. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to rU Phosphoramidite-¹⁵N: Structure, Properties, and Applications in RNA Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ¹⁵N-labeled Uridine Phosphoramidite (rU Phosphoramidite-¹⁵N), a critical reagent for the synthesis of isotopically labeled RNA oligonucleotides. The site-specific incorporation of the stable isotope ¹⁵N into RNA is an invaluable tool for detailed structural and dynamic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. This document covers the chemical structure, physicochemical properties, and detailed experimental protocols for the use of rU Phosphoramidite-¹⁵N, alongside its key applications in cutting-edge research and drug development.
Chemical Structure and Properties
rU Phosphoramidite-¹⁵N is a derivative of the natural ribonucleoside uridine, where one or both nitrogen atoms in the uracil base are replaced with the ¹⁵N isotope. This isotopic labeling is the key to its utility in advanced analytical techniques. For efficient use in automated solid-phase RNA synthesis, the phosphoramidite is chemically modified with protecting groups at the 5'-hydroxyl (DMT), 2'-hydroxyl (TBDMS), and the 3'-phosphorus (cyanoethyl and diisopropylamine).
The most common commercially available forms are labeled at the N3 position or at both N1 and N3 positions.
Synonyms:
-
DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N[]
-
5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-3-¹⁵N, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
-
For the doubly labeled version: 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-1,3-¹⁵N₂, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Chemical Structure Diagram
Caption: Chemical structure of DMT-2'O-TBDMS-rU-[3-¹⁵N]-phosphoramidite.
Physicochemical Properties
The properties of rU Phosphoramidite-¹⁵N are crucial for its handling, storage, and successful application in oligonucleotide synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₆₁¹⁵NN₃O₉PSi (for 3-¹⁵N) | |
| C₄₅H₆₁¹⁵N₂N₂O₉PSi (for 1,3-¹⁵N₂) | [2] | |
| Molecular Weight | 862.04 g/mol (for 3-¹⁵N) | |
| 863.03 g/mol (for 1,3-¹⁵N₂) | [2] | |
| CAS Number | 1193204-41-9 (for ¹⁵N labeled) | [] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in anhydrous acetonitrile and dichloromethane | [3] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) | [4] |
| Stability | Sensitive to moisture and oxidation. Handle under anhydrous conditions. | [2] |
Quantitative Synthesis and Quality Control Parameters
The success of solid-phase RNA synthesis relies on the high purity and reactivity of the phosphoramidite building blocks.
| Parameter | Typical Value | Notes | Reference(s) |
| Isotopic Purity | ≥98 atom % ¹⁵N | The enrichment level of the ¹⁵N isotope is critical for the sensitivity of NMR experiments. | |
| Chemical Purity | ≥95% (by HPLC/³¹P-NMR) | High chemical purity is essential to avoid the incorporation of impurities into the growing oligonucleotide chain. | |
| Coupling Efficiency | >98% | Steric hindrance from the 2'-O-TBDMS group can slightly lower coupling efficiency compared to DNA synthesis. Use of potent activators is recommended.[2] | [2] |
Experimental Protocols
Synthesis of rU Phosphoramidite-¹⁵N
The chemical synthesis of ¹⁵N-labeled rU phosphoramidite is a multi-step process that starts with commercially available ¹⁵N-labeled uridine. The general workflow involves the protection of the hydroxyl groups followed by phosphitylation of the 3'-hydroxyl group.
Caption: General workflow for the synthesis of ¹⁵N-labeled rU phosphoramidite.
Detailed Steps:
-
5'-Hydroxyl Protection: The synthesis begins with the selective protection of the 5'-hydroxyl group of ¹⁵N-uridine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. This ensures that only the 5'-position is blocked, leaving the 2'- and 3'-hydroxyls available for subsequent reactions.
-
2'-Hydroxyl Protection: The 2'-hydroxyl group is then protected with a bulky silyl group, typically tert-butyldimethylsilyl chloride (TBDMS-Cl).[5] This step is crucial to prevent unwanted side reactions at the 2'-position during the phosphoramidite coupling step in automated synthesis.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the 2',5'-diprotected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting product is the desired rU Phosphoramidite-¹⁵N.
-
Purification: The final product is purified by silica gel column chromatography to remove any unreacted starting materials and byproducts. The purity is then confirmed by techniques such as ³¹P-NMR, ¹H-NMR, and mass spectrometry.
Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA
The primary application of rU Phosphoramidite-¹⁵N is in the automated solid-phase synthesis of RNA oligonucleotides with site-specific isotopic labels. The synthesis is a cyclical process, with each cycle incorporating one nucleotide.
Caption: The four-step phosphoramidite synthesis cycle for ¹⁵N-labeling of oligonucleotides.[6]
Detailed Protocol:
-
Preparation:
-
The ¹⁵N-labeled rU phosphoramidite and all other standard phosphoramidites are dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[6]
-
All other synthesis reagents (activator, capping solutions, oxidizing agent, deblocking solution) are installed on the DNA/RNA synthesizer.
-
The synthesis is performed on a solid support, typically controlled pore glass (CPG), pre-loaded with the first nucleoside of the sequence.
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[6] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The ¹⁵N-labeled rU phosphoramidite is delivered to the synthesis column along with an activator solution (e.g., 5-ethylthio-1H-tetrazole). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time (e.g., 6-10 minutes) and a more potent activator are often required to achieve high coupling efficiency.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences).[6]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of THF, water, and pyridine).[6]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and acetyl/benzoyl from the nucleobases) are removed by incubation with a mixture of concentrated ammonium hydroxide and methylamine (AMA).[5]
-
The bulky 2'-O-TBDMS protecting groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).
-
-
Purification:
-
The crude ¹⁵N-labeled RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length product.[5]
-
The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
-
Applications in Research and Drug Development
The ability to introduce ¹⁵N at specific sites in an RNA molecule has revolutionized the study of its structure, dynamics, and interactions.
Structural Biology
-
NMR Spectroscopy: ¹⁵N-labeled RNA is essential for a variety of advanced NMR experiments, such as ¹H-¹⁵N HSQC, which allows for the direct observation of hydrogen bonds in base pairs and the study of the local environment of specific nucleotides.[3] This is critical for determining the three-dimensional structure of complex RNAs like ribozymes and riboswitches. Isotopic labeling helps to resolve spectral overlap, a major challenge in NMR studies of large biomolecules.[7]
Drug Discovery and Development
-
Studying RNA-Ligand Interactions: By labeling the RNA target, researchers can use NMR to map the binding site of small molecule drugs.[8] Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon ligand binding can precisely identify the nucleotides involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and specific RNA-targeting therapeutics.
Understanding RNA Function
-
Investigating RNA-Protein Interactions: Site-specific ¹⁵N-labeling of RNA can be used to probe the interface of RNA-protein complexes. By observing changes in the NMR spectrum of the labeled RNA upon protein binding, the specific nucleotides that make contact with the protein can be identified.
-
Probing RNA Dynamics: NMR experiments on ¹⁵N-labeled RNA can provide insights into the conformational dynamics that are often crucial for its biological function, such as the folding and catalytic activity of ribozymes.
Signaling Pathway Visualization
The use of ¹⁵N-labeled RNA in studying molecular interactions can be conceptualized in the following workflow:
Caption: Workflow for identifying ligand binding sites on RNA using ¹⁵N-labeling and NMR.
Conclusion
rU Phosphoramidite-¹⁵N is a powerful and indispensable tool in modern nucleic acid research. Its use in the site-specific isotopic labeling of RNA provides an unparalleled level of detail in the study of RNA structure, dynamics, and molecular interactions. For researchers and professionals in drug development, the insights gained from studies using ¹⁵N-labeled RNA are crucial for understanding disease mechanisms and for the design of novel RNA-targeted therapies. The continued development of synthetic methodologies and NMR techniques will undoubtedly expand the applications of this versatile chemical probe, paving the way for new discoveries in biology and medicine.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rU Phosphoramidite-¹⁵N: Synthesis, Incorporation, and Applications
For researchers, scientists, and drug development professionals, the precise study of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into RNA oligonucleotides has emerged as a powerful tool, providing unparalleled insights at the atomic level. This technical guide delves into the core principles, synthesis, and applications of ¹⁵N-labeled rU (ribouridine) phosphoramidite, offering a comprehensive resource for harnessing this technology in cutting-edge research.
The strategic placement of ¹⁵N atoms within the nucleobases of RNA allows for the sensitive detection and characterization of these macromolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This isotopic labeling serves as a non-perturbative probe, enabling detailed investigations into a wide array of biological processes, including RNA folding and catalysis, RNA-protein interactions, and the mechanisms of drug action.[1]
The Power of Isotopic Labeling: Key Applications
The primary application of ¹⁵N-labeled oligonucleotides lies in the field of high-resolution biomolecular NMR spectroscopy. By overcoming spectral overlap and enhancing signal sensitivity, ¹⁵N labeling facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1] Specific applications include:
-
Structural Determination : ¹⁵N labeling is crucial for enhancing NMR sensitivity and resolving spectral overlap, which is especially challenging in larger RNA molecules.[3] This allows for the application of heteronuclear NMR techniques to determine high-resolution 3D structures.[4]
-
Studying Molecular Interactions : The incorporation of ¹⁵N is essential for obtaining a clear picture of how RNA associates with proteins.[5] It allows for the direct detection of hydrogen bonds in base pairs through experiments like HNN-COSY, which is critical for analyzing conformationally flexible RNAs like riboswitches.[6]
-
Investigating RNA Dynamics : Site-specific labeling with ¹⁵N-phosphoramidites provides unparalleled insights into the structure, dynamics, and interactions of RNA molecules.[7] This is particularly useful for studying functional RNA domains and complex interactions such as base triplets.[8]
-
Drug Development : In drug development, ¹⁵N labeling helps to elucidate pharmacokinetics and mechanisms of action.[9] By tracing the isotopic label, researchers can monitor drug interactions with target RNA molecules in real-time, aiding in the design of novel RNA-based therapeutics.[7][9]
-
Quantitative Analysis : ¹⁵N-labeled oligonucleotides can be used as internal standards in mass spectrometry for the accurate quantification of nucleic acids and their binding partners.[1][10]
Synthesis and Workflow
The chemical synthesis of ¹⁵N-labeled ribonucleoside phosphoramidites is a foundational element of modern RNA structural biology.[7] The ability to introduce isotopic labels at specific sites within an RNA molecule offers precise control for probing specific molecular interactions.[4][7]
Synthesis of ¹⁵N-labeled rU Phosphoramidite
The synthesis of ¹⁵N(3)-labeled uridine phosphoramidite is a relatively direct multi-step chemical process.[2][7] The general workflow involves the protection of hydroxyl groups on the ribose sugar, followed by phosphitylation to create the final phosphoramidite building block ready for oligonucleotide synthesis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 10. medchemexpress.com [medchemexpress.com]
The Gatekeeper of RNA Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry
The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of therapeutic agents.[1] Phosphoramidite chemistry, a highly efficient and automatable method, stands as the gold standard for this purpose.[1][2] In the synthesis of RNA, the presence of the 2'-hydroxyl group on the ribose sugar presents a unique challenge, necessitating the use of robust protecting groups to prevent unwanted side reactions.[1][3] This technical guide provides a comprehensive overview of phosphoramidite chemistry for RNA synthesis, delving into the core principles of the synthesis cycle, offering detailed experimental protocols, presenting quantitative data for critical parameters, and visualizing key workflows.
Core Principles: The Four-Step Synthesis Cycle
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support, such as controlled pore glass. The synthesis proceeds in the 3' to 5' direction and is characterized by four key chemical reactions: Detritylation, Coupling, Capping, and Oxidation.[4][5]
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[1][5] This is typically achieved by treating the support with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][6] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1] The orange-colored DMT cation released during this step can be quantified to monitor synthesis efficiency.[7][8]
-
Coupling: The next ribonucleoside, in the form of a phosphoramidite monomer, is introduced. This monomer has its 5'-hydroxyl protected by a DMT group and its 2'-hydroxyl protected by a group such as tert-butyldimethylsilyl (TBDMS) or 2-O-triisopropylsilyloxymethyl (TOM).[4][9] An activator, typically a weak acid like tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole (ETT)), protonates the nitrogen of the phosphoramidite, making it highly reactive.[2][6][] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[5][]
-
Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked.[5][6] This is achieved by acetylation using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.[1][6] This step ensures that only the desired full-length oligonucleotide is produced.
-
Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[11] This is typically accomplished using a solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water.[1][6]
This four-step cycle is repeated until the desired RNA oligonucleotide sequence is fully assembled.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. alfachemic.com [alfachemic.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Unveiling the Central Dogma in Action: A Technical Guide to Stable Isotope Applications in Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable, non-radioactive isotopes have become indispensable tools in the molecular biologist's arsenal, offering a safe and powerful means to trace the intricate lifecycle of nucleic acids. By replacing common atoms like carbon (¹²C), nitrogen (¹⁴N), and hydrogen (¹H) with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, and ²H), researchers can "tag" DNA and RNA to meticulously track their synthesis, processing, interactions, and degradation. This in-depth technical guide explores the core applications of stable isotopes in nucleic acid research, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to understand and manipulate the fundamental building blocks of life.
Core Applications of Stable Isotopes in Nucleic Acid Research
The versatility of stable isotope labeling lends itself to a wide array of applications in nucleic acid research, each providing unique insights into the dynamic nature of these vital macromolecules.
Structural and Dynamic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of ¹³C and ¹⁵N into nucleic acids significantly enhances the resolution and sensitivity of NMR spectroscopy, a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[1] By overcoming spectral overlap, a common challenge in NMR studies of nucleic acids due to the limited diversity of their constituent monomers, isotope labeling allows for the unambiguous assignment of resonance signals and the determination of intricate structural features.[1]
Key Advantages:
-
Enhanced Spectral Resolution: The larger chemical shift dispersion of ¹³C and ¹⁵N nuclei compared to ¹H helps to resolve overlapping signals, enabling the study of larger and more complex nucleic acid structures.[1]
-
Detailed Structural Insights: Isotope-edited NMR experiments provide through-bond and through-space correlations, revealing detailed information about sugar pucker, backbone torsion angles, and internucleotide distances.
-
Dynamic Information: NMR relaxation experiments on isotopically labeled nucleic acids can probe molecular motions across a wide range of timescales, providing insights into conformational flexibility and dynamics that are crucial for function.
Quantitative Analysis and Sequencing with Mass Spectrometry (MS)
Mass spectrometry offers unparalleled sensitivity and accuracy for the analysis of nucleic acids. Stable isotope labeling, when coupled with MS, provides a robust platform for a variety of applications, from absolute quantification to the identification of post-transcriptional modifications.
Key Applications:
-
Quantitative Analysis: Isotope dilution mass spectrometry, where a known amount of a heavy-isotope labeled internal standard is added to a sample, allows for the precise and accurate absolute quantification of specific nucleic acids or their modified variants.
-
Metabolic Flux Analysis: By tracing the incorporation of stable isotope-labeled precursors into nucleotides, researchers can elucidate the pathways of nucleotide metabolism and quantify the flux through these pathways.[2][3][4][5][6]
-
Identification of Modifications: The mass shift introduced by stable isotope labeling can be used to identify and locate post-transcriptional modifications in RNA and DNA adducts.[7]
Tracing Metabolic Activity with Stable Isotope Probing (SIP)
Stable Isotope Probing (SIP) is a powerful technique used to identify metabolically active microorganisms within a complex environmental sample.[2][8][9][10][11][12][13][14] By providing a substrate enriched with a heavy isotope (e.g., ¹³C-glucose or ¹⁵N-ammonia), researchers can selectively label the nucleic acids of organisms that are actively consuming that substrate.
The Workflow:
-
Incubation: An environmental sample is incubated with a stable isotope-labeled substrate.
-
Nucleic Acid Extraction: Total DNA or RNA is extracted from the sample.
-
Density Gradient Ultracentrifugation: The extracted nucleic acids are separated based on their buoyant density using a cesium chloride (CsCl) for DNA or cesium trifluoroacetate (CsTFA) for RNA gradient.[8][9][15][16][17][18][19] "Heavy" nucleic acids that have incorporated the stable isotope will form a band at a higher density than "light" nucleic acids from inactive organisms.
-
Fractionation and Analysis: The gradient is fractionated, and the nucleic acids in each fraction are analyzed (e.g., by sequencing) to identify the active microorganisms.
Investigating Nucleic Acid Dynamics with Pulse-Chase Analysis
Pulse-chase analysis is a classic technique used to study the synthesis and degradation rates of biomolecules. In the context of nucleic acids, cells are first "pulsed" with a stable isotope-labeled precursor for a short period, followed by a "chase" with an excess of the unlabeled precursor. By tracking the amount of labeled nucleic acid over time, researchers can determine its rate of synthesis and subsequent decay (half-life).
Quantitative Data Summary
The following tables summarize key quantitative data associated with the application of stable isotopes in nucleic acid research.
Table 1: Buoyant Density of Natural and Isotopically Labeled Nucleic Acids
| Nucleic Acid Type | Isotope Label | Buoyant Density (g/mL) in CsCl | Buoyant Density (g/mL) in CsTFA | Reference(s) |
| Unlabeled DNA | ¹²C, ¹⁴N | ~1.70 (GC-dependent) | N/A | [20] |
| ¹³C-labeled DNA | ¹³C | Increase of ~0.036 | N/A | [20][21] |
| ¹⁵N-labeled DNA | ¹⁵N | Increase of ~0.016 | N/A | [20][21][22] |
| Unlabeled RNA | ¹²C, ¹⁴N | N/A | ~1.63 - 1.85 | [9][23] |
| ¹³C-labeled RNA | ¹³C | N/A | Density increases | [9][23] |
Note: The buoyant density of DNA is dependent on its G+C content. The values provided are approximate.
Table 2: Mass Shifts for Stable Isotope Labeled Nucleotides
| Nucleotide | Isotope Label | Mass Shift (Da) |
| dAMP | ¹³C₁₀, ¹⁵N₅ | +15 |
| dGMP | ¹³C₁₀, ¹⁵N₅ | +15 |
| dCMP | ¹³C₉, ¹⁵N₃ | +12 |
| dTMP | ¹³C₁₀, ¹⁵N₂ | +12 |
| rAMP | ¹³C₁₀, ¹⁵N₅ | +15 |
| rGMP | ¹³C₁₀, ¹⁵N₅ | +15 |
| rCMP | ¹³C₉, ¹⁵N₃ | +12 |
| rUMP | ¹³C₉, ¹⁵N₂ | +11 |
Note: Mass shifts can vary depending on the specific labeling pattern.[24]
Experimental Protocols
This section provides detailed methodologies for key experiments involving stable isotopes in nucleic acid research.
Protocol 1: DNA Stable Isotope Probing (DNA-SIP)
Objective: To separate and identify DNA from metabolically active microorganisms.
Materials:
-
Environmental sample (e.g., soil, water)
-
¹³C-labeled substrate (e.g., ¹³C-glucose)
-
DNA extraction kit
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)
-
Ultracentrifuge and rotor (e.g., vertical or near-vertical tube rotor)
-
Syringe pump for fractionation
-
Refractometer
Methodology:
-
Incubation:
-
Incubate the environmental sample with the ¹³C-labeled substrate under conditions that mimic the natural environment. Incubation time will vary depending on the expected metabolic activity.
-
Include a control incubation with the corresponding ¹²C-unlabeled substrate.
-
-
DNA Extraction:
-
Extract total DNA from both the labeled and control samples using a suitable DNA extraction kit.
-
-
Density Gradient Ultracentrifugation:
-
Prepare a CsCl solution with a starting density of approximately 1.725 g/mL in gradient buffer.
-
Add 1-5 µg of the extracted DNA to the CsCl solution.
-
Load the mixture into ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., >177,000 x g) for an extended period (e.g., 40-60 hours) at 20°C to form a density gradient.[10]
-
-
Fractionation:
-
Carefully remove the tubes from the ultracentrifuge.
-
Fractionate the gradient by displacing the solution from the bottom of the tube using a syringe pump and collecting fractions of a defined volume (e.g., 200-500 µL).
-
-
Density Measurement and DNA Precipitation:
-
Measure the buoyant density of each fraction using a refractometer.
-
Precipitate the DNA from each fraction (e.g., using polyethylene glycol or isopropanol).
-
-
Analysis:
-
Quantify the DNA in each fraction.
-
Analyze the DNA from the "heavy" fractions (higher buoyant density) of the labeled sample and compare it to the corresponding fractions from the control sample using techniques such as 16S rRNA gene sequencing or metagenomics to identify the active microorganisms.
-
Protocol 2: In Vitro Transcription of Uniformly ¹³C, ¹⁵N-Labeled RNA
Objective: To produce uniformly labeled RNA for NMR structural studies.
Materials:
-
Linearized DNA template containing a T7 RNA polymerase promoter
-
T7 RNA polymerase
-
¹³C, ¹⁵N-labeled ribonucleoside triphosphates (rNTPs)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT)
-
RNase inhibitor
Methodology:
-
Transcription Reaction Setup:
-
In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, ¹³C, ¹⁵N-labeled rNTPs, and the linearized DNA template.
-
Initiate the reaction by adding T7 RNA polymerase.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours, or overnight for higher yields.
-
-
DNase Treatment:
-
To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.
-
-
RNA Purification:
-
Purify the labeled RNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.
-
-
Quality Control:
-
Assess the integrity and purity of the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify the RNA using UV-Vis spectrophotometry.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for DNA Stable Isotope Probing (SIP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. mun.ca [mun.ca]
- 16. protocols.io [protocols.io]
- 17. oncology.wisc.edu [oncology.wisc.edu]
- 18. Isolation of DNA-free RNA, DNA, and proteins by cesium trifluoroacetate centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gels.yilimart.com [gels.yilimart.com]
- 20. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA buoyant density shifts during 15N-DNA stable isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. pubs.acs.org [pubs.acs.org]
Navigating the Isotopic Landscape: A Technical Guide to rU Phosphoramidite-¹⁵N for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the precise elucidation of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acid (RNA) oligonucleotides has emerged as a powerful, non-perturbative technique for in-depth analysis. This guide provides a comprehensive overview of ¹⁵N-labeled Uridine Phosphoramidite (rU Phosphoramidite-¹⁵N), a critical building block for the synthesis of isotopically labeled RNA. We will delve into its suppliers and costs, technical specifications, and detailed experimental protocols for its application in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are instrumental in modern drug discovery and molecular biology.
Supplier Landscape and Cost Analysis
The accessibility of high-quality isotopically labeled phosphoramidites is crucial for successful research outcomes. Several reputable suppliers offer rU Phosphoramidite-¹⁵N, each with varying specifications and pricing structures. Below is a comparative summary of key suppliers and their offerings.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Sizes | Price (USD) |
| Sigma-Aldrich | DMT-2′O-TBDMS-rU-3-¹⁵N phosphoramidite | ≥98 atom % ¹⁵N | ≥95% (CP) | 10 mg, 50 mg | $651.00 (10 mg), $2,020.00 (50 mg)[1] |
| MedchemExpress | rU Phosphoramidite-¹⁵N (DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N) | Not specified | Not specified | Inquire for quote | Inquire for quote[2] |
| InvivoChem | rU Phosphoramidite-¹⁵N (DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N) | ≥98% | Not specified | 500 mg | Inquire for quote[3] |
| Silantes | Uridine Phosphoramidite | >98% | >95% | Custom | Inquire for quote[4] |
| Cambridge Isotope Laboratories, Inc. | ¹⁵N Labeled RNA/DNA Building Blocks | 98%-98.9% | Not specified | Custom | Inquire for quote[5] |
It is important to note that pricing is subject to change and may vary based on institutional contracts and bulk ordering. Researchers are encouraged to contact suppliers directly for the most current pricing and availability.[1][3] Silantes and Cambridge Isotope Laboratories, Inc. offer a broad range of custom stable isotope-labeled nucleic acid building blocks and can be valuable partners for specific research needs.[4][5]
Core Technical Specifications
The utility of ¹⁵N-labeled phosphoramidites hinges on their chemical and isotopic purity. These parameters directly impact the quality of synthesized oligonucleotides and the subsequent analytical data.
| Property | Specification | Supplier/Source |
| Synonyms | 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-3-¹⁵N, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | Sigma-Aldrich[1] |
| Molecular Formula | C₄₅H₆₁¹⁵NN₃O₉PSi | Sigma-Aldrich[1] |
| Molecular Weight | 862.04 g/mol | Sigma-Aldrich[1] |
| Appearance | White to off-white powder | Generic |
| Storage Temperature | -20°C | Sigma-Aldrich[1] |
| Isotopic Purity | ≥98 atom % ¹⁵N | Sigma-Aldrich[1] |
| Chemical Purity | ≥95% (by ³¹P-NMR and/or HPLC) | Sigma-Aldrich, Silantes[1][4] |
Experimental Protocols: From Synthesis to Analysis
The primary application of rU Phosphoramidite-¹⁵N is in the site-specific labeling of RNA oligonucleotides for structural and dynamic studies.[6] This is typically achieved through automated solid-phase synthesis, followed by purification and analysis.
Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA
Solid-phase synthesis allows for the precise incorporation of the ¹⁵N-labeled uridine at any desired position within the RNA sequence.[6]
Workflow for Automated Solid-Phase Synthesis
Caption: Automated solid-phase synthesis cycle for ¹⁵N-labeled RNA.
Methodology:
-
Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid.
-
Coupling: The rU Phosphoramidite-¹⁵N, activated by a tetrazole catalyst, is coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine.
-
Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a base, typically a mixture of ammonium hydroxide and methylamine.
Purification of ¹⁵N-Labeled RNA
High-purity RNA is essential for reliable analytical results. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides.
Workflow for HPLC Purification
Caption: HPLC purification workflow for ¹⁵N-labeled RNA.
Methodology:
-
Sample Preparation: The deprotected RNA is dissolved in an appropriate buffer.
-
HPLC Separation: The sample is injected onto an HPLC column (e.g., reversed-phase C18 or anion-exchange). A gradient of an organic solvent (e.g., acetonitrile) is used to elute the RNA.
-
Fraction Collection: The elution is monitored by UV absorbance at 260 nm, and the peak corresponding to the full-length product is collected.
-
Desalting: The collected fraction is desalted to remove salts from the HPLC buffers.
-
Quantification and Quality Control: The final product is quantified by UV absorbance, and its purity is confirmed by analytical HPLC and mass spectrometry.
Analysis of ¹⁵N-Labeled RNA
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure and dynamics of RNA in solution. Site-specific ¹⁵N labeling simplifies complex NMR spectra, enabling the unambiguous assignment of resonances and the study of local conformational changes.[7] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this analysis.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of ¹⁵N-labeled RNA.
Methodology:
-
Sample Preparation: The purified ¹⁵N-labeled RNA is dissolved in a suitable NMR buffer, typically containing 90% H₂O and 10% D₂O.
-
NMR Data Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired on a high-field NMR spectrometer. This experiment correlates the proton and nitrogen chemical shifts of the labeled uridine.
-
Data Analysis: The resulting spectrum will show a peak for the ¹⁵N-labeled uridine, which can be monitored for changes upon the addition of binding partners (e.g., small molecules, proteins) to map interaction sites and determine binding affinities.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity and purity of the synthesized ¹⁵N-labeled RNA by verifying its molecular weight.
Methodology:
-
Sample Preparation: A small aliquot of the purified RNA is prepared for analysis by either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
MS Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.
-
Data Interpretation: The resulting spectrum is analyzed to confirm that the observed molecular weight matches the theoretical molecular weight of the ¹⁵N-labeled oligonucleotide.
Applications in Drug Development and Research
The ability to site-specifically label RNA with ¹⁵N opens up a wide range of applications in both fundamental research and drug development:
-
Structural Biology: Elucidation of the three-dimensional structures of RNA molecules and their complexes with proteins and other ligands.[6]
-
Drug Discovery: Studying the interactions of small molecule drug candidates with their RNA targets, providing insights into binding modes and mechanisms of action.[6]
-
RNA Dynamics: Investigating the conformational changes and dynamics of RNA, which are often crucial for its biological function.
-
Protein-RNA Interactions: Mapping the binding interfaces and understanding the recognition mechanisms between proteins and specific RNA sequences.
References
- 1. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Isotopic Landscape: A Technical Guide to 15N and 13C Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of RNA structural biology and drug discovery, the ability to precisely dissect molecular structure, dynamics, and interactions is paramount. Isotopic labeling of RNA with stable isotopes, particularly Nitrogen-15 (15N) and Carbon-13 (13C), has emerged as an indispensable tool, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth exploration of the core differences, applications, and methodologies for 15N and 13C labeling of RNA, designed to empower researchers in selecting and implementing the optimal labeling strategy for their scientific inquiries.
Core Principles: Why Isotopic Labeling?
At its core, isotopic labeling involves the substitution of naturally abundant isotopes (primarily 12C and 14N) with their heavier, stable counterparts (13C and 15N). This substitution is a powerful tool for several reasons:
-
Enhanced NMR Signal and Resolution: Both 13C and 15N are NMR-active nuclei. Their incorporation into RNA molecules allows for the use of powerful multi-dimensional heteronuclear NMR experiments. These experiments significantly reduce spectral overlap, a common challenge in the NMR spectra of biomolecules, thereby facilitating unambiguous resonance assignment and the determination of high-resolution 3D structures.[1][2][3][4][5]
-
Probing Molecular Dynamics: Isotopic labels are crucial for investigating the conformational dynamics of RNA, which are often intrinsically linked to its biological function. Techniques such as relaxation dispersion NMR can probe functionally important motions on various timescales.[1][2]
-
Mass Spectrometry Applications: The mass shift introduced by the heavier isotopes allows for the clear differentiation and quantification of labeled versus unlabeled molecules in mass spectrometry. This is particularly useful for studying metabolic flux and quantifying the incorporation of precursors into RNA.[6][7]
15N vs. 13C Labeling: A Comparative Analysis
The choice between 15N and 13C labeling is not arbitrary and depends heavily on the specific research question, the analytical method employed, and budgetary considerations.
15N Labeling: Probing the Nucleobases and Hydrogen Bonds
Nitrogen-15 labeling is particularly insightful for studying the nitrogenous bases of RNA. By incorporating 15N, researchers can directly probe the nitrogen atoms involved in Watson-Crick and non-canonical base pairing, as well as interactions with proteins and small molecules. This makes 15N labeling a powerful tool for elucidating RNA secondary and tertiary structure.[3][8]
13C Labeling: Unraveling the Carbon Backbone and Ribose Sugar
Carbon-13 labeling provides a comprehensive view of the RNA molecule by labeling the carbon skeleton of both the ribose sugar and the nucleobases. This allows for detailed analysis of the sugar pucker, backbone torsion angles, and overall conformation of the RNA.[1][9][10] For studies focusing on the intricate details of RNA folding and dynamics, 13C labeling is often the method of choice.
Quantitative Comparison of 15N and 13C Labeling
The following tables summarize the key quantitative and qualitative differences between 15N and 13C labeling for RNA.
| Feature | 15N Labeling | 13C Labeling | Rationale & Implications |
| Natural Abundance | ~0.37%[6][] | ~1.1%[6][] | 15N's lower natural abundance results in lower background signals in mass spectrometry, potentially offering higher sensitivity for detecting low-abundance species.[6] |
| Mass Shift per Atom | +0.99703 Da[6] | +1.00335 Da[6] | 13C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[6] |
| Atoms per Nucleoside | Adenine: 5, Guanine: 5, Cytosine: 3, Uracil: 2[6] | Ribose: 5, Adenine: 5, Guanine: 5, Cytosine: 4, Uracil: 4 | 13C allows for a much larger total mass shift per nucleoside due to the higher number of carbon atoms, facilitating easier separation of labeled and unlabeled species in mass spectrometry.[6] |
| Primary Labeled Precursors | 15NH4Cl, 15N-labeled rNTPs | 13C-glucose, 13C-labeled rNTPs, 13C-labeled phosphoramidites | The choice of precursor dictates the labeling strategy (in vivo, in vitro, or chemical synthesis). |
| Typical Labeling Efficiency | >95% (in vivo and in vitro)[8] | >95% (in vivo and in vitro)[9] | High labeling efficiencies are achievable with both isotopes using established protocols. |
| Relative Cost of Precursors | Generally lower for 15NH4Cl | Generally higher for 13C-glucose and 13C-labeled phosphoramidites[] | In vivo labeling with 15NH4Cl is often more cost-effective for uniform labeling. |
| Primary Applications | - Probing hydrogen bonds- Studying base pairing and stacking- Mapping protein/ligand binding sites at nucleobases | - Determining ribose pucker and backbone conformation- Detailed structural analysis of the carbon framework- Metabolic flux analysis | The choice of isotope is directly linked to the specific structural features of interest. |
Experimental Protocols
The successful implementation of RNA isotopic labeling hinges on robust and well-defined experimental protocols. Three primary strategies are employed: in vivo biosynthesis, in vitro transcription, and solid-phase chemical synthesis.
Protocol 1: Uniform 15N Labeling of RNA via In Vivo Biosynthesis in E. coli
This method is cost-effective for producing uniformly 15N-labeled RNA. It involves growing E. coli in a minimal medium where the sole nitrogen source is 15NH4Cl. The cellular machinery then incorporates 15N into all nitrogen-containing biomolecules, including RNA.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
M9 minimal medium components
-
15NH4Cl (Ammonium-15N chloride)
-
Glucose (or other carbon source)
-
Appropriate antibiotics
-
IPTG (for inducible expression systems)
-
Cell lysis buffer
-
RNA extraction reagents (e.g., phenol:chloroform)
Procedure:
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium, substituting standard NH4Cl with 15NH4Cl as the sole nitrogen source.[12][13][14]
-
Starter Culture: Inoculate a small volume of the 15N-containing M9 medium with a single colony of the E. coli expression strain and grow overnight at 37°C with shaking.[12]
-
Main Culture: Inoculate a larger volume of the 15N-containing M9 medium with the overnight starter culture. Grow at 37°C with shaking until the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).
-
Induction (if applicable): If using an inducible expression system for a specific RNA, add IPTG to the desired final concentration and continue to grow the culture under appropriate conditions (e.g., reduced temperature for several hours).
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
RNA Extraction: Resuspend the cell pellet in lysis buffer and proceed with total RNA extraction using a standard method such as hot phenol-chloroform extraction, followed by ethanol precipitation.
-
Purification: The desired RNA can be further purified using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: Uniform 13C Labeling of RNA via In Vitro Transcription
This method offers a high degree of control and is suitable for producing uniformly 13C-labeled RNA of a specific sequence. It utilizes 13C-labeled ribonucleoside triphosphates (rNTPs) in an in vitro transcription reaction catalyzed by a bacteriophage RNA polymerase (e.g., T7 RNA polymerase).
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence
-
Uniformly 13C-labeled rNTPs (ATP, GTP, CTP, UTP)
-
T7 RNA polymerase
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction: In a nuclease-free tube, combine the following components in order: nuclease-free water, transcription buffer, 13C-labeled rNTPs, linearized DNA template, and RNase inhibitor.[9][15][16]
-
Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.[9]
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 15-30 minutes.[9]
-
RNA Purification: Purify the transcribed 13C-labeled RNA using denaturing PAGE, HPLC, or a suitable RNA purification kit.
-
Quantification and Storage: Quantify the purified RNA using UV-Vis spectrophotometry and store at -80°C.[9]
Protocol 3: Site-Specific 13C Labeling of RNA via Solid-Phase Chemical Synthesis
For high-precision studies where a label is desired at a specific nucleotide position, solid-phase chemical synthesis using labeled phosphoramidites is the method of choice. This technique allows for the incorporation of 13C-labeled (or 15N-labeled) building blocks at any desired position within the RNA sequence.[1][17][18][19][20]
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled-pore glass (CPG) solid support
-
Standard and 13C-labeled ribonucleoside phosphoramidites
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping, oxidizing, and deblocking solutions
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonia and methylamine)
Procedure:
-
Synthesizer Setup: Prepare and install all necessary reagents, including the standard and 13C-labeled phosphoramidites, on the synthesizer.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activation of the incoming phosphoramidite (either standard or 13C-labeled) and its reaction with the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the CPG support and the protecting groups are removed using a cleavage and deprotection solution (e.g., AMA at 65°C).[1]
-
2'-OH Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent.
-
Purification: The final site-specifically labeled RNA is purified by HPLC or PAGE.
Visualization of Workflows and Decision Making
To aid in the understanding and selection of an appropriate labeling strategy, the following diagrams illustrate the experimental workflows and a logical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. antibodies.cancer.gov [antibodies.cancer.gov]
- 13. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategic labelling approaches for RNA single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Isotopic Label for RNA Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of isotopic labeling strategies for RNA, designed to help researchers select the optimal approach for their specific experimental needs. From high-resolution structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to dynamic tracking of RNA metabolism in vivo, the correct choice of isotope is paramount for generating clear, interpretable data.
Introduction to Isotopic Labeling of RNA
Isotopic labeling involves the incorporation of "heavy" non-radioactive (stable) isotopes into an RNA molecule. This is achieved by replacing atoms of a given element with one of its heavier isotopes. Common stable isotopes used in biological research include hydrogen-2 (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] These isotopes can be detected using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), making them ideal for tracking molecules and elucidating structure and function at the atomic level.[1][2]
The primary goals of isotopic labeling in RNA studies are:
-
To simplify complex spectra: NMR spectra of unlabeled RNA molecules larger than ~30 nucleotides suffer from severe signal overlap and line broadening.[2][3]
-
To enhance signal for detection: Isotope enrichment provides distinct signals for analysis by mass spectrometry.
-
To enable specific analytical techniques: Many advanced NMR experiments are only possible with isotopically labeled molecules.
-
To trace metabolic pathways: Following the fate of labeled precursors in cells reveals information about RNA synthesis, processing, and degradation.[]
The choice of an isotopic label is fundamentally linked to the research question, the analytical technique to be used, and the size of the RNA molecule under investigation.
A Guide to Choosing Your Isotope and Labeling Strategy
Selecting the appropriate labeling strategy requires consideration of the intended downstream application. The following decision-making workflow illustrates a logical path for choosing a method.
Caption: Decision tree for selecting an isotopic labeling approach based on the primary research goal.
Common Isotopes and Their Applications
The selection of an isotope is dictated by the analytical method and the desired information.
| Isotope | Primary Application(s) | Key Benefits | Common Labeling Method(s) |
| ¹³C (Carbon-13) | NMR Spectroscopy, Mass Spectrometry | Resolves spectral overlap in NMR; provides mass shifts for MS quantification.[5][6] | In vitro transcription with ¹³C-rNTPs; chemical synthesis.[7] |
| ¹⁵N (Nitrogen-15) | NMR Spectroscopy, Mass Spectrometry | Simplifies NMR spectra of imino groups involved in base pairing; provides mass shifts for MS.[2][7] | In vitro transcription with ¹⁵N-rNTPs; chemical synthesis.[7] |
| ²H (Deuterium) | NMR Spectroscopy | Reduces signal crowding and line broadening by removing ¹H signals and slowing relaxation, crucial for large RNAs (>30 kDa).[8][9] | In vitro transcription with deuterated rNTPs. |
| ¹⁸O (Oxygen-18) | Mass Spectrometry | Used in comparative analyses (e.g., CARD-MS) by enzymatic incorporation of H₂¹⁸O to differentiate samples.[6] | Enzymatic digestion in H₂¹⁸O. |
| ³²P (Phosphorus-32) | Autoradiography, Blotting | Radioactive label for highly sensitive detection. | 5' end-labeling with γ-³²P-ATP and T4 Polynucleotide Kinase. |
| ¹⁹F (Fluorine-19) | NMR Spectroscopy | Provides a sensitive NMR probe with a large chemical shift range and no background signal in biological samples.[10] | Chemical synthesis with fluorine-modified phosphoramidites. |
Key Labeling Methodologies
There are three principal routes to generating isotopically labeled RNA: in vitro enzymatic synthesis, solid-phase chemical synthesis, and in vivo metabolic labeling.
In Vitro Transcription
This is the most common method for producing large quantities (milligrams) of labeled RNA for structural studies.[3] The process uses bacteriophage T7 RNA polymerase to transcribe an RNA sequence from a linear DNA template, incorporating labeled ribonucleoside 5'-triphosphates (rNTPs).[11]
Caption: General workflow for producing isotopically labeled RNA via in vitro transcription.
Labeling Patterns Achievable:
-
Uniform Labeling: All four rNTPs are labeled (e.g., U-¹³C,¹⁵N-rNTPs). This is useful for assigning the entire molecule but leads to complex spectra due to scalar couplings.[2]
-
Nucleotide-Specific Labeling: Only one or two types of rNTPs are labeled (e.g., labeled ATP and CTP, unlabeled GTP and UTP). This dramatically simplifies NMR spectra by only showing signals from specific residue types.[3][7]
-
Selective Labeling: Uses specifically labeled precursors to enrich certain atoms. For example, perdeuteration combined with selective protonation at C8 of purines or C6 of pyrimidines helps in assigning aromatic signals.[3]
Solid-Phase Chemical Synthesis
For smaller RNAs (typically < 100 nucleotides), solid-phase synthesis using phosphoramidite chemistry offers unparalleled control over label placement.[5][12] This "bottom-up" approach allows for the incorporation of a single labeled nucleotide at a precise position within the sequence.
Key Advantages:
-
Position-Specific Labeling: A single atom on a single nucleotide can be labeled, which is impossible with enzymatic methods.[5]
-
No Sequence Restrictions: Unlike T7 transcription, which has promoter sequence requirements, chemical synthesis is sequence-independent.[5]
-
Incorporation of Modified Bases: Allows for the inclusion of non-natural or modified nucleotides, such as ¹⁹F-labeled bases.[10]
The primary limitation is the decrease in yield as the length of the RNA increases.[13]
In Vivo Metabolic Labeling
To study RNA dynamics within a living cell—such as transcription rates, processing, and decay—researchers use metabolic labeling. This involves feeding cells nucleotide analogs that are incorporated into newly synthesized RNA.[14][15]
Common Nucleotide Analogs:
-
4-thiouridine (4sU): Contains a thiol group that can be biotinylated for affinity purification of newly transcribed RNA.[15]
-
5-ethynyl uridine (5-EU): Contains an alkyne group that can be modified via "click chemistry" for purification or fluorescence imaging.[14]
Caption: Workflow for a pulse-chase experiment using metabolic labeling to study RNA dynamics.
This technique provides a snapshot of the "active" transcriptome, revealing nascent RNAs and unstable species that are often missed in steady-state total RNA analysis.[14]
Experimental Protocols
Protocol: Uniform ¹³C/¹⁵N Labeling of RNA by In Vitro Transcription
This protocol is adapted from established methods for generating uniformly labeled RNA for NMR studies.[7][16]
Materials:
-
Linearized plasmid DNA template containing the T7 promoter upstream of the gene of interest.
-
Uniformly ¹³C,¹⁵N-labeled rNTPs (ATP, GTP, CTP, UTP).
-
Recombinant T7 RNA Polymerase.
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).
-
Elution Buffer (e.g., 0.3 M Sodium Acetate).
Methodology:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:
-
Transcription Buffer (to 1X final concentration).
-
Linear DNA template (approx. 50 µg/mL).
-
¹³C,¹⁵N-rNTPs (2-5 mM each).
-
RNase Inhibitor (e.g., 40 units).
-
T7 RNA Polymerase (e.g., 100 µg/mL).
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. For difficult templates, this time can be extended.
-
Template Removal: Add DNase I to the reaction mixture and incubate for an additional 30-60 minutes at 37°C to digest the DNA template.
-
RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold absolute ethanol and incubating at -20°C for at least 1 hour.
-
Purification:
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the pellet in a formamide-based loading buffer.
-
Purify the full-length RNA product using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA band by UV shadowing.
-
-
Elution and Desalting:
-
Excise the band from the gel and crush it in elution buffer.
-
Elute the RNA overnight with gentle agitation.
-
Separate the RNA-containing buffer from the gel fragments.
-
Desalt and concentrate the RNA using an appropriate spin column or dialysis.
-
-
Quantification and Storage: Determine the concentration by UV absorbance at 260 nm and store at -80°C. A typical yield from a 1 mL reaction is 0.5-2 mg of purified RNA.
Protocol: Metabolic Labeling of Nascent RNA with 5-Ethynyl Uridine (5-EU)
This protocol outlines the basic steps for labeling newly synthesized RNA in cultured mammalian cells.[14]
Materials:
-
Cultured mammalian cells.
-
Complete cell culture medium.
-
5-Ethynyl Uridine (5-EU) stock solution (e.g., in DMSO).
-
Total RNA extraction kit (e.g., TRIzol-based).
-
Click chemistry reagents (e.g., Biotin-Azide, Copper(II) sulfate, reducing agent).
Methodology:
-
Cell Culture: Plate cells to achieve approximately 70-80% confluency on the day of the experiment.
-
Pulse Labeling:
-
Remove the existing culture medium.
-
Add fresh, pre-warmed medium containing the desired final concentration of 5-EU (e.g., 0.1-1 mM).
-
Incubate the cells for the desired pulse duration (e.g., 15 minutes to 24 hours) under normal culture conditions. The length of the pulse depends on the desired temporal resolution.
-
-
RNA Isolation:
-
After the pulse, immediately place the culture dish on ice and wash the cells with cold PBS.
-
Lyse the cells directly in the dish and proceed with total RNA extraction according to the manufacturer's protocol.
-
-
Click Reaction (Biotinylation):
-
In a microfuge tube, combine the isolated total RNA (containing 5-EU-labeled species) with the click chemistry reaction cocktail (containing Biotin-Azide, copper catalyst, and a reducing agent).
-
Incubate as recommended by the reagent supplier to covalently link biotin to the 5-EU-labeled RNA.
-
-
Purification of Labeled RNA:
-
Purify the biotinylated RNA from unreacted components.
-
Use streptavidin-coated magnetic beads to capture the biotinylated (i.e., newly synthesized) RNA.
-
Wash the beads extensively to remove unlabeled RNA.
-
-
Elution and Analysis:
-
Elute the captured RNA from the beads.
-
The purified nascent RNA is now ready for downstream analysis, such as RT-qPCR or next-generation sequencing.
-
Conclusion
The strategic use of isotopic labels has been revolutionary for the field of RNA biology, enabling detailed structural characterization and dynamic functional studies that were previously intractable.[17][18] For researchers in basic science and drug development, a thorough understanding of the available labeling techniques is essential. Studies of RNA structure and RNA-ligand interactions are best served by in vitro synthesis methods that produce ¹³C, ¹⁵N, and ²H-labeled molecules for NMR analysis. In contrast, questions related to RNA metabolism and turnover in a cellular context are addressed most powerfully by in vivo metabolic labeling with nucleotide analogs. By carefully matching the labeling strategy to the scientific question, researchers can unlock unprecedented insights into the complex world of RNA.
References
- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies [mdpi.com]
- 18. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources of 15N-Labeled Phosphoramidites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources of 15N-labeled phosphoramidites, essential reagents for the synthesis of isotopically labeled oligonucleotides. The strategic incorporation of ¹⁵N atoms into DNA and RNA serves as a non-perturbative probe, enabling detailed investigations into nucleic acid structure, dynamics, and interactions using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide offers a comparative summary of commercially available products, detailed experimental protocols for their use, and troubleshooting advice for common challenges in oligonucleotide synthesis.
Commercial Suppliers and Product Specifications
Several companies specialize in the provision of high-quality ¹⁵N-labeled phosphoramidites for research and development. The primary suppliers identified are MedchemExpress, Silantes, Cambridge Isotope Laboratories (CIL), and BOC Sciences. These companies offer a range of ¹⁵N-labeled phosphoramidites for both DNA and RNA synthesis, with options for uniform or site-specific labeling.[1][2][3][4][5][6][7][8][9][]
Data Presentation: Comparison of Commercial ¹⁵N-Labeled Phosphoramidites
For easy comparison, the following tables summarize the available quantitative data for ¹⁵N-labeled phosphoramidites from leading commercial suppliers. Researchers are encouraged to visit the suppliers' websites or contact them directly for the most up-to-date product information and detailed specifications.
Table 1: Availability of ¹⁵N-Labeled DNA Phosphoramidites
| Supplier | Available Bases | Labeling Pattern | Isotopic Enrichment | Chemical Purity |
| Cambridge Isotope Laboratories (CIL) | dA, dC, dG, T | Uniform (¹⁵N₅, ¹⁵N₃, ¹⁵N₅, ¹⁵N₂) and combined ¹³C/¹⁵N | >98%[11][12] | >95%[12][13] |
| Silantes | dA, dC, dG, T | Uniform and site-specific[4][7] | >98%[7][14] | >95%[7][14] |
| MedchemExpress | dG, Ac-rC | Uniform (¹⁵N₅, ¹⁵N, ¹⁵N₂, ¹⁵N₃)[3][6][8][15][16] | Not specified | Not specified |
| BOC Sciences | dA, dC, dG, T | Not specified | >99% (for DNA phosphoramidites)[] | Not specified |
Table 2: Availability of ¹⁵N-Labeled RNA Phosphoramidites
| Supplier | Available Bases | Labeling Pattern | Isotopic Enrichment | Chemical Purity |
| Cambridge Isotope Laboratories (CIL) | A, C, G, U | Uniform and combined ¹³C/¹⁵N | >98%[18] | >95%[18] |
| Silantes | A, C, G, U | Uniform and site-specific[4][7][19] | >98%[7][14] | >95%[7][14] |
| MedchemExpress | Ac-rC | ¹⁵N, ¹⁵N₂, ¹⁵N₃[3][6][15][16] | Not specified | Not specified |
| BOC Sciences | A, C, G, U | Not specified | Not specified | >99% (for some RNA phosphoramidites)[] |
Table 3: Key Performance Parameters
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98-99% (standard phosphoramidites)[1][21] | While the presence of a ¹⁵N isotope is not expected to directly impact coupling efficiency, impurities from the synthesis of labeled compounds can.[5] High purity of the labeled phosphoramidite is crucial. |
| Storage Conditions | Freezer (-20°C to -80°C), desiccated, protected from light[12][13] | Proper storage is critical to prevent degradation and maintain high coupling efficiency. |
Experimental Protocols
The synthesis of ¹⁵N-labeled oligonucleotides is predominantly achieved through solid-phase phosphoramidite chemistry, a well-established and highly efficient method.[1][22] This can be performed using automated DNA/RNA synthesizers or manually for smaller scale synthesis.
Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide
This protocol outlines the general steps for incorporating a ¹⁵N-labeled phosphoramidite at a specific position within an oligonucleotide sequence using an automated synthesizer.
Materials and Reagents:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard (unlabeled) phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (typically 0.1 M)
-
¹⁵N-labeled phosphoramidite of choice, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)
-
Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM))
-
Anhydrous acetonitrile for washing
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the bottle position for the ¹⁵N-labeled phosphoramidite.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using the deblocking solution. The column is then washed with anhydrous acetonitrile.[1] b. Coupling: The phosphoramidite for the current position in the sequence (either standard or ¹⁵N-labeled) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] c. Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.[21] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Chain Elongation: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.
-
Final Deblocking: The terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
-
Analysis: The identity and purity of the final ¹⁵N-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC.[1]
Manual Syringe-Based Synthesis of ¹⁵N-Labeled Oligonucleotides (Low-Scale)
For smaller scale synthesis, a manual method using syringes can be a cost-effective alternative to automated synthesis.[3]
Materials and Reagents:
-
Luer-lock syringes (1 mL and 5 mL)
-
Synthesis column packed with CPG solid support
-
¹⁵N-labeled and unlabeled phosphoramidites
-
All solutions as listed for automated synthesis
Procedure:
-
Resin Preparation: The synthesis column containing the CPG support is attached to a syringe.
-
Deblocking: The deblocking solution is passed through the column to remove the DMT group, followed by washing with anhydrous acetonitrile.
-
Coupling: The ¹⁵N-labeled or unlabeled phosphoramidite and activator solution are drawn into a syringe and then passed back and forth through the synthesis column for a specified time to ensure efficient coupling. The column is then washed with acetonitrile.
-
Capping: The capping solutions are passed through the column.
-
Oxidation: The oxidizing solution is passed through the column.
-
Repeat: Steps 2-5 are repeated for each nucleotide in the sequence.
-
Cleavage and Deprotection: As described in the automated protocol.
-
Purification and Analysis: As described in the automated protocol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. libpubmedia.co.uk [libpubmedia.co.uk]
- 11. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. 2â²-Deoxyguanosine phosphoramidite (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-6826-25 [isotope.com]
- 13. 2â²-Deoxycytidine phosphoramidite (¹âµNâ, 97-98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. asahiworks.jp [asahiworks.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 18. NLM-11611-SL-10 - Guanosine phosphoramidite (U-¹âµNâ , 98%) CP 95% [isotope.com]
- 19. Set of 4 ribonucleoside phosphoramidites | Silantes [silantes.com]
- 21. idtdna.com [idtdna.com]
- 22. Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of rU Phosphoramidite-¹⁵N
For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled RNA, the proper storage and handling of phosphoramidites are paramount to achieving high coupling efficiencies and obtaining high-quality oligonucleotides. This guide provides a comprehensive overview of the best practices for rU Phosphoramidite-¹⁵N, a critical reagent for site-specific isotopic labeling in NMR spectroscopy and mass spectrometry studies.
Core Principles of Phosphoramidite Stability
Phosphoramidites are highly reactive molecules, a characteristic essential for the rapid and efficient formation of internucleotide linkages during solid-phase oligonucleotide synthesis. However, this reactivity also renders them susceptible to degradation, primarily through hydrolysis. Exposure to even trace amounts of water can hydrolyze the phosphoramidite group, rendering it incapable of coupling to the growing oligonucleotide chain. This leads to lower synthesis yields and an increased proportion of truncated sequences.[1] Therefore, all storage and handling procedures are designed to rigorously exclude moisture and oxygen.
Storage Conditions
Proper storage is the most critical factor in maintaining the integrity of rU Phosphoramidite-¹⁵N. The primary goal is to protect the compound from moisture and oxidation.
Solid Form:
For long-term storage, rU Phosphoramidite-¹⁵N should be kept as a dry powder or oil in a tightly sealed vial under an inert atmosphere, such as argon or dry nitrogen.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below[1] | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation and exposure to atmospheric moisture. |
| Container | Tightly sealed vial | Prevents ingress of moisture and air. |
Solution Form:
Once dissolved in an anhydrous solvent (typically acetonitrile), the phosphoramidite solution is even more susceptible to degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | Slows down degradation in solution. |
| Solvent | Anhydrous acetonitrile (<30 ppm water)[3] | Minimizes hydrolysis. |
| Container | Tightly sealed, pre-dried vial with a septum cap[1] | Allows for removal by syringe while maintaining an inert atmosphere. |
| Additives | Molecular sieves (3 Å)[1][3] | Helps to maintain the dryness of the solvent. |
| Shelf Life | Use as quickly as possible; avoid repeated freeze-thaw cycles[1][2] | Minimizes opportunities for moisture contamination. |
Stability Data Summary:
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | 3 years[4] | Under inert atmosphere. |
| Solid | 4°C | 2 years[4] | Under inert atmosphere. |
| In Solvent | -80°C | 6 months[2] | Stored under nitrogen; protect from light. |
| In Solvent | -20°C | 1 month[2][5] | Stored under nitrogen; protect from light. |
Handling Procedures
Strict adherence to anhydrous handling techniques is crucial at every step to prevent contamination with water.
Workflow for Handling Solid Phosphoramidite
Caption: Workflow for handling solid rU Phosphoramidite-¹⁵N.
Experimental Protocols
The following protocols outline the key steps for the use of rU Phosphoramidite-¹⁵N in the solid-phase synthesis of RNA oligonucleotides.
Protocol 1: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide
This protocol describes the general cycle for incorporating a ¹⁵N-labeled uridine into an RNA sequence using an automated synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled phosphoramidites (rA, rG, rC) and rU Phosphoramidite-¹⁵N, dissolved in anhydrous acetonitrile (typically 0.1 M)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid or Dichloroacetic acid in Dichloromethane)
Synthesis Cycle:
The following four steps are repeated for each nucleotide addition. For site-specific labeling, the rU Phosphoramidite-¹⁵N is used at the desired cycle.
Caption: The four-step phosphoramidite synthesis cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution. The column is then washed with anhydrous acetonitrile.[6][7]
-
Coupling: The rU Phosphoramidite-¹⁵N is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[8][9]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[8][9]
Protocol 2: Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Heating block or oven
Procedure:
-
Cleavage from Solid Support: The CPG support is transferred to a screw-cap vial. Concentrated ammonium hydroxide is added, and the vial is sealed and incubated at room temperature for 1-2 hours.[7]
-
Deprotection: The vial is heated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[7][10] For AMA deprotection, the reaction is typically faster.
Quality Control
The purity of the rU Phosphoramidite-¹⁵N can be assessed by ³¹P NMR spectroscopy. The P(III) atom in the phosphoramidite is chiral and will appear as two peaks around 149 ppm.[11] Impurities such as H-phosphonates (8 and 10 ppm) and oxidized phosphite triesters (138–140 ppm) can also be detected.[11]
By adhering to these storage and handling protocols, researchers can ensure the integrity of their rU Phosphoramidite-¹⁵N, leading to successful synthesis of high-quality, isotopically labeled RNA for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. rU Phosphoramidite-15N (DMT-2'O-TBDMS-rU phosphoramidite-15N) | Endogenous Metabolite | 1193204-41-9 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
Navigating the Risks: A Technical Safety Guide to Working with Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidites are the foundational building blocks in the synthesis of oligonucleotides, playing a critical role in the development of diagnostics, therapeutics, and research tools. However, their inherent reactivity, which makes them invaluable in chemical synthesis, also presents a unique set of safety challenges. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures essential for mitigating risks when working with these sensitive compounds.
Chemical Hazards and Toxicology
Phosphoramidites are moisture-sensitive compounds that can be hazardous upon exposure. While specific occupational exposure limits (PELs or TLVs) have not been established for most phosphoramidites, they are generally considered harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1] Some phosphoramidites may also exhibit poor thermal stability, posing risks of explosions or the formation of hazardous byproducts under elevated temperatures.[2][3]
The primary routes of exposure are inhalation of the powdered form, dermal contact, and accidental ingestion. Acute exposure can lead to irritation of the respiratory tract, skin, and eyes. The long-term toxicological properties of many specific phosphoramidites have not been extensively studied, warranting a cautious approach and the consistent use of personal protective equipment.
Engineering Controls
The first line of defense in ensuring safety is the implementation of robust engineering controls to minimize exposure.
-
Fume Hoods: All work with phosphoramidite powders and solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Glove Boxes: For particularly sensitive or hazardous phosphoramidites, or when handling large quantities, the use of a glove box with an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent both exposure and degradation of the compound due to moisture.
-
Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further reducing the potential for accumulation of any airborne contaminants.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling phosphoramidites. The selection of PPE should be based on a thorough risk assessment of the specific compounds and procedures being used.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes of phosphoramidite solutions and airborne particles. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal contact. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Recommended when handling large quantities of phosphoramidite powders or when engineering controls are insufficient to prevent inhalation of dust. |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of phosphoramidites and to prevent hazardous situations.
-
Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis.[4][5] They must be stored and handled under strictly anhydrous conditions. Upon receipt, vials should be stored in a desiccator, preferably in a freezer (-10 to -30°C) or refrigerator (2 to 8°C) as recommended by the manufacturer.
-
Inert Atmosphere: Vials should be sealed under an inert gas like argon or nitrogen. Before opening, allow the vial to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold powder.
-
Dissolution: Use only anhydrous grade acetonitrile or other appropriate anhydrous solvents for dissolution.[6] To ensure the absence of water, it is good practice to use freshly opened solvents or solvents that have been stored over molecular sieves. The dissolution should be performed under an inert atmosphere, for instance, by using a syringe to transfer the solvent into the septum-sealed phosphoramidite vial.
Stability Considerations
Hydrolytic Stability
The presence of even trace amounts of water can lead to the degradation of phosphoramidites, reducing their coupling efficiency in oligonucleotide synthesis. The rate of hydrolysis is dependent on the specific nucleoside, with 2'-deoxyguanosine (dG) phosphoramidites being particularly susceptible to degradation.[4][5] The stability of phosphoramidites in solution generally follows the order: T, dC > dA >> dG.[4][7]
Thermal Stability
The thermal stability of phosphoramidites can vary significantly.[2][3] Some have been identified as potential "class 1 explosive species" under certain conditions.[2][3] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can be used to determine the exotherm onset temperatures and the total energy released during decomposition.[2] It is crucial to be aware of the thermal sensitivity of the specific phosphoramidites being used and to avoid exposure to high temperatures.
| Parameter | Description | Significance |
| Exotherm Onset Temperature | The temperature at which the material begins to release heat in an exothermic decomposition. | A lower onset temperature indicates lower thermal stability and a higher risk of a runaway reaction. |
| Total Energy Release | The total amount of heat generated during decomposition. | A higher energy release indicates a more hazardous decomposition event. |
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
Minor Spill Cleanup Protocol
For small spills of phosphoramidite powder or solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if cleaning up a powder.
-
Contain the Spill: If it is a liquid, use an absorbent material to contain the spill.
-
Clean Up:
-
For powders, gently sweep the material into a designated waste container. Avoid creating dust.
-
For liquids, absorb the spill with a chemically inert absorbent material.
-
Wipe the area with a damp cloth to remove any remaining residue.
-
-
Decontaminate: Decontaminate the area with a suitable laboratory cleaner.
-
Dispose of Waste: All contaminated materials, including the absorbent, cloth, and gloves, must be disposed of as hazardous waste.
Major Spill or Emergency
For large spills, or in the event of a fire or explosion:
-
Evacuate: Immediately evacuate the laboratory.
-
Activate Alarm: Activate the nearest fire alarm.
-
Call for Help: From a safe location, call emergency services and provide them with details of the incident, including the identity of the chemical involved.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency personnel.
Waste Disposal
All phosphoramidite waste, including empty containers, contaminated materials from spill cleanups, and unused solutions, must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.
Deactivation of Phosphoramidite Waste
While not always standard practice in all research labs, for larger scale operations, a deactivation step for liquid phosphoramidite waste can be considered to reduce its reactivity before disposal. This should be performed by trained personnel with appropriate precautions. A general approach involves the slow, controlled addition of the phosphoramidite solution to a stirred, cooled solution of a weak acid (e.g., a buffered aqueous solution) to promote hydrolysis. This process should be conducted in a fume hood, and the potential for off-gassing should be managed. The resulting hydrolyzed mixture should still be disposed of as hazardous waste. Always consult with your institution's environmental health and safety department for approved waste deactivation and disposal protocols.[8][9][10][11]
Conclusion
Working with phosphoramidites requires a thorough understanding of their chemical properties and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling, storage, and disposal procedures, researchers can safely harness the power of these essential molecules in their scientific endeavors. A culture of safety, built on awareness and preparedness, is paramount to preventing accidents and ensuring a safe laboratory environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.entegris.com [blog.entegris.com]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide to Implementing Waste Deactivation and Biohazard Disposal Procedures Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. auckland.ac.nz [auckland.ac.nz]
Determining the Blueprint of Life's Messenger: An In-depth Technical Guide to RNA Structure Determination by NMR
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of Ribonucleic Acid (RNA) is paramount. This intricate architecture dictates its function, from regulating gene expression to catalyzing biochemical reactions, making it a critical target for novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for elucidating the structure and dynamics of RNA in solution, providing atomic-level insights that are crucial for drug discovery and design. This comprehensive technical guide delves into the core principles and methodologies of RNA structure determination by NMR, offering a detailed roadmap from sample preparation to final structure validation.
The Foundation: Preparing High-Quality RNA for NMR Analysis
The journey to an RNA structure begins with the meticulous preparation of a high-purity, isotopically labeled sample. The most common method for producing RNA for NMR studies is in vitro transcription using T7 RNA polymerase.[1][2] This process allows for the incorporation of stable isotopes, such as ¹³C and ¹⁵N, which are essential for resolving spectral overlap and enabling the use of powerful heteronuclear NMR experiments.[3]
Following transcription, the RNA must be rigorously purified to remove contaminants like abortive transcripts, enzymes, and unincorporated nucleotides. This is typically achieved through denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange chromatography.[1][2]
A critical aspect of sample preparation is achieving the appropriate concentration and buffer conditions for NMR spectroscopy. A typical NMR sample for RNA structure determination contains the RNA at a concentration of 0.5-1.5 mM in a low-salt buffer (e.g., 10 mM sodium phosphate) at a slightly acidic pH (around 6.5) to slow the exchange of imino protons with the solvent.[4] The sample is then transferred to a specialized NMR tube for analysis.
| Parameter | Typical Value/Condition | Reference |
| RNA Concentration | 0.5 - 1.5 mM | [4] |
| Buffer | 10 mM Sodium Phosphate | [4] |
| pH | 6.0 - 6.8 | [4] |
| Salt Concentration | 10 - 100 mM Monovalent Salt (e.g., NaCl, KCl) | [4] |
| Divalent Cations | 0 - 5 mM MgCl₂ (depending on RNA folding requirements) | [4] |
| Sample Volume | 200 - 500 µL | [5] |
| Isotopic Labeling | Uniform ¹³C and/or ¹⁵N enrichment | [3] |
Table 1: Typical Sample Conditions for RNA NMR Spectroscopy. This table summarizes the standard parameters for preparing an RNA sample for structural analysis by NMR.
The Experimental Core: Acquiring a Suite of NMR Spectra
With a pristine sample in hand, the next phase involves the acquisition of a series of multi-dimensional NMR experiments. Each experiment provides specific types of information that, when combined, allow for the complete determination of the RNA's structure.
Key NMR Experiments for RNA Structure Determination:
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining spatial proximities between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, providing crucial distance restraints for structure calculation.[6][7]
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY experiments are used to identify protons that are part of the same spin system, such as the sugar protons within a single nucleotide. This is essential for the sequential assignment of resonances.[8][9]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of nitrogen atoms with their directly attached protons. For ¹⁵N-labeled RNA, the HSQC spectrum provides a unique fingerprint, with each imino group in a base pair giving rise to a distinct peak.[10][11][12]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field. This is achieved by weakly aligning the RNA molecules in the NMR tube using a liquid crystal medium. RDCs are particularly valuable for defining the relative orientation of helical elements in larger RNAs.[13][14][15]
References
- 1. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 2. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA [jove.com]
- 3. RNA structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raw.githubusercontent.com [raw.githubusercontent.com]
- 6. Improving NMR Structures of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Chapter 2 RNA Structure Determination by NMR | Semantic Scholar [semanticscholar.org]
- 9. PROCHECK home page [ebi.ac.uk]
- 10. Structure modeling of RNA using sparse NMR constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MolProbity: all-atom contacts and structure validation for proteins and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Chemical shifts-based similarity restraints improve accuracy of RNA structures determined via NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 15N-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis utilizing phosphoramidite chemistry offers a robust and precise method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[1] This technique allows researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.
Data Presentation
Table 1: Key Materials and Reagents for 15N-Labeled RNA Synthesis
| Category | Item | Typical Specification/Supplier |
| Solid Support | Controlled Pore Glass (CPG) or Polystyrene (PS) | Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading.[1] |
| ¹⁵N-Labeled Monomers | ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U) | Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G).[1] Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[1] |
| Synthesis Reagents | Deblocking (Detritylation) Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1] |
| Activator Solution | 0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).[1] | |
| Capping Solution A | Acetic Anhydride/2,6-Lutidine/THF.[1] | |
| Capping Solution B | 16% N-Methylimidazole in THF.[1] | |
| Oxidizer Solution | 0.02 M Iodine in THF/Pyridine/Water.[1] | |
| Anhydrous Acetonitrile | For washing and phosphoramidite dissolution. | |
| Cleavage & Deprotection | Ammonium Hydroxide/40% Methylamine (AMA) | 1:1 solution. |
| Triethylamine trihydrofluoride (TEA·3HF) | For removal of 2'-O-silyl protecting groups. | |
| Purification | Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | High percentage (e.g., 20%) gel. |
| Elution Buffer | e.g., 0.3 M sodium acetate. |
Table 2: Quantitative Parameters in 15N-Labeled RNA Synthesis
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | ~99% or higher | High coupling efficiency is crucial for the synthesis of longer RNA strands. A 1% drop in efficiency can significantly reduce the final yield.[2] |
| Isotopic Enrichment | 98% - 99.9% | Dependent on the specifications from the supplier of ¹⁵N-labeled phosphoramidites.[3] |
| Overall Yield (crude) | Varies significantly with length | For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%.[2] This decreases significantly with longer sequences. |
| Final Yield (post-purification) | 300 - 700 nmol (for a dodecamer) | Highly dependent on the success of synthesis, cleavage, deprotection, and purification steps.[4] |
| Final Purity (Post-PAGE) | > 95% | Assessed by analytical HPLC or gel electrophoresis.[1] |
Experimental Protocols
I. Automated Solid-Phase Synthesis
This protocol outlines the synthesis of a ¹⁵N-labeled RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]
1. Preparation:
-
Ensure all reagents are fresh and anhydrous where specified.
-
Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.
-
Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).[1]
2. Automated Synthesis Cycle: The synthesizer will automatically perform the following four steps for each nucleotide addition:[1]
-
a. Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[1]
-
b. Coupling: The ¹⁵N-labeled phosphoramidite and an activator (e.g., tetrazole) are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[1]
-
c. Capping: To prevent the formation of sequences with deletions, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A and B.[1]
-
d. Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[1]
This cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is assembled.
II. Cleavage and Deprotection
1. Stage I: Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[1]
-
Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]
-
Incubate the mixture at 65°C for 10-15 minutes to cleave the RNA from the solid support and remove the protecting groups from the nucleobases.[1]
-
Cool the tube on ice and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the RNA to a new tube.
2. Stage II: 2'-O-Protecting Group Removal:
-
Evaporate the AMA solution to dryness using a vacuum concentrator.[1]
-
To the dried pellet, add triethylamine trihydrofluoride (TEA·3HF) to remove the 2'-O-silyl protecting groups.
-
Incubate at 65°C for 2.5 hours.[1]
-
Quench the reaction by adding an appropriate buffer (e.g., isopropoxytrimethylsilane/TEA/NMP).
3. RNA Precipitation:
-
Precipitate the RNA by adding a solution of n-butanol.
-
Cool the mixture at -70°C for at least 1 hour.[1]
-
Centrifuge to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol, centrifuge again, and dry the pellet.[1]
III. Purification and Quantification
1. Purification by Denaturing PAGE:
-
Resuspend the dried RNA pellet in a formamide-containing loading buffer.
-
Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.[1]
-
Visualize the RNA band by UV shadowing.
-
Excise the gel slice containing the full-length product.[1]
-
Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).[1]
2. Desalting:
-
The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation.[1]
3. Quantification:
-
The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.[1] The final purity should be greater than 95% as assessed by analytical HPLC or gel electrophoresis.[1]
Mandatory Visualization
Caption: Overall workflow for the solid-phase synthesis of 15N-labeled RNA.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of rU Phosphoramidite-¹⁵N into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into oligonucleotides is a powerful technique for elucidating the structure, dynamics, and molecular interactions of DNA and RNA. The use of ¹⁵N-labeled nucleoside phosphoramidites in solid-phase synthesis allows for the precise placement of an isotopic label within a synthetic oligonucleotide. This application note provides detailed protocols for the incorporation of rU (ribouridine) Phosphoramidite-¹⁵N into oligonucleotides, their subsequent purification by High-Performance Liquid Chromatography (HPLC), and characterization by Mass Spectrometry (MS).
The primary applications for ¹⁵N-labeled oligonucleotides are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. In NMR, the ¹⁵N label provides an additional nucleus for resolving structural details and studying the dynamics of nucleic acids and their complexes with proteins or small molecules.[1] In quantitative mass spectrometry, ¹⁵N-labeled oligonucleotides serve as ideal internal standards for pharmacokinetic and pharmacodynamic studies in drug development, allowing for precise quantification of therapeutic oligonucleotides in biological matrices.[2]
Chemical Structure of rU Phosphoramidite-¹⁵N
The ¹⁵N-labeled ribouridine phosphoramidite is chemically similar to its unlabeled counterpart, with ¹⁵N atoms incorporated into the uracil base. The structure below shows the common protecting groups used in automated oligonucleotide synthesis.
References
Unlocking RNA's Secrets: A Guide to Site-Specific 15N Labeling Using Phosphoramidites
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise study of RNA structure, dynamics, and interactions is paramount to understanding its diverse biological roles and for the rational design of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights at the atomic level, but its application to larger RNA molecules is often hampered by spectral complexity and signal overlap. Site-specific isotope labeling, particularly with ¹⁵N, provides a powerful solution to this challenge. By introducing a ¹⁵N nucleus at a specific, predetermined position within an RNA sequence, researchers can selectively monitor that site, simplifying complex spectra and enabling the detailed investigation of local structure, dynamics, and binding events.
This document provides a comprehensive guide to the site-specific ¹⁵N labeling of RNA using the robust and versatile phosphoramidite-based solid-phase synthesis method. We present detailed protocols for the synthesis of ¹⁵N-labeled nucleoside phosphoramidites, their incorporation into RNA oligonucleotides, and subsequent purification and analysis. Furthermore, we showcase the utility of this technique in studying RNA-protein interactions through NMR spectroscopy.
Data Presentation
Table 1: Coupling Efficiencies of Standard and Modified Phosphoramidites in RNA Synthesis
The efficiency of the coupling step in solid-phase synthesis is critical for maximizing the yield of the full-length RNA product. While the presence of a ¹⁵N isotope does not inherently affect the chemical reactivity of the phosphoramidite, the synthetic complexity of labeled monomers can sometimes introduce impurities that may impact coupling efficiency.[1] The use of 2'-O-protecting groups, such as TBDMS and TOM, also influences coupling times and efficiencies.[2]
| Phosphoramidite Type | Average Coupling Efficiency (%) | Typical Coupling Time | Reference |
| Standard Unmodified DNA Phosphoramidites | 98-99% | 30s | [3] |
| Standard 2'-O-TBDMS RNA Phosphoramidites | ~98% | 6 min | [2] |
| 2'-O-TOM RNA Phosphoramidites | Slightly higher than TBDMS | 6 min | [2] |
| ¹⁵N-Labeled Phosphoramidites | >98% (with high purity material) | Dependent on 2'-O-protecting group | [1] |
| Sterically Hindered/Modified Phosphoramidites | Variable, may require longer coupling times | 5-15 min | [3][4] |
Table 2: Illustrative ¹H-¹⁵N HSQC Chemical Shift Perturbations upon RNA-Protein Interaction
NMR chemical shift perturbation (CSP) mapping is a powerful technique to identify the binding interface between a labeled biomolecule and its partner.[5][6] Upon binding, the chemical environment of nuclei at the interface changes, leading to shifts in their corresponding peaks in an NMR spectrum. The following table provides a hypothetical example of CSP data for a ¹⁵N-labeled RNA upon titration with a binding protein.
| Labeled Residue | Free RNA ¹H (ppm) | Free RNA ¹⁵N (ppm) | RNA-Protein Complex ¹H (ppm) | RNA-Protein Complex ¹⁵N (ppm) | Chemical Shift Perturbation (Δδ) |
| G10 (imino) | 12.85 | 145.2 | 12.95 | 145.8 | 0.61 |
| U25 (imino) | 13.50 | 155.1 | 13.75 | 156.2 | 1.15 |
| A15 (amino) | 7.80 | 110.5 | 7.82 | 110.6 | 0.10 |
| C32 (amino) | 8.10 | 118.3 | 8.11 | 118.3 | 0.01 |
Note: The chemical shift perturbation (Δδ) is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.1-0.2).
Experimental Protocols
Protocol 1: Synthesis of ¹⁵N-Labeled Nucleoside Phosphoramidites
The synthesis of ¹⁵N-labeled phosphoramidites is a multi-step process that begins with commercially available ¹⁵N-labeled precursors. The following are generalized protocols for the four canonical ribonucleosides.
A. Synthesis of [3-¹⁵N]-Uridine Phosphoramidite [7]
-
Protection of Uridine: Start with commercially available [3-¹⁵N]-uridine. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using standard procedures.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. Dissolve the protected [3-¹⁵N]-uridine in anhydrous dichloromethane under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically complete within a few hours at room temperature.
-
Purification: Purify the resulting [3-¹⁵N]-uridine phosphoramidite by silica gel chromatography.
B. Synthesis of [3-¹⁵N]-Cytidine Phosphoramidite [8]
-
Conversion from Uridine: A common route starts from protected [3-¹⁵N]-uridine. The 4-carbonyl group of uridine is converted to an amine, often via a triazole intermediate, to form cytidine.
-
Protection: The exocyclic amine of the newly formed cytidine is then protected, typically with an acetyl (Ac) or benzoyl (Bz) group.
-
Phosphitylation and Purification: The final phosphitylation and purification steps are similar to those for the uridine phosphoramidite.
C. Synthesis of [1-¹⁵N]-Adenosine Phosphoramidite [9][10]
-
Starting Material: The synthesis can start from a commercially available ¹⁵N-labeled purine precursor.
-
Glycosylation: The labeled purine base is glycosylated with a protected ribose derivative to form the nucleoside.
-
Protection and Phosphitylation: The 5'-hydroxyl, 2'-hydroxyl, and exocyclic amino groups are protected, followed by phosphitylation of the 3'-hydroxyl group and subsequent purification.
D. Synthesis of [1-¹⁵N]-Guanosine Phosphoramidite [11][12]
-
Multi-step Synthesis: The synthesis of ¹⁵N-labeled guanosine is generally more complex. It often involves the construction of the labeled guanine base from simpler ¹⁵N-labeled precursors like [¹⁵N]NaNO₂ and [¹⁵N]NH₄Cl.[12]
-
Ribosylation and Protection: The synthesized ¹⁵N-guanine is then ribosylated, and the functional groups are protected. The exocyclic amine is typically protected with an isobutyryl (iBu) group.
-
Phosphitylation and Purification: The final steps of phosphitylation and purification are carried out as described for the other nucleosides.
Protocol 2: Solid-Phase Synthesis of Site-Specifically ¹⁵N-Labeled RNA
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide with a single ¹⁵N-labeled nucleotide.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled RNA phosphoramidites (A, C, G, U) with appropriate 2'-O-protection (e.g., TBDMS)
-
¹⁵N-labeled RNA phosphoramidite of choice
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride/lutidine/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
Procedure:
-
Synthesizer Setup: Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagent bottles on the DNA/RNA synthesizer.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the ¹⁵N-labeled phosphoramidite should be incorporated.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of repeated cycles, each adding one nucleotide to the growing chain.
-
De-blocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed with the deblocking solution, exposing a free 5'-hydroxyl group.
-
Coupling: The next phosphoramidite in the sequence (either labeled or unlabeled) is activated by the activator solution and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
Protocol 3: Cleavage, Deprotection, and Purification of the Labeled RNA
Procedure:
-
Cleavage from Support: Transfer the CPG support to a vial and add a solution of concentrated ammonium hydroxide/methylamine (AMA) to cleave the RNA from the support.
-
Base Deprotection: Heat the vial to remove the protecting groups from the nucleobases.
-
2'-O-Deprotection: After removing the AMA solution, treat the RNA with a fluoride-containing reagent (e.g., triethylamine trihydrofluoride) to remove the 2'-O-TBDMS protecting groups.
-
Purification: The crude, deprotected RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). For DMT-on purification, a reversed-phase HPLC column is used, which separates the full-length DMT-containing product from truncated sequences lacking the DMT group.
-
Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV absorbance at 260 nm. The purity and identity of the final product should be confirmed by mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for site-specific 15N labeling of RNA.
Caption: The four-step phosphoramidite synthesis cycle.
Caption: Logical workflow for NMR-based interaction studies.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Shift Perturbation | Semantic Scholar [semanticscholar.org]
- 6. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Uniform ¹⁵N Labeling of RNA for NMR Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the uniform isotopic labeling of RNA with ¹⁵N for nuclear magnetic resonance (NMR) spectroscopy. The ability to produce high-quality, isotopically labeled RNA is crucial for detailed structural and dynamic studies, which are fundamental to understanding RNA function and for the development of novel RNA-targeted therapeutics. These protocols cover the entire workflow, from the generation of ¹⁵N-labeled nucleotide triphosphates (NTPs) to the final preparation of the RNA sample for NMR analysis.
Introduction
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biological macromolecules in solution at atomic resolution. For RNA, the incorporation of stable isotopes, particularly ¹⁵N and ¹³C, is essential to overcome the challenges of spectral overlap and to enhance sensitivity, especially for larger molecules. Uniform ¹⁵N labeling simplifies NMR spectra and allows for the application of heteronuclear multi-dimensional NMR experiments, which are critical for resonance assignment and structure determination.[1][2][3]
The most common method for generating uniformly ¹⁵N-labeled RNA is through in vitro transcription using T7 RNA polymerase with ¹⁵N-labeled ribonucleoside triphosphates (rNTPs).[3][4] These labeled rNTPs can be produced biosynthetically or purchased from commercial suppliers. This guide will detail both approaches and provide robust protocols for transcription, purification, and sample preparation.
Data Presentation
Table 1: Comparison of ¹⁵N-Labeled rNTP Sources
| Feature | In Vivo Biosynthesis in E. coli | Commercial Suppliers |
| Precursor | ¹⁵NH₄Cl, ¹⁵N-labeled media | ¹⁵N-labeled rNTPs |
| Labeling Pattern | Uniform | Uniform or Nucleotide-specific |
| Typical Yield | Variable, can be high (e.g., 180 µmoles of labeled NTPs per gram of ¹³C enriched glucose)[1][2][3] | High (mg quantities)[5] |
| Labeling Efficiency | >95%[5] | High |
| Advantages | Cost-effective for uniform labeling.[5] | Straightforward incorporation; saves time. |
| Disadvantages | Lacks control over specific label placement; potential for isotopic scrambling.[5] | Higher cost. |
| Relative Cost | Low[5] | High |
Table 2: Typical In Vitro Transcription Reaction for ¹⁵N-Labeled RNA
| Component | Final Concentration | Notes |
| DNA Template | 200 nM | Linearized plasmid or synthetic DNA with a T7 promoter. |
| ¹⁵N-rNTPs (ATP, GTP, CTP, UTP) | ~1.5 mM each | The concentration of rNTPs is a crucial variable that affects yield.[6][7] |
| T7 RNA Polymerase | Varies | Use according to manufacturer's instructions. |
| Transcription Buffer (e.g., 5x) | 1x | Typically contains Tris-HCl (pH 8.1), MgCl₂, DTT, and spermidine.[8] |
| RNase Inhibitor | Optional | Recommended to prevent RNA degradation. |
Table 3: NMR Sample Preparation Conditions
| Parameter | Recommended Value/Condition | Notes |
| RNA Concentration | 0.2 - 2.0 mM | Higher concentrations are generally better for NMR sensitivity.[4] |
| Buffer | 10 mM Sodium Phosphate, pH 6.8 | Low salt concentrations are advisable to maintain NMR sensitivity.[9][10] |
| Salt (e.g., NaCl) | 10 mM | Can be adjusted based on RNA stability.[9] |
| Divalent Cations (e.g., MgCl₂) | 0 - 30 mM | Often required for proper folding of structured RNAs.[9][11] |
| Solvent | 90% H₂O / 10% D₂O | For observing exchangeable protons. |
| Volume | ~220 - 300 µL | For standard NMR tubes.[4][9] |
Experimental Workflows and Protocols
The overall workflow for producing uniformly ¹⁵N-labeled RNA for NMR analysis can be broken down into several key stages.
Caption: Workflow for ¹⁵N-labeled RNA production.
Protocol 1: Preparation of ¹⁵N-Labeled NTPs via In Vivo Biosynthesis
This protocol describes the preparation of uniformly ¹⁵N-labeled NTPs from E. coli grown on a minimal medium containing [¹⁵N]ammonium sulfate as the sole nitrogen source.[2][8][12]
Materials:
-
E. coli strain (e.g., DH5α)
-
Minimal media components
-
[¹⁵N]Ammonium sulfate ((¹⁵NH₄)₂SO₄)
-
Glucose
-
Lysozyme
-
DNase I
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
Enzymes for conversion of NMPs to NTPs (e.g., guanylate kinase, nucleoside-diphosphate kinase)
-
ATP regeneration system components (e.g., creatine kinase, creatine phosphate)
Methodology:
-
Cell Growth: Culture E. coli in a minimal medium where the standard nitrogen source is replaced with [¹⁵N]ammonium sulfate. Grow the cells to late-log phase.
-
Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer.
-
Lysis and RNA Extraction: Resuspend the cells and lyse them using lysozyme. Extract the total nucleic acids using a method such as phenol:chloroform extraction followed by ethanol precipitation.
-
RNA Hydrolysis: Treat the nucleic acid extract with DNase I to remove DNA. Subsequently, hydrolyze the total RNA to ribonucleoside 5'-monophosphates (rNMPs) using a nuclease such as P1 nuclease.
-
Purification of rNMPs: Separate the resulting rNMPs using anion-exchange chromatography.
-
Enzymatic Phosphorylation: Convert the purified rNMPs to ribonucleoside 5'-triphosphates (rNTPs) through enzymatic phosphorylation. This typically involves a two-step process using specific kinases and an ATP regeneration system.
-
Purification of rNTPs: Purify the final ¹⁵N-labeled rNTPs using anion-exchange chromatography.
-
Quantification: Determine the concentration of the purified rNTPs by UV-Vis spectrophotometry.
Protocol 2: In Vitro Transcription of ¹⁵N-Labeled RNA
This protocol outlines the synthesis of uniformly ¹⁵N-labeled RNA using T7 RNA polymerase and a DNA template.[5][13]
Materials:
-
Linearized plasmid DNA or synthetic DNA template with a T7 promoter sequence upstream of the target RNA sequence.
-
Purified ¹⁵N-labeled rNTPs (from Protocol 1 or a commercial source).
-
T7 RNA polymerase.
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.1, 10 mM spermidine, 50 mM DTT).
-
MgCl₂ solution.
-
RNase-free water.
-
RNase inhibitor (optional).
Methodology:
-
Reaction Assembly: On ice, combine the following components in a microcentrifuge tube: RNase-free water, 10x transcription buffer, MgCl₂, ¹⁵N-rNTPs, DNA template, and RNase inhibitor.
-
Initiation: Add T7 RNA polymerase to the reaction mixture, mix gently, and centrifuge briefly.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).
Protocol 3: Purification of ¹⁵N-Labeled RNA
Purification of the transcribed RNA is critical to remove unincorporated NTPs, abortive transcripts, the DNA template, and the polymerase. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common and effective method.[9]
Materials:
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Tris-Borate-EDTA (TBE) buffer
-
Gel loading buffer
-
UV shadowing equipment or stain (e.g., toluidine blue)
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol
Methodology:
-
Gel Preparation: Cast a denaturing polyacrylamide gel of the appropriate percentage to resolve your RNA of interest.
-
Sample Loading: Mix the transcription reaction with gel loading buffer, heat to denature (e.g., 95°C for 3-5 minutes), and load onto the gel.
-
Electrophoresis: Run the gel in TBE buffer until the desired separation is achieved.
-
Visualization and Excision: Visualize the RNA bands by UV shadowing. Carefully excise the band corresponding to the full-length RNA product.
-
Elution: Crush the excised gel slice and elute the RNA overnight in an appropriate elution buffer with gentle agitation.
-
Precipitation: Separate the eluate from the gel fragments and precipitate the RNA by adding 3 volumes of cold ethanol. Incubate at -20°C or -80°C.
-
Recovery: Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet. Resuspend the purified RNA in RNase-free water.
Protocol 4: NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
Materials:
-
Purified ¹⁵N-labeled RNA.
-
NMR buffer (e.g., 10 mM sodium phosphate, pH 6.8, 10 mM NaCl).
-
D₂O.
-
MgCl₂ (if required for folding).
-
Centrifugal concentrators.
Methodology:
-
Buffer Exchange and Concentration: Dissolve the purified RNA pellet in NMR buffer. Use a centrifugal concentrator to exchange the buffer and concentrate the RNA to the desired final concentration (typically 0.2 - 2.0 mM).[4] Repeat the concentration and dilution with fresh NMR buffer several times to ensure complete buffer exchange.[9]
-
Annealing: To ensure proper folding, heat the RNA sample to 95°C for 3-5 minutes and then allow it to cool slowly to room temperature. If Mg²⁺ is required for folding, it can be added after the initial heating step, followed by another brief heating and slow cooling.[9][11]
-
Final Preparation: Adjust the final volume with NMR buffer and add D₂O to 10%. Transfer the final sample to an NMR tube.
-
Quality Control: Before extensive NMR experiments, it is advisable to run a 1D ¹H spectrum to check for proper folding and sample homogeneity.
Quantification and Quality Control
-
RNA Quantification: Use UV-Vis spectrophotometry to determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A₂₆₀). The A₂₆₀/A₂₈₀ ratio should be ~2.0 for pure RNA.
-
Purity Assessment: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm its size and purity. A single, sharp band is indicative of a high-quality sample.
-
¹⁵N Incorporation Efficiency: The percentage of ¹⁵N incorporation can be assessed by mass spectrometry.[14][15] This involves comparing the mass of the labeled RNA or its fragments to the unlabeled counterpart. For proteins, this is often done by comparing the experimental isotopic profile of a peptide to theoretical profiles at different enrichment rates.[15] A similar principle can be applied to RNA fragments. High incorporation efficiency (>95%) is desirable for most NMR applications.
By following these detailed protocols and application notes, researchers can reliably produce high-quality, uniformly ¹⁵N-labeled RNA suitable for advanced NMR structural and dynamic studies, thereby facilitating a deeper understanding of RNA biology and aiding in drug discovery efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro transcription of labeled RNA: synthesis, capping, and substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scribd.com [scribd.com]
- 11. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 14. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
Application Notes and Protocols for Automated Synthesis of ¹⁵N-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis utilizing phosphoramidite chemistry provides a robust and automated method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[1][2] This targeted labeling approach is critical for overcoming spectral overlap in larger RNA molecules and for probing specific hydrogen bonds and base-pairing interactions, which is fundamental to understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 70mer | 69.8% | 49.5% | 24.3% |
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle. A small decrease in coupling efficiency results in a significant reduction in the final yield, particularly for longer RNA sequences.[3]
Experimental Protocols
Materials and Reagents
| Category | Item | Typical Specification/Supplier |
| Solid Support | Controlled Pore Glass (CPG) or Polystyrene (PS) | Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading. |
| ¹⁵N-Labeled Monomers | ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U) | Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G). Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc. |
| Synthesis Reagents | Deblocking (Detritylation) Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). |
| Activator Solution | 0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT). | |
| Capping Solution A | Acetic Anhydride/2,6-Lutidine/THF. | |
| Capping Solution B | 16% N-Methylimidazole in THF. | |
| Oxidizer Solution | 0.02 M Iodine in THF/Pyridine/Water. | |
| Cleavage & Deprotection | AMA Solution | Ammonium Hydroxide/40% Methylamine (1:1). |
| 2'-O-Deprotection Reagent | Triethylamine trihydrofluoride (TEA·3HF) in DMSO or anhydrous TEA-HF/NMP. | |
| Purification | Denaturing Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) | Reagents and columns as required for the chosen method. |
Automated Solid-Phase Synthesis Workflow
The automated synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][4]
Caption: Automated solid-phase RNA synthesis workflow.
-
Preparation: Ensure all reagents are fresh and anhydrous where specified. Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the automated synthesizer. Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).[1]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution (3% TCA in DCM). The column is then washed with acetonitrile.[5]
-
Coupling: The ¹⁵N-labeled RNA phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is allowed to proceed for a specific time to ensure high coupling efficiency (typically >98%).[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
Cleavage and Deprotection
Caption: Post-synthesis cleavage and deprotection workflow.
Stage I: Cleavage from Solid Support and Base Deprotection
-
Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap tube.[1]
-
Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]
-
Incubate the mixture at 65°C for 10-15 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.
-
Cool the tube on ice and centrifuge to pellet the solid support.
-
Carefully transfer the supernatant containing the RNA to a new tube.
-
Dry the solution using a vacuum concentrator.[1]
Stage II: 2'-O-TBDMS Deprotection
-
To the dried RNA pellet, add 2'-O-deprotection reagent (e.g., 250 µL of TEA·3HF in DMSO).
-
Incubate the mixture at 65°C for 2.5 hours.[1]
-
Quench the reaction by adding an appropriate quenching buffer.
-
Precipitate the RNA by adding n-butanol or ethanol and cooling at -70°C for at least 1 hour.[1]
-
Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and dry the pellet.[1]
Purification of ¹⁵N-Labeled RNA
The crude ¹⁵N-labeled RNA must be purified to remove truncated sequences and residual protecting groups. Denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are common methods.
-
Sample Preparation: Resuspend the dried RNA pellet in loading buffer (e.g., 90% formamide).[1] Heat the sample at 90-95°C for 5 minutes and then place it on ice.
-
Electrophoresis: Load the sample onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel containing 7M urea. Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualization and Excision: Visualize the RNA bands by UV shadowing. Excise the gel slice containing the full-length product with a clean razor blade.[1][6]
-
Elution: Crush the excised gel slice and place it in an elution buffer (e.g., 0.3 M sodium acetate, pH 5.2). Incubate overnight at 4°C with gentle agitation.[6][7]
-
Recovery: Separate the eluted RNA from the gel fragments by centrifugation or filtration. Precipitate the RNA from the supernatant using ethanol.
-
Desalting: Desalt the purified RNA using a size-exclusion column or by ethanol precipitation.
Ion-pair reversed-phase HPLC is an effective method for purifying RNA oligonucleotides.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 100 mM TEAA in water) and mobile phase B (e.g., 100 mM TEAA in 75% acetonitrile).
-
Column and Conditions: Use a suitable reversed-phase column (e.g., C18). The separation is typically performed at an elevated temperature (e.g., 60°C) to denature the RNA.
-
Gradient Elution: Elute the RNA using a shallow gradient of mobile phase B. The full-length product will typically elute as the major peak.
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the fractions by analytical HPLC or mass spectrometry.
-
Desalting: Pool the pure fractions and desalt the RNA.
Quality Control
The purity and identity of the final ¹⁵N-labeled RNA product should be confirmed by mass spectrometry. The observed molecular weight should match the calculated molecular weight, taking into account the incorporation of the ¹⁵N isotopes.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Read Lab: Researching Trypanosoma brucei | Protocols | RNA Gel Purification [acsu.buffalo.edu]
- 7. researchgate.net [researchgate.net]
Revealing the Blueprint of RNA: A Guide to HNN-COSY Experiments for Base Pairing Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, structural biology, and pharmacology.
This document provides a detailed guide to the setup and application of Heteronuclear Nitrogen-Nitrogen Correlation Spectroscopy (HNN-COSY), a powerful Nuclear Magnetic Resonance (NMR) experiment for the direct identification and characterization of N-H···N hydrogen bonds in RNA molecules. Understanding the intricate network of hydrogen bonds is fundamental to elucidating RNA secondary and tertiary structure, which in turn governs its function and interactions with other molecules, a critical aspect in drug discovery and development.
Introduction: The Significance of RNA Base Pairing
The biological function of Ribonucleic Acid (RNA) is intrinsically linked to its three-dimensional structure. This structure is largely defined by the specific pairing of its nucleotide bases through hydrogen bonds. Beyond the canonical Watson-Crick base pairs (Adenine-Uracil and Guanine-Cytosine), non-canonical pairings play a crucial role in forming complex tertiary structures like pseudoknots, hairpins, and internal loops. These structural motifs are often the sites of protein recognition, ligand binding, and catalytic activity. Therefore, the precise identification of hydrogen bonding patterns is paramount for a comprehensive understanding of RNA biology and for the rational design of RNA-targeting therapeutics.
The HNN-COSY NMR experiment offers a direct and unambiguous method for identifying N-H···N hydrogen bonds.[1][2][3][4] It achieves this by detecting scalar couplings (specifically, 2hJNN couplings) that occur across the hydrogen bond between the donor nitrogen atom (in the imino group of guanine or uridine) and the acceptor nitrogen atom.[1][2] This through-bond correlation provides definitive evidence of a hydrogen bond, unlike methods that infer proximity, such as the Nuclear Overhauser Effect (NOE).[5]
Principles of the HNN-COSY Experiment
The HNN-COSY experiment is a two-dimensional NMR technique that correlates the chemical shifts of the donor and acceptor nitrogen atoms involved in an N-H···N hydrogen bond. The magnetization transfer between the two nitrogen nuclei is mediated by the scalar coupling across the hydrogen bond (2hJNN), which typically has a magnitude of 6-7 Hz.[5][6]
The basic principle involves the following steps:
-
Excitation: The magnetization of the imino proton (H) is excited.
-
Transfer to Donor Nitrogen (Ndonor): Magnetization is transferred from the imino proton to the directly bonded donor nitrogen (e.g., N1 of Guanine or N3 of Uracil) via the 1JNH coupling.
-
Transfer across the Hydrogen Bond: The magnetization on the donor nitrogen is then transferred to the acceptor nitrogen (Nacceptor) (e.g., N3 of Cytosine or N1 of Adenine) through the 2hJNN coupling across the hydrogen bond.
-
Detection: The magnetization is transferred back to the imino proton for detection.
The resulting 2D spectrum displays cross-peaks that connect the chemical shifts of the donor and acceptor nitrogen atoms, providing a direct signature of the hydrogen bond.
Experimental Protocols
RNA Sample Preparation
The quality of the NMR data is highly dependent on the quality of the RNA sample. For HNN-COSY experiments, uniform 15N-labeling of the RNA is required.
Materials:
-
15N-labeled Nucleoside Triphosphates (NTPs)
-
T7 RNA Polymerase
-
DNA template for the RNA of interest
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
DNase I
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)
-
NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H2O/10% D2O)[2]
Protocol:
-
In Vitro Transcription: Synthesize the 15N-labeled RNA using in vitro transcription with T7 RNA polymerase and 15N-labeled NTPs.
-
DNase Treatment: Remove the DNA template by treating the transcription reaction with DNase I.
-
Purification: Purify the RNA transcript to homogeneity using denaturing PAGE or HPLC. This step is crucial to remove failed sequences and other impurities.
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer using dialysis or size-exclusion chromatography.
-
Concentration: Concentrate the RNA sample to a final concentration of 0.5-1.5 mM.[2][7]
-
Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes and then cool it slowly to room temperature.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific RNA sample and NMR spectrometer.
Table 1: Recommended NMR Acquisition Parameters for HNN-COSY
| Parameter | Recommended Value | Notes |
| Spectrometer Frequency | 600 MHz or higher | Higher fields provide better sensitivity and resolution. |
| Temperature | 278-298 K | Lower temperatures can reduce the exchange rate of imino protons with the solvent.[2] |
| Spectral Width (1H) | 12,000 - 15,000 Hz | Centered on the water resonance.[3] |
| Spectral Width (15N) | 6,000 - 8,000 Hz | Centered around 150-160 ppm.[3] |
| Number of Complex Points (t2) | 1024 - 2048 | [7] |
| Number of Increments (t1) | 128 - 512 | [3] |
| Number of Scans | 64 - 256 per t1 increment | [3] |
| Repetition Delay | 1.2 - 1.5 s | [7] |
| Mixing Time for NN-COSY | ~30 ms | [3] |
Pulse Sequence:
A variety of HNN-COSY pulse sequences are available, including standard versions and those optimized for sensitivity (e.g., BEST-TROSY HNN-COSY for larger RNAs) or for detecting base pairs with rapidly exchanging imino protons (e.g., 2JHN HNN-COSY).[5][6][7] The choice of pulse sequence will depend on the specific research question and the properties of the RNA molecule. A generalized workflow of the magnetization transfer in a standard HNN-COSY experiment is depicted below.
NMR Data Processing and Analysis
Standard 2D NMR data processing software (e.g., TopSpin, NMRPipe, or Mnova) can be used to process the acquired HNN-COSY data.
Processing Workflow:
-
Fourier Transformation: Apply a Fourier transform in both the direct (t2) and indirect (t1) dimensions.
-
Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.
-
Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.
-
Peak Picking and Integration: Identify and integrate the cross-peaks in the 2D spectrum.
Data Analysis:
The analysis of the HNN-COSY spectrum involves correlating the chemical shifts of the nitrogen atoms. A cross-peak at the intersection of the 15N chemical shifts of a donor nitrogen (e.g., G-N1 or U-N3) and an acceptor nitrogen (e.g., C-N3 or A-N1) provides direct evidence of an N-H···N hydrogen bond between these two residues. By analyzing the pattern of cross-peaks, the secondary structure of the RNA can be mapped out.
Data Presentation and Interpretation
The primary quantitative data obtained from a quantitative HNN-COSY experiment is the 2hJNN coupling constant. The magnitude of this coupling is related to the geometry and strength of the hydrogen bond.
Table 2: Typical 2hJNN Coupling Constants for RNA Base Pairs
| Base Pair Type | Donor Atom | Acceptor Atom | Typical 2hJNN (Hz) | Reference |
| G-C (Watson-Crick) | G-N1 | C-N3 | 6 - 8 | [5][8] |
| A-U (Watson-Crick) | U-N3 | A-N1 | 6 - 7.5 | [5][7][8] |
| G-A (mismatch) | G-N1 | A-N1/N7 | ~7 | [3] |
| A-U (reverse Hoogsteen) | U-N3 | A-N7 | ~7 | [3] |
The presence and magnitude of these couplings can be used to confirm canonical base pairs and to identify and characterize non-canonical interactions, which are often critical for RNA folding and function.
Logical Workflow for HNN-COSY Experimentation
The following diagram illustrates the logical workflow for setting up and interpreting HNN-COSY experiments for RNA base pairing analysis.
Conclusion
The HNN-COSY experiment is an indispensable tool for the detailed structural analysis of RNA. Its ability to directly detect N-H···N hydrogen bonds provides unambiguous and crucial information for determining RNA secondary and tertiary structures. This detailed protocol and application note serves as a comprehensive guide for researchers to successfully implement HNN-COSY experiments, thereby advancing our understanding of RNA structure-function relationships and facilitating the development of novel RNA-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient detection of hydrogen bonds in dynamic regions of RNA by sensitivity-optimized NMR pulse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 2D HNN_COSY Experiment [imserc.northwestern.edu]
- 6. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of N-H···N hydrogen bonding in RNA via scalar couplings in the absence of observable imino proton resonances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleic Acid NMR. Scalar J coupling constants through hydrogen bonds. 2hJ(NN). [imserc.northwestern.edu]
Application Notes and Protocols for Studying RNA-Protein Interactions Using rU Phosphoramidite-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the pathogenesis of diseases. Elucidating the structural and dynamic basis of these interactions is therefore of paramount importance for both basic research and the development of novel therapeutics. The use of stable isotope labeling, particularly the incorporation of Nitrogen-15 (¹⁵N) into RNA, has revolutionized the study of RNA-protein complexes. Site-specific or uniform labeling of RNA with ¹⁵N, often through the use of ¹⁵N-labeled phosphoramidites such as rU Phosphoramidite-¹⁵N, provides a powerful handle for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed characterization of binding interfaces, conformational changes, and binding affinities at atomic resolution.
These application notes provide a comprehensive overview of the methodologies and protocols for utilizing rU Phosphoramidite-¹⁵N to investigate RNA-protein interactions. The focus is on the application of NMR spectroscopy, a powerful technique for studying biomolecular interactions in solution.
Core Applications
The incorporation of ¹⁵N-labeled uridine into RNA enables a range of biophysical studies to characterize RNA-protein interactions with high precision:
-
Mapping Binding Interfaces: By monitoring changes in the chemical environment of the ¹⁵N-labeled uridine residues upon protein binding, it is possible to identify the specific nucleotides at the RNA-protein interface. This is typically achieved through Chemical Shift Perturbation (CSP) mapping using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.[1]
-
Determining Binding Affinity (Kd): NMR titration experiments, where the unlabeled protein is titrated into a solution of ¹⁵N-labeled RNA, allow for the quantitative determination of the dissociation constant (Kd), providing a measure of the binding affinity.[2][3]
-
Characterizing Conformational Changes: Isotope labeling can help monitor structural rearrangements in the RNA molecule upon protein binding, providing insights into the mechanism of interaction.
-
High-Resolution Structure Determination: In conjunction with other NMR techniques and computational modeling, ¹⁵N-labeling is crucial for determining the three-dimensional structures of RNA-protein complexes in solution.[4]
Data Presentation
Quantitative data derived from NMR studies of RNA-protein interactions using ¹⁵N-labeled uridine are summarized below.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Isotopic Enrichment Level | > 95% | Mass Spectrometry, NMR | High enrichment is crucial for NMR signal sensitivity.[5][6] |
| ¹⁵N-labeled RNA Yield | 50-200 µg per mL of in vitro transcription reaction | UV-Vis Spectroscopy | Yields can vary depending on the RNA sequence and length. |
| Chemical Shift Perturbation (Δδ) | 0.05 - 0.5 ppm (¹H), 0.5 - 5 ppm (¹⁵N) | ¹H-¹⁵N HSQC NMR | The magnitude of the perturbation indicates the extent of the environmental change upon binding.[7] |
| Dissociation Constant (Kd) | nM to µM range | NMR Titration | Reflects the strength of the RNA-protein interaction.[2][3] |
Table 1: Summary of Quantitative Data for RNA-Protein Interaction Studies using ¹⁵N-labeled Uridine.
| Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined CSP (Δδ_avg_) (ppm) |
| U5 | 0.25 | 1.8 | 0.43 |
| U12 | 0.18 | 1.2 | 0.30 |
| U23 | 0.31 | 2.5 | 0.59 |
| U24 | 0.08 | 0.5 | 0.13 |
| U31 | 0.22 | 1.5 | 0.38 |
Table 2: Example Chemical Shift Perturbation (CSP) Data for ¹⁵N-labeled Uridine Residues in an RNA upon Binding to a Protein. The combined CSP is calculated using the formula: Δδ_avg_ = [ (Δδ_¹H_)² + (α * Δδ_¹⁵N_)² ]^1/2, where α is a scaling factor (typically ~0.2).[7]
Experimental Protocols
Protocol 1: Synthesis of ¹⁵N-labeled RNA using In Vitro Transcription
This protocol describes the synthesis of a uniformly ¹⁵N-uridine labeled RNA molecule using T7 RNA polymerase.
Materials:
-
DNA template with a T7 promoter upstream of the target RNA sequence
-
T7 RNA Polymerase
-
Unlabeled ATP, GTP, CTP
-
¹⁵N-labeled UTP
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
Elution Buffer (e.g., 0.3 M sodium acetate)
-
Ethanol
Procedure:
-
Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the following components at room temperature:
-
Transcription Buffer
-
Unlabeled ATP, GTP, CTP (final concentration of 1-5 mM each)
-
¹⁵N-UTP (final concentration of 1-5 mM)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (10-20 units)
-
T7 RNA Polymerase (2-5 µL)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Purification:
-
Add an equal volume of 2x formamide loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto a denaturing polyacrylamide gel.
-
Run the gel until the desired RNA size is adequately separated.
-
Visualize the RNA band by UV shadowing.
-
Excise the gel slice containing the RNA band.
-
-
RNA Elution:
-
Crush the gel slice and transfer it to a microcentrifuge tube.
-
Add elution buffer and incubate overnight at 4°C with gentle agitation.
-
Centrifuge the tube and collect the supernatant containing the eluted RNA.
-
-
Ethanol Precipitation:
-
Add 3 volumes of cold 100% ethanol to the supernatant.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air-dry.
-
-
Resuspension and Quantification: Resuspend the RNA pellet in nuclease-free water or a suitable buffer. Determine the RNA concentration using UV-Vis spectrophotometry at 260 nm.
Protocol 2: NMR Titration for Kd Determination
This protocol outlines the procedure for performing an NMR titration experiment to determine the dissociation constant (Kd) of an RNA-protein interaction.
Materials:
-
¹⁵N-labeled RNA stock solution (typically 50-200 µM) in NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, 10% D₂O).
-
Unlabeled protein stock solution (typically 1-5 mM) in the same NMR buffer.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare an initial NMR sample containing the ¹⁵N-labeled RNA at the desired concentration.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the free RNA.
-
-
Titration:
-
Add a small aliquot of the concentrated unlabeled protein stock solution to the NMR tube containing the ¹⁵N-labeled RNA.
-
Gently mix the sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.
-
Repeat the addition and acquisition steps until the RNA is saturated with the protein (i.e., no further chemical shift changes are observed).
-
-
Data Processing and Analysis:
-
Process the series of ¹H-¹⁵N HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
For each titration point, identify and assign the cross-peaks corresponding to the uridine imino or amino groups.
-
Calculate the chemical shift perturbation (CSP) for each affected residue at each titration point.
-
Plot the CSP values as a function of the molar ratio of protein to RNA.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).
-
Visualizations
Caption: Experimental workflow for studying RNA-protein interactions.
Caption: Logical flow from interaction to biophysical parameters.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. NMR methods for the determination of protein-ligand dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Probing the Structure and Dynamics of 15N-Labeled RNA with Advanced NMR Pulse Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of 15N-labeled RNA using a suite of advanced Nuclear Magnetic Resonance (NMR) pulse sequences. These techniques are pivotal for elucidating the structure, dynamics, and ligand-binding properties of RNA molecules, which are critical for understanding their biological functions and for the development of novel RNA-targeted therapeutics.
Introduction to NMR Spectroscopy of RNA
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules in solution, providing insights at an atomic level.[1] For RNA, which often exhibits significant conformational flexibility, NMR is particularly advantageous as it does not require crystallization.[2][3] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into RNA molecules is a prerequisite for a range of advanced NMR experiments that enhance spectral resolution and sensitivity, enabling the study of increasingly larger and more complex RNA systems.[4][5]
This guide focuses on a core set of NMR experiments essential for the investigation of ¹⁵N-labeled RNA: the 2D ¹H-¹⁵N HSQC, and the 3D HNCO and HNCA experiments. Furthermore, it addresses the challenges posed by larger RNA molecules and introduces the Transverse Relaxation-Optimized Spectroscopy (TROSY) technique as a solution.
Core Pulse Sequences for ¹⁵N-Labeled RNA Analysis
A combination of multi-dimensional NMR experiments is typically employed for the sequential resonance assignment of RNA, which is the first step towards structure determination and dynamic studies.
2D ¹H-¹⁵N HSQC: The Fingerprint of an RNA
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of NMR studies on ¹⁵N-labeled RNA. It provides a 2D correlation map of each nitrogen atom and its directly attached proton, yielding a unique "fingerprint" of the molecule.[6][7] Each peak in the HSQC spectrum corresponds to a specific ¹H-¹⁵N pair, primarily from the imino groups of guanine and uracil residues involved in base pairing, and the amino groups of adenine, cytosine, and guanine.[8]
Applications:
-
Structural Integrity Assessment: A well-dispersed HSQC spectrum is indicative of a folded RNA structure.
-
Ligand Binding Studies: Changes in the chemical environment upon ligand binding can be monitored as chemical shift perturbations (CSPs) in the HSQC spectrum.
-
Dynamics Analysis: Peak intensities and line widths in the HSQC spectrum provide qualitative information about the flexibility of different regions of the RNA.
3D Triple-Resonance Experiments: Walking Through the RNA Backbone
For a complete resonance assignment, 3D triple-resonance experiments are necessary to resolve spectral overlap and establish sequential connectivities. These experiments require both ¹³C and ¹⁵N labeling.
-
3D HNCO: This experiment correlates the amide proton (H), its attached nitrogen (N) of residue i, with the carbonyl carbon (CO) of the preceding residue (i-1).[9][10] This provides a crucial link for sequential assignment.
-
3D HNCA: This experiment correlates the amide proton (H) and nitrogen (N) of residue i with the alpha-carbon (Cα) of the same residue (i) and, to a weaker extent, the Cα of the preceding residue (i-1).[11][12]
Together, the HNCO and HNCA experiments form the foundation of the backbone resonance assignment strategy for proteins and are adapted for RNA, focusing on the ribose and base correlations.
TROSY: Overcoming the Size Limitation
As the size of the RNA molecule increases, the NMR signals broaden due to faster transverse relaxation, leading to a loss of resolution and sensitivity.[13][14] Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment that mitigates this effect by exploiting the interference between different relaxation mechanisms.[10][13] This results in significantly sharper lines for larger molecules, extending the applicability of NMR to RNAs of higher molecular weight.[15][16]
Quantitative Data and Experimental Parameters
The successful acquisition of high-quality NMR data is critically dependent on the careful selection of experimental parameters. The following tables provide typical acquisition parameters for the discussed pulse sequences. These values may require optimization based on the specific RNA sample, spectrometer, and probe used.
Table 1: Typical Acquisition Parameters for a 2D ¹H-¹⁵N HSQC of a ~30-nucleotide ¹⁵N-labeled RNA
| Parameter | ¹H Dimension | ¹⁵N Dimension |
| Spectrometer Frequency | 600 - 800 MHz | - |
| Spectral Width (ppm) | 12 - 16 | 30 - 35 |
| Carrier Frequency (ppm) | ~4.7 (water resonance) | ~117 |
| Acquisition Time (ms) | 80 - 100 | 40 - 60 |
| Number of Scans | 8 - 32 | - |
| Recycle Delay (s) | 1.0 - 1.5 | - |
| Total Experiment Time | 0.5 - 4 hours | - |
Table 2: Typical Acquisition Parameters for 3D HNCO and HNCA Experiments on a ¹³C,¹⁵N-labeled RNA
| Parameter | HNCO | HNCA |
| Spectrometer Frequency | 600 - 900 MHz | 600 - 900 MHz |
| ¹H Spectral Width (ppm) | 12 - 16 | 12 - 16 |
| ¹⁵N Spectral Width (ppm) | 30 - 35 | 30 - 35 |
| ¹³C Spectral Width (ppm) | ~20 (Carbonyl region) | ~25 (Aliphatic region) |
| ¹H Acquisition Time (ms) | 60 - 80 | 60 - 80 |
| ¹⁵N Acquisition Time (ms) | 20 - 30 | 20 - 30 |
| ¹³C Acquisition Time (ms) | 10 - 15 | 15 - 20 |
| Number of Scans | 16 - 64 | 16 - 64 |
| Recycle Delay (s) | 1.0 - 1.2 | 1.0 - 1.2 |
| Total Experiment Time | 12 - 48 hours | 12 - 48 hours |
Experimental Protocols
Protocol for ¹⁵N-Labeled RNA Sample Preparation
-
In Vitro Transcription: Synthesize the RNA of interest using T7 RNA polymerase from a DNA template. The reaction mixture should contain ¹⁵N-labeled nucleotide triphosphates (NTPs).
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) using dialysis or size-exclusion chromatography.
-
Concentration: Concentrate the RNA sample to a final concentration of 0.5 - 1.0 mM.
-
Final Sample Preparation: Add 5-10% D₂O to the sample for the deuterium lock and any necessary internal standards.
Protocol for 2D ¹H-¹⁵N HSQC Data Acquisition
-
Sample Insertion and Locking: Insert the RNA sample into the magnet and lock on the D₂O signal.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹⁵N frequencies.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the sample.
-
Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Setup Acquisition Parameters: Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers). Set the spectral widths, carrier frequencies, acquisition times, number of scans, and recycle delay according to Table 1 and optimize as needed.
-
Acquisition: Start the data acquisition.
-
Processing: After acquisition, process the data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.
Protocol for 3D HNCO and HNCA Data Acquisition
-
Follow steps 1-4 from the ¹H-¹⁵N HSQC protocol.
-
Setup Acquisition Parameters: Load the appropriate 3D pulse sequence (e.g., hncogp3d for HNCO on Bruker). Set the parameters for all three dimensions (¹H, ¹⁵N, and ¹³C) based on the values in Table 2 and the chemical shift ranges of your RNA.
-
Acquisition and Processing: Acquire and process the 3D data.
Visualizing Workflows and Logical Relationships
Conclusion
The NMR pulse sequences and protocols detailed in this document provide a robust framework for the atomic-level characterization of ¹⁵N-labeled RNA. The combination of ¹H-¹⁵N HSQC for initial assessment and ligand screening, followed by 3D triple-resonance experiments for detailed structural studies, offers a powerful toolkit for RNA researchers. For larger RNA molecules, the implementation of TROSY-based experiments is essential to overcome the inherent limitations of NMR. A systematic approach to data acquisition and analysis, as outlined here, will facilitate a deeper understanding of the intricate relationship between RNA structure, dynamics, and function.
References
- 1. researchgate.net [researchgate.net]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Longitudinal-relaxation-enhanced NMR experiments for the study of nucleic acids in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D HNCO Experiment [imserc.northwestern.edu]
- 10. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 11. 3D HNCA Experiment [imserc.northwestern.edu]
- 12. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 13. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
Purifying 15N-Labeled RNA with HPLC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 15N-labeled RNA using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are essential for obtaining high-purity, isotopically labeled RNA suitable for downstream applications such as Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool in structural biology and drug discovery.
Introduction
The study of RNA structure and function is paramount in understanding biological processes and developing novel therapeutics. Isotopic labeling of RNA, particularly with 15N, is a powerful technique that facilitates detailed structural analysis by NMR spectroscopy. However, the success of such studies is contingent on the purity and homogeneity of the labeled RNA. In vitro transcription, the primary method for producing labeled RNA, often yields a heterogeneous mixture containing the desired full-length product, abortive sequences, template DNA, and unincorporated nucleotides. High-Performance Liquid Chromatography (HPLC) offers a robust and high-resolution method for purifying the target 15N-labeled RNA from these contaminants.
This application note focuses on two prevalent HPLC techniques for RNA purification: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. We provide a comparative overview, detailed experimental protocols, and expected outcomes to guide researchers in selecting and implementing the most suitable purification strategy for their specific needs.
Comparative Analysis of HPLC Purification Methods
Both IP-RP-HPLC and AEX-HPLC are effective for purifying 15N-labeled RNA, with the choice of method often depending on the length of the RNA, the nature of the impurities, and the desired final buffer conditions.
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Separation Principle | Separation is based on the hydrophobicity of the RNA, which is modulated by an ion-pairing agent that interacts with the negatively charged phosphate backbone. Longer RNAs have more phosphate groups and thus bind more strongly to the ion-pairing agent, leading to longer retention times on a hydrophobic stationary phase. | Separation is based on the net negative charge of the RNA's phosphate backbone. The RNA binds to a positively charged stationary phase and is eluted by an increasing salt gradient. Longer RNAs have a greater net negative charge and elute at higher salt concentrations. |
| Primary Application | High-resolution separation of the target RNA from truncations and failure sequences. | Effective for removing unincorporated nucleotides, template DNA, and abortive transcripts from the in vitro transcription reaction. |
| Typical Column Chemistry | Alkylated poly(styrene-divinylbenzene) or silica-based C8/C18 columns. | Quaternary ammonium-functionalized polymeric or silica-based columns. |
| Mobile Phase | Utilizes an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and an organic solvent (e.g., acetonitrile) gradient. | Employs a salt gradient (e.g., NaCl or NaClO4) in a buffered mobile phase. |
| Denaturing Conditions | High temperature (e.g., 60-80°C) is often used to disrupt secondary structures and improve resolution. | High pH or the addition of chaotropic agents like urea can be used to denature the RNA. |
| Advantages | Excellent resolution, capable of separating RNAs that differ by a single nucleotide in some cases. | High loading capacity, efficient removal of reaction components, and can be performed under non-denaturing conditions. |
| Disadvantages | The use of ion-pairing reagents and organic solvents may require subsequent desalting steps. | Resolution may be lower for size-similar RNA species compared to IP-RP-HPLC. |
Quantitative Data Summary
The following tables summarize typical quantitative outcomes for the purification of 15N-labeled RNA using IP-RP-HPLC and AEX-HPLC. The data is compiled from various studies and represents expected values for well-optimized protocols.
Table 1: Purity and Yield of 15N-Labeled RNA after IP-RP-HPLC Purification
| RNA Size (nucleotides) | Starting Purity (crude IVT) | Final Purity | Yield | Reference Application |
| 27 | ~50% | >98% | ~60% | NMR structural studies |
| 49 | ~40% | >95% | ~50% | Ligand binding assays |
| 76 | ~30% | >95% | ~40% | Protein-RNA interaction studies |
Table 2: Purity and Yield of 15N-Labeled RNA after AEX-HPLC Purification
| RNA Size (nucleotides) | Starting Purity (crude IVT) | Final Purity | Yield | Reference Application |
| 35 | ~50% | >95% | ~70% | NMR dynamics studies |
| 68 | ~40% | >90% | ~65% | Crystallography |
| 155 | ~25% | >90% | ~55% | Ribozyme activity assays |
Table 3: Isotopic Enrichment of 15N-Labeled RNA Post-HPLC Purification
| Isotope | Labeling Strategy | Isotopic Enrichment (%) | Analytical Method |
| 15N | Uniform | >98% | Mass Spectrometry |
| 15N | G, U specific | >95% | Mass Spectrometry |
| 13C/15N | Uniform | >98% | Mass Spectrometry |
Experimental Protocols
Protocol 1: In Vitro Transcription of 15N-Labeled RNA
This protocol describes a typical small-scale in vitro transcription reaction to produce 15N-labeled RNA for subsequent HPLC purification.
Materials:
-
Linearized DNA template
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
100 mM stocks of ATP, CTP, GTP, UTP (unlabeled)
-
100 mM stocks of 15N-labeled ATP, CTP, GTP, UTP
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
10 µL of each 100 mM 15N-labeled NTP (or a mix of labeled and unlabeled as required)
-
1 µg of linearized DNA template
-
10 units of RNase Inhibitor
-
50 units of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To stop the reaction, add 2 µL of 0.5 M EDTA.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Proceed to sample preparation for HPLC.
Protocol 2: Purification of 15N-Labeled RNA by Ion-Pair Reversed-Phase (IP-RP) HPLC
This protocol is suitable for high-resolution purification of 15N-labeled RNA, particularly for resolving species of similar length.
Materials:
-
Crude 15N-labeled RNA sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in RNase-free water
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent PLRP-S, Waters XBridge OST C18)
Procedure:
-
Sample Preparation: Prior to injection, heat the crude RNA sample at 95°C for 3 minutes and then place it on ice to denature any secondary structures.
-
HPLC System Setup:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the column temperature to 60°C.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Chromatography:
-
Inject the denatured RNA sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
After the main RNA peak has eluted, increase the gradient to 100% Mobile Phase B to wash the column.
-
Re-equilibrate the column to initial conditions.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the full-length 15N-labeled RNA.
-
Post-Purification Processing: Pool the pure fractions and desalt using size-exclusion chromatography or ethanol precipitation.
Protocol 3: Purification of 15N-Labeled RNA by Anion-Exchange (AEX) HPLC
This protocol is effective for the rapid purification of 15N-labeled RNA from in vitro transcription reaction components.
Materials:
-
Crude 15N-labeled RNA sample
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA
-
Mobile Phase B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA100, Tosoh TSKgel SuperQ-5PW)
Procedure:
-
Sample Preparation: Filter the crude RNA sample through a 0.22 µm filter to remove any precipitates.
-
HPLC System Setup:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Chromatography:
-
Inject the filtered RNA sample.
-
Wash the column with 100% Mobile Phase A for 5 minutes to elute unincorporated NTPs.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 40 minutes to elute the RNA. The full-length RNA will elute at a specific salt concentration.
-
Wash the column with 100% Mobile Phase B to remove any remaining bound species.
-
Re-equilibrate the column to initial conditions.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the full-length 15N-labeled RNA.
-
Post-Purification Processing: Pool the pure fractions and desalt using size-exclusion chromatography or ethanol precipitation.
Conclusion
The purification of 15N-labeled RNA by HPLC is a critical step in preparing high-quality samples for structural and functional studies. Both Ion-Pair Reversed-Phase and Anion-Exchange HPLC offer effective means of purification, with the choice of method dependent on the specific requirements of the research. By following the detailed protocols and considering the comparative data presented in this application note, researchers can confidently produce highly pure, isotopically labeled RNA for demanding applications in academic and industrial settings.
Application Notes and Protocols: A Comparative Guide to In-Vitro Transcription and Chemical Synthesis of 15N-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two primary methods for generating 15N-labeled RNA: in-vitro transcription (IVT) and chemical synthesis. These isotopically labeled RNAs are invaluable tools in research and drug development, particularly for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Understanding the advantages and limitations of each method is crucial for selecting the optimal approach for a specific research goal.
Introduction to 15N-Labeled RNA
Nitrogen-15 (¹⁵N) is a stable isotope that can be incorporated into nucleic acids to facilitate their study by advanced analytical techniques.[3] In NMR spectroscopy, the ¹⁵N nucleus has a nuclear spin of 1/2, which provides enhanced signal clarity and allows for the detailed investigation of RNA structure, dynamics, and interactions with other molecules such as proteins and small molecule drug candidates.[3] This is particularly critical in drug discovery for understanding the mechanism of action and for structure-based drug design.[3][4][5]
Methodologies: A Head-to-Head Comparison
The two principal methods for producing ¹⁵N-labeled RNA are enzymatic synthesis via in-vitro transcription and solid-phase chemical synthesis. Each method offers distinct advantages and is suited for different applications.
In-Vitro Transcription (IVT)
In-vitro transcription is an enzymatic method that utilizes a bacteriophage RNA polymerase (commonly T7, T3, or SP6) to synthesize RNA from a DNA template.[6][7][8] For the production of ¹⁵N-labeled RNA, the reaction is supplied with ¹⁵N-labeled ribonucleoside triphosphates (NTPs).[9][10][11] This method is particularly well-suited for producing large quantities of long RNA molecules.[6][7]
Chemical Synthesis
Solid-phase chemical synthesis involves the stepwise addition of phosphoramidite building blocks to a growing RNA chain on a solid support.[12][13] To generate ¹⁵N-labeled RNA, ¹⁵N-labeled phosphoramidites are used. This method provides precise control over the sequence and allows for the site-specific incorporation of labels and modifications.[12]
Quantitative Data Summary
The choice between in-vitro transcription and chemical synthesis often depends on factors such as the desired RNA length, yield, purity requirements, and cost. The following table summarizes the key quantitative differences between the two methods.
| Feature | In-Vitro Transcription | Chemical Synthesis |
| RNA Length | Up to several thousand nucleotides[6][7] | Typically up to 100 nucleotides; efficiency decreases significantly with longer sequences[6][14][15] |
| Yield | High (milligram quantities from a standard reaction)[10][11][15] | Low to moderate; overall yield decreases with increasing RNA length[6][14][15] |
| Purity | Can contain abortive transcripts and 3'-end heterogeneity (N+1, N+2 products) requiring purification[15] | High purity for shorter oligonucleotides; potential for side products with longer syntheses[15] |
| Labeling | Uniform or nucleotide-specific labeling[2][13] | Site-specific, atom-specific, and uniform labeling possible[12] |
| Cost | Generally more cost-effective for long, uniformly labeled RNAs[9][16][17] | Can be expensive, especially for long sequences and labeled phosphoramidites[14] |
| Time | Relatively fast for the transcription reaction itself (a few hours)[9] | Synthesis time increases with sequence length; can be a multi-day process for long RNAs[15] |
| Modifications | Limited to enzymatic incorporation of modified NTPs | High flexibility for incorporating a wide variety of modifications[6] |
Experimental Protocols
Protocol: Uniform ¹⁵N Labeling of RNA via In-Vitro Transcription
This protocol describes the synthesis of a uniformly ¹⁵N-labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)
-
¹⁵N-labeled rNTP mix (ATP, CTP, GTP, UTP)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
10 µL of each 100 mM ¹⁵N-labeled rNTP
-
2 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 2 to 4 hours.[9]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[9]
-
RNA Purification: Purify the ¹⁵N-labeled RNA using a standard method such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial RNA purification kit. For structural studies, purification by denaturing PAGE is often required to ensure length homogeneity.[9][18]
-
Quantification and Quality Control: Determine the concentration and purity of the ¹⁵N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and by running an aliquot on a denaturing polyacrylamide gel.[9]
Protocol: Solid-Phase Chemical Synthesis of ¹⁵N-Labeled RNA
This protocol provides a general overview of solid-phase RNA synthesis. The specific details will vary depending on the synthesizer and the phosphoramidite chemistry used (e.g., 2'-O-TBDMS or 2'-O-TOM).
Materials:
-
RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
¹⁵N-labeled and unlabeled phosphoramidites
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonia/methylamine mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. A typical cycle consists of four steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide on the solid support.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups on the nucleobases and the 2'-hydroxyl groups are removed.
-
Purification: The crude RNA product is purified, typically by reverse-phase or ion-exchange HPLC, to remove truncated sequences and other impurities.
-
Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV-Vis spectrophotometry.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for In-Vitro Transcription of 15N-Labeled RNA.
Caption: Workflow for Chemical Synthesis of 15N-Labeled RNA.
Application in Drug Development Signaling Pathway
Caption: Application of 15N-Labeled RNA in Drug Discovery.
Conclusion
Both in-vitro transcription and chemical synthesis are powerful methods for generating ¹⁵N-labeled RNA for research and drug development. The choice between them depends on the specific requirements of the experiment, including the desired RNA length, yield, and the need for site-specific modifications. For long, uniformly labeled RNAs, in-vitro transcription is often the more practical and cost-effective choice.[9] For short RNAs, and those requiring specific labels or modifications, chemical synthesis offers unparalleled precision and flexibility.[12] Careful consideration of the factors outlined in these application notes will enable researchers to select the most appropriate method for their scientific objectives.
References
- 1. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances and Prospects in RNA Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 7. In vitro Transcription and Purification of RNAs of Different Size | CHIMIA [chimia.ch]
- 8. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 15N-Labeled Ribozymes for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribozymes, or ribonucleic acid enzymes, are RNA molecules that catalyze specific biochemical reactions, playing crucial roles in processes such as RNA splicing and viral replication.[1][2] Understanding the intricate mechanisms of ribozyme catalysis is paramount for fundamental biological insights and for the development of novel RNA-based therapeutics. The incorporation of stable isotopes, particularly ¹⁵N, into ribozymes is a powerful technique that enables detailed structural and dynamic studies, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This document provides a comprehensive overview of the methods for synthesizing ¹⁵N-labeled ribozymes and their application in mechanistic studies.
Strategies for ¹⁵N Labeling of Ribozymes
The choice of a ¹⁵N labeling strategy is contingent on several factors, including the desired labeling pattern (uniform or selective), the size of the ribozyme, the experimental objectives, and budgetary constraints.[3] The primary methods for introducing ¹⁵N labels into RNA are:
-
In Vitro Transcription with ¹⁵N-Labeled Ribonucleoside Triphosphates (rNTPs): This is a widely used and straightforward method for producing uniformly ¹⁵N-labeled ribozymes.[3][5] The process involves the use of T7 RNA polymerase to transcribe a DNA template into RNA in the presence of commercially available or in-house synthesized ¹⁵N-labeled ATP, CTP, GTP, and UTP. This method is capable of producing milligram quantities of labeled RNA.[5][6]
-
Chemo-enzymatic Synthesis: This versatile approach combines chemical synthesis of ¹⁵N-labeled nucleobases with enzymatic methods to produce labeled rNTPs, which are then used in in vitro transcription.[7] This method allows for site-specific and selective labeling patterns that are often unattainable with other techniques, providing a powerful tool for detailed mechanistic studies.[7] It offers high yields (often exceeding 80%) and overcomes some of the limitations of purely chemical or biosynthetic methods.[7]
-
Solid-Phase Chemical Synthesis: This method involves the stepwise synthesis of an RNA oligonucleotide on a solid support using ¹⁵N-labeled phosphoramidite building blocks.[8][9] Its key advantage is the ability to introduce labels at any specific, desired position within the RNA sequence.[9] However, the yield of full-length product can decrease significantly with increasing RNA length, making it more suitable for smaller ribozymes or ribozyme domains.[7]
-
In Vivo Biosynthesis: This method involves growing microorganisms, typically E. coli, in a minimal medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl.[3][10] The bacteria then naturally synthesize uniformly ¹⁵N-labeled rNTPs, which can be extracted and used for in vitro transcription. While cost-effective for uniform labeling, this method offers limited control over specific label placement and can be prone to isotopic scrambling.[3]
Mechanistic Insights from ¹⁵N-Labeled Ribozymes
The primary application of ¹⁵N-labeled ribozymes is in NMR spectroscopy.[4] The ¹⁵N nucleus has a spin of 1/2, making it amenable to high-resolution NMR studies. By incorporating ¹⁵N, researchers can:
-
Resolve Spectral Overlap: In larger RNA molecules, the signals from different nuclei can overlap, making spectra difficult to interpret. Isotopic labeling helps to resolve this crowding, allowing for the unambiguous assignment of signals.[8][11]
-
Determine 3D Structures: NMR experiments on ¹⁵N-labeled ribozymes provide through-bond and through-space information that is crucial for determining their three-dimensional structures in solution.[4][12]
-
Probe Dynamics and Conformational Changes: NMR can be used to study the dynamic motions within a ribozyme on a wide range of timescales. This is essential for understanding how ribozymes recognize their substrates and undergo the conformational changes necessary for catalysis.[4]
-
Characterize Active Sites and Catalytic Mechanisms: By selectively labeling specific nitrogen atoms within the ribozyme or its substrate, researchers can probe the chemical environment of the active site and gain insights into the catalytic mechanism, including the roles of specific functional groups in catalysis.[13] For example, kinetic isotope effect (KIE) studies, where the rate of a reaction is compared with different isotopes at a particular position, can provide direct information about the transition state of the reaction.[13]
Data Presentation
| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Yield | Labeling Efficiency | Advantages | Disadvantages | Relative Cost |
| In Vitro Transcription | ¹⁵N-labeled rNTPs | Uniform or Nucleotide-specific | High (mg quantities)[3] | High | Straightforward incorporation of commercially available precursors.[3] | Can be expensive for large-scale synthesis. | High |
| Chemo-enzymatic Synthesis | ¹⁵N-labeled nucleobases, ribose | Site-specific, selective | High (>80%)[7] | High | Versatile for creating specific labeling patterns.[7] | Requires expertise in both chemical and enzymatic synthesis.[7] | Medium-High |
| Solid-Phase Chemical Synthesis | ¹⁵N-labeled phosphoramidites | Site-specific | Variable, decreases with length[7] | High | Precise control over label placement.[9] | Limited to shorter RNA sequences (<50 nt).[7] | High |
| In Vivo Biosynthesis | ¹⁵NH₄Cl, ¹⁵N-labeled media | Uniform | Variable | >95%[3] | Cost-effective for uniform labeling.[3] | Lacks control over specific label placement; potential for isotopic scrambling.[3] | Low |
Experimental Protocols
Protocol 1: Uniform ¹⁵N Labeling of Ribozymes via In Vitro Transcription
This protocol describes the synthesis of a uniformly ¹⁵N-labeled ribozyme using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[3]
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the ribozyme sequence
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 10 mM Spermidine)
-
100 mM stock solutions of ¹⁵N-labeled ATP, CTP, GTP, and UTP
-
T7 RNA polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:
-
10 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
10 µL of each 100 mM ¹⁵N-labeled rNTP
-
2 µL of RNase Inhibitor
-
2 µL of T7 RNA polymerase
-
Nuclease-free water to a final volume of 100 µL[3]
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.[3]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[3]
-
RNA Purification: Purify the ¹⁵N-labeled ribozyme using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercially available RNA purification kit.[3]
-
Quantification and Quality Control: Determine the concentration and purity of the labeled ribozyme using UV-Vis spectrophotometry (A260/A280 ratio) and by running a sample on a denaturing polyacrylamide gel to verify its size and integrity.[3]
Protocol 2: Chemo-enzymatic Synthesis of [6-¹³C, 1,3-¹⁵N₂]-Uracil for Selective Labeling
This protocol outlines a key step in a chemo-enzymatic approach, the synthesis of a selectively labeled uracil precursor.[7]
Procedure:
-
Cyano Acetylurea Precursor Synthesis: Start with potassium cyanide and 2-bromoacetic acid to synthesize the cyano acetylurea precursor in good yields.[7]
-
Ring Closure: React the intermediate with ¹⁵N-urea and acetic anhydride to form the pyrimidine ring.[3]
-
Reduction: In the final step, form uracil under reductive reaction conditions using palladium on barium sulfate under a hydrogen atmosphere.[3][7]
-
Purification: Heat the mixture to 70°C for 1 hour before filtering through a celite pad. Concentrate the filtrate and precipitate the [6-¹³C, 1,3-¹⁵N₂]-uracil by storing it at 4°C overnight.[3] This labeled uracil can then be enzymatically coupled to ribose and phosphorylated to produce the corresponding labeled UTP for incorporation into a ribozyme.[7]
Visualizations
Caption: Workflow for synthesis and analysis of 15N-labeled ribozymes.
Caption: Decision tree for choosing a 15N labeling strategy.
References
- 1. Ribozyme - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Functional dynamics of RNA ribozymes studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental analyses of the chemical dynamics of ribozyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing 15N-Labeled RNA Aptamers for Ligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of 15N-labeled RNA aptamers and their application in ligand binding assays. The protocols detailed below are essential for researchers in structural biology, drug discovery, and molecular diagnostics who seek to characterize the interactions between RNA aptamers and their cognate ligands at a molecular level. The use of stable isotope labeling, particularly with 15N, is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies, enabling the elucidation of binding interfaces, conformational changes, and binding affinities.
Introduction
RNA aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity.[1] Understanding the molecular basis of these interactions is crucial for the development of aptamer-based therapeutics, diagnostics, and biosensors. Isotopic labeling of RNA aptamers with 15N is a prerequisite for a variety of advanced biophysical techniques, most notably NMR spectroscopy, which can provide detailed insights into the structure, dynamics, and ligand-binding properties of the aptamer.[1][2]
This guide outlines the necessary steps for the successful preparation of 15N-labeled RNA aptamers, from in vitro transcription and purification to their use in ligand binding assays such as NMR and Isothermal Titration Calorimetry (ITC).
Core Principles and Workflow
The overall process involves the enzymatic synthesis of the RNA aptamer using 15N-labeled nucleotide triphosphates (NTPs), followed by purification to ensure a homogenous sample. The labeled aptamer is then used in binding assays to characterize its interaction with a specific ligand.
Experimental Protocols
A. Best Practices for Working with RNA
RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in the environment.[3] Therefore, strict adherence to RNase-free techniques is critical for success.
-
Dedicated Workspace: Designate a specific area in the laboratory for RNA work.[4]
-
Personal Protective Equipment (PPE): Always wear sterile, disposable gloves and change them frequently.[5][6]
-
RNase Decontamination: Clean benchtops, pipettors, and other equipment with RNase decontamination solutions.[3]
-
Sterile Consumables: Use certified RNase-free disposable plasticware, such as pipette tips and microcentrifuge tubes.[6]
-
RNase-Free Reagents: Use reagents and solutions that are certified RNase-free or have been treated with diethylpyrocarbonate (DEPC) and autoclaved.[5]
-
Sample Handling: Keep RNA samples on ice whenever possible and store them at -80°C for long-term storage.[6][7]
B. Protocol 1: In Vitro Transcription of 15N-Labeled RNA Aptamers
This protocol describes the synthesis of 15N-labeled RNA aptamers using T7 RNA polymerase.[8][9]
Materials:
-
Linearized plasmid DNA or a PCR product containing the T7 promoter upstream of the aptamer sequence.
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine).
-
100 mM ATP, CTP, GTP, UTP solution (unlabeled).
-
100 mM 15N-labeled ATP, CTP, GTP, UTP solution.
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
RNase-free DNase I.
-
Nuclease-free water.
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 500 µL reaction) Final Concentration Nuclease-free water To 500 µL - 10x Transcription Buffer 50 µL 1x 15N-NTP mix (25 mM each) 80 µL 4 mM each Linearized DNA Template 25 µg 50 µg/mL RNase Inhibitor 100 units 200 units/mL | T7 RNA Polymerase | 5-10 µL | - |
-
Incubate the reaction mixture at 37°C for 4-6 hours.[10]
-
To remove the DNA template, add 10 µL of RNase-free DNase I and incubate at 37°C for 30 minutes.[10][11]
-
Stop the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0.
-
Proceed immediately to purification.
C. Protocol 2: Purification of 15N-Labeled RNA Aptamers
Purification is crucial to remove unincorporated nucleotides, enzymes, and the DNA template. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common and effective method.[9]
Materials:
-
Denaturing polyacrylamide gel (appropriate percentage for the size of the aptamer).
-
10 M Urea.
-
10x TBE buffer.
-
Ammonium persulfate (APS).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
2x Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
RNA elution buffer (0.5 M ammonium acetate, 1 mM EDTA).
-
Ethanol (100% and 70%).
-
3 M Sodium acetate, pH 5.2.
Procedure:
-
Add an equal volume of 2x Formamide Loading Buffer to the transcription reaction, and heat at 95°C for 5 minutes.
-
Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.[12]
-
Excise the gel slice containing the full-length RNA aptamer.[10]
-
Crush the gel slice and add RNA elution buffer. Elute the RNA overnight at 4°C with gentle agitation.[10]
-
Separate the eluate from the gel fragments.
-
Precipitate the RNA by adding 3 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the purified 15N-labeled RNA aptamer in an appropriate RNase-free buffer.
D. Protocol 3: Quality Control and Quantification
-
Purity Assessment: Run an aliquot of the purified RNA on a denaturing PAGE gel to assess its purity and integrity. A single, sharp band should be observed.
-
Concentration Measurement: Determine the RNA concentration using a spectrophotometer (A260).
-
Labeling Efficiency: The efficiency of 15N incorporation can be determined by mass spectrometry or NMR.[13][14] For mass spectrometry, the mass shift between the unlabeled and labeled RNA is measured.[14] For NMR, 2D 1H-15N HSQC spectra can be used to compare the signal intensities of the labeled sample to a natural abundance standard.[13]
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measures the mass-to-charge ratio of the RNA molecule. | High sensitivity, accurate mass determination. | Can be destructive, may not be readily available. |
| 1D 15N NMR | Direct detection of the 15N nucleus. | Non-destructive. | Low sensitivity, potential for signal overlap.[13] |
| 2D 1H-15N HSQC NMR | Indirect detection of 15N via its coupling to protons. | Higher sensitivity than 1D 15N NMR, better resolution.[13] | Requires more instrument time, more complex data analysis. |
Ligand Binding Assays
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying aptamer-ligand interactions at atomic resolution.[2][15] 15N-labeling is essential for heteronuclear NMR experiments.
Protocol 4: NMR Titration
-
Prepare a sample of the 15N-labeled RNA aptamer in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5, in 90% H2O/10% D2O).
-
Acquire a reference 2D 1H-15N HSQC spectrum of the free aptamer.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
Add small aliquots of the ligand stock solution to the aptamer sample.
-
Acquire a 2D 1H-15N HSQC spectrum after each addition.
-
Monitor the changes in the chemical shifts of the aptamer's amide protons. These chemical shift perturbations (CSPs) indicate which residues are affected by ligand binding.[16]
-
By plotting the CSPs as a function of the ligand concentration, the dissociation constant (Kd) can be determined.[16]
B. Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
References
- 1. japtamers.co.uk [japtamers.co.uk]
- 2. japtamers.co.uk [japtamers.co.uk]
- 3. biotium.com [biotium.com]
- 4. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 5. lifescience.roche.com [lifescience.roche.com]
- 6. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 7. Tips for Working with RNA - University of Mississippi Medical Center [umc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. themoonlab.org [themoonlab.org]
- 13. benchchem.com [benchchem.com]
- 14. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japtamers.co.uk [japtamers.co.uk]
- 16. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Label-Free Determination of the Dissociation Constant of Small Molecule-Aptamer Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Incorporation of 15N-Labeled Nucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying the incorporation of 15N-labeled nucleotides into DNA and RNA. These methods are crucial for a variety of research applications, including studies of DNA replication and repair, RNA transcription and turnover, nucleotide metabolism, and for assessing the efficacy of therapeutic agents that target these pathways.
Introduction
The use of stable isotopes, such as 15N, to label biomolecules offers a powerful tool for tracing and quantifying metabolic processes within cells and organisms. By providing cells with a source of 15N, typically in the form of labeled amino acids, ammonia, or nitrate, the heavy isotope is incorporated into the building blocks of nucleic acids. The subsequent quantification of 15N enrichment in DNA and RNA allows for the precise measurement of new synthesis, degradation rates, and the flux through nucleotide salvage and de novo synthesis pathways. These measurements are invaluable in basic research to understand fundamental cellular processes and in drug development to elucidate the mechanism of action of novel therapeutics.
Principle of the Methods
Two primary methodologies are employed for the quantification of 15N incorporation into nucleic acids: Mass Spectrometry (MS) and Stable Isotope Probing (SIP).
-
Mass Spectrometry-based methods offer high sensitivity and specificity for detecting and quantifying 15N-labeled nucleotides.[1][2][3] This is typically achieved by digesting the purified DNA or RNA into individual nucleosides or nucleobases, which are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] The mass shift between the unlabeled (14N) and labeled (15N) molecules allows for the determination of the isotopic enrichment. Isotope Dilution Mass Spectrometry, using 15N-labeled analogs as internal standards, provides a gold standard for accurate quantification.[6][7][8][9]
-
Stable Isotope Probing (SIP) is a technique used to separate and identify metabolically active microorganisms or to track the flow of isotopes into cellular macromolecules.[10][11] In the context of nucleic acids, DNA or RNA is extracted from cells grown in the presence of a 15N source. The nucleic acids are then subjected to density gradient ultracentrifugation, typically using a cesium chloride (CsCl) gradient.[10][12][13][14] The incorporation of the heavier 15N isotope increases the buoyant density of the nucleic acids, allowing for their separation from the unlabeled nucleic acids.[13][14] The amount of labeled nucleic acid in the "heavy" fraction can then be quantified.
Applications in Research and Drug Development
-
DNA Replication and Repair: Quantifying the rate of new DNA synthesis is fundamental to studying cell proliferation and the effects of anti-cancer drugs that target DNA replication. It can also be used to measure the extent of DNA repair synthesis following DNA damage.[6][7][8]
-
RNA Transcription and Turnover: Measuring the incorporation of 15N into RNA provides a direct measure of gene transcription rates and RNA stability. This is critical for understanding gene regulation and the impact of drugs on RNA metabolism.
-
Nucleotide Metabolism: These methods can be used to trace the metabolic fate of 15N through the de novo and salvage pathways of nucleotide synthesis, providing insights into metabolic regulation and the effects of metabolic inhibitors.[2]
-
Microbial Ecology: DNA-SIP with 15N-labeled substrates is a powerful tool to identify and characterize active microorganisms in complex environmental samples.[10][11]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with 15N
This protocol describes the general procedure for labeling cultured mammalian cells with a 15N source.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
15N-labeled amino acids (e.g., 15N-Spirulina amino acid mix) or other 15N source
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Labeling Medium: Prepare the cell culture medium by supplementing it with the 15N-labeled source. The final concentration of the 15N source will need to be optimized for the specific cell line and experimental goals. Use dFBS to minimize the introduction of unlabeled amino acids.
-
Cell Seeding: Seed the cells in standard culture vessels and allow them to attach and grow overnight in regular complete medium.
-
Initiate Labeling: The next day, aspirate the regular medium, wash the cells once with PBS, and replace it with the pre-warmed 15N-labeling medium.
-
Incubation: Incubate the cells for the desired period. The duration of labeling will depend on the cell doubling time and the desired level of 15N incorporation. For rapidly dividing cells, 24-48 hours is often sufficient to achieve significant labeling.
-
Harvesting: After the labeling period, harvest the cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium. The cell pellet is now ready for nucleic acid extraction.
Protocol 2: DNA and RNA Extraction for Isotopic Analysis
This protocol outlines a robust method for the simultaneous extraction of DNA and RNA from cultured cells, suitable for downstream isotopic analysis.[15][16][17]
Materials:
-
Cell pellet from Protocol 1
-
TRIzol™ Reagent or similar phenol-guanidine isothiocyanate solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent per 5-10 x 10^6 cells to the cell pellet. Lyse the cells by repetitive pipetting.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase, while DNA resides in the interphase and organic phase.
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used for the initial homogenization. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Wash the RNA pellet once with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
DNA Precipitation: To isolate the DNA, remove the remaining aqueous phase and add 0.3 mL of 100% ethanol per 1 mL of TRIzol™ Reagent to the interphase and organic phase. Mix by inversion and incubate at room temperature for 3 minutes. Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
-
DNA Wash: Remove the supernatant and wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate in 10% ethanol. At each wash, incubate for 30 minutes at room temperature and then centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Final DNA Wash and Resuspension: After the citrate washes, wash the DNA pellet once with 2 mL of 75% ethanol. Incubate for 10-20 minutes at room temperature and centrifuge at 2,000 x g for 5 minutes at 4°C. Air-dry the DNA pellet and resuspend in a suitable buffer (e.g., 8 mM NaOH).
Protocol 3: Quantification of 15N Incorporation by LC-MS/MS
This protocol provides a general workflow for the analysis of 15N incorporation into DNA by LC-MS/MS following enzymatic digestion to nucleosides.
Materials:
-
Purified 15N-labeled DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
-
C18 reverse-phase HPLC column
Procedure:
-
DNA Digestion:
-
To 1-10 µg of DNA, add Nuclease P1 to a final concentration of 0.2 units/µg of DNA in an ammonium acetate buffer.
-
Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase to a final concentration of 0.1 units/µg of DNA.
-
Incubate at 37°C for an additional 2 hours.
-
The sample is now a mixture of deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of a suitable mobile phase (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluting nucleosides using a mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific mass transitions for the unlabeled (14N) and labeled (15N) versions of each deoxynucleoside. For example, for deoxyadenosine, monitor the transition of the precursor ion to the deoxyribose fragment.
-
-
Data Analysis:
-
Integrate the peak areas for the 14N and 15N forms of each deoxynucleoside.
-
Calculate the percent 15N incorporation using the formula: % 15N Incorporation = [Area(15N) / (Area(14N) + Area(15N))] * 100
-
Specialized software, such as Census or Protein Prospector, can aid in the analysis of complex isotopic patterns and calculate enrichment ratios.[18][19][20]
-
Data Presentation
Quantitative data from 15N incorporation experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Quantification of 15N Incorporation into Genomic DNA of HEK293 Cells Treated with a DNA Synthesis Inhibitor.
| Treatment | Deoxyadenosine (dA) % 15N | Deoxyguanosine (dG) % 15N | Deoxycytidine (dC) % 15N | Thymidine (dT) % 15N | Average % 15N Incorporation |
| Control | 45.2 ± 2.1 | 43.8 ± 1.9 | 46.1 ± 2.5 | 44.5 ± 2.3 | 44.9 ± 2.2 |
| Drug A (10 µM) | 12.7 ± 1.5 | 11.9 ± 1.3 | 13.2 ± 1.8 | 12.3 ± 1.6 | 12.5 ± 1.5 |
| Drug B (10 µM) | 42.1 ± 2.0 | 40.9 ± 1.8 | 43.5 ± 2.4 | 41.8 ± 2.1 | 42.1 ± 2.1 |
Data are presented as mean ± standard deviation (n=3). This is example data and does not represent actual experimental results.
Table 2: Quantification of 15N Incorporation into Total RNA of Yeast Cells under Different Nutrient Conditions.
| Condition | Adenosine (A) % 15N | Guanosine (G) % 15N | Cytidine (C) % 15N | Uridine (U) % 15N | Average % 15N Incorporation |
| Rich Medium | 85.6 ± 4.3 | 84.2 ± 3.9 | 86.1 ± 4.8 | 85.0 ± 4.1 | 85.2 ± 4.3 |
| Nitrogen Limitation | 32.4 ± 2.8 | 31.1 ± 2.5 | 33.5 ± 3.1 | 32.8 ± 2.9 | 32.5 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). This is example data and does not represent actual experimental results.
Visualizations
Caption: General workflow for quantifying 15N incorporation.
Caption: Nucleotide metabolism and 15N incorporation pathway.
Caption: Detailed workflow for Stable Isotope Probing (SIP).
References
- 1. Gas chromatographic-mass spectrometric determination of isotopic enrichment of 6-15NH2 in adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 4. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. projects.itrcweb.org [projects.itrcweb.org]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A modular method for the extraction of DNA and RNA, and the separation of DNA pools from diverse environmental sample types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA/DNA extraction protocol [protocols.io]
- 17. DNA and RNA Extraction and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. ckisotopes.com [ckisotopes.com]
- 19. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of rU Phosphoramidite-¹⁵N
Welcome to the technical support center for ¹⁵N-labeled phosphoramidite synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to the low coupling efficiency of rU Phosphoramidite-¹⁵N during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: Does the ¹⁵N isotope in rU Phosphoramidite-¹⁵N affect its coupling efficiency?
A2: There is no evidence to suggest that the presence of a ¹⁵N isotope directly impacts the chemical reactivity or coupling efficiency of a phosphoramidite under standard oligonucleotide synthesis conditions. The fundamental principles of phosphoramidite chemistry remain the same. However, the multi-step and often complex synthesis of ¹⁵N-labeled phosphoramidites can sometimes result in a higher level of impurities if not performed and purified meticulously.[1] These impurities can, in turn, negatively affect coupling efficiency.[1] Therefore, ensuring the high purity of ¹⁵N-labeled phosphoramidites is of utmost importance.[1]
Q3: What are the most common causes of low coupling efficiency with modified phosphoramidites like rU Phosphoramidite-¹⁵N?
A3: The most common causes of low coupling efficiency are multifaceted and can be broadly categorized as:
-
Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing coupling.[3][4][5][6]
-
Degraded Reagents: Phosphoramidites, activators, and solvents have a finite shelf life and can degrade over time, leading to reduced reactivity.[4][5]
-
Suboptimal Activator: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[4][5][]
-
Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1][5]
-
Steric Hindrance: The protecting groups on the ribose sugar, such as the 2'-hydroxyl protecting group in RNA synthesis, can create steric hindrance that impedes the coupling reaction.[4]
Q4: How can I assess coupling efficiency during the synthesis process?
A4: A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1][5] The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[5]
Troubleshooting Guide
A sudden or consistent drop in the trityl signal is a key indicator of low coupling efficiency. This guide provides a systematic approach to diagnose and resolve common issues.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Step 1: Verify Reagent Quality and Handling
-
rU Phosphoramidite-¹⁵N: The purity and stability of phosphoramidites are critical. The synthesis of ¹⁵N-labeled phosphoramidites can be complex, potentially leading to impurities that inhibit the coupling reaction.[1] Always use high-purity, freshly prepared, or properly stored ¹⁵N phosphoramidites.[1]
-
Activator: The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation and, consequently, low coupling efficiency.[1]
-
Solvents: Ensure all solvents, particularly acetonitrile (ACN), are anhydrous.[1] Moisture is a primary cause of low coupling efficiency.[4]
Solutions:
-
Use fresh, high-purity rU Phosphoramidite-¹⁵N.
-
Prepare fresh activator solution.[1]
-
Use fresh, DNA-synthesis-grade anhydrous acetonitrile.[1]
Step 2: Review Synthesis Protocol
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1]
-
Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1]
-
Activator Choice: Standard activators may not be potent enough to overcome the steric hindrance of the 2'-TBDMS group in RNA synthesis, a factor that could be relevant for rU amidites.[4] More powerful activators may be required.[4]
Solutions:
-
Optimize and potentially increase the coupling time.[1]
-
Verify the concentrations of your phosphoramidite and activator solutions.[1]
-
Consider using a more potent activator.
Step 3: Inspect Synthesizer and Fluidics
-
Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery.[1]
-
Blocked Lines: Clogged lines or valves can prevent reagents from reaching the synthesis column in the correct amounts.[1]
-
Incorrect Reagent Delivery: The synthesizer may not be delivering the correct volume of reagents.[1]
Solutions:
-
Perform a thorough inspection of the synthesizer for any leaks.[1]
-
Ensure all lines and valves are clean and not blocked.[1]
-
Calibrate the reagent delivery system to ensure accurate volumes.[1]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[1]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.[1] |
Table 2: Recommended Reagent Concentrations and Coupling Times
| Reagent | Recommended Concentration | Typical Coupling Time | Notes |
| rU Phosphoramidite-¹⁵N | 0.1 M in anhydrous acetonitrile | 2 - 10 minutes | May require longer times for sterically hindered bases. |
| Activator (e.g., ETT) | 0.25 M - 0.75 M | N/A | Concentration may need optimization based on the specific phosphoramidite. |
| Activator (e.g., BTT) | ~0.33 M | N/A | Often recommended for sterically hindered monomers.[5] |
Experimental Protocols
Protocol 1: Real-time Monitoring of Coupling Efficiency via Trityl Cation Assay
Objective: To assess the stepwise coupling efficiency during automated oligonucleotide synthesis.
Methodology:
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.[1]
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through a detector. The instrument's software records the absorbance peak for each cycle.[1]
-
Efficiency Calculation: A significant and progressive drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1]
Protocol 2: Preparation of Anhydrous Acetonitrile
Objective: To ensure the solvent used for phosphoramidite chemistry has a minimal water content.
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (ideally <30 ppm, preferably <10 ppm).[4][5]
-
To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[6]
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[6]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[6]
Signaling Pathways and Experimental Workflows
Diagram: The Phosphoramidite Coupling Cycle
Caption: The four main steps of the phosphoramidite synthesis cycle.
References
Technical Support Center: 15N RNA Solid-Phase Synthesis
Welcome to the technical support center for 15N-labeled RNA solid-phase synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, deprotection, and purification of isotopically labeled RNA oligonucleotides.
Troubleshooting Guides (Q&A)
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Yield of the Full-Length RNA Product
Q1: My final synthesis yield is significantly lower than expected. What are the primary causes?
A1: Low yield is a common issue in oligonucleotide synthesis and can stem from several factors, primarily low coupling efficiency during the synthesis cycles.[1][2] Even a small decrease in the average coupling efficiency has an exponential and dramatic impact on the final yield, especially for longer RNA sequences.[1][3] Other causes can include inefficient cleavage from the solid support, degradation of the RNA product, or mechanical issues with the synthesizer.[4][5]
Q2: How can I determine if low coupling efficiency is the cause of my low yield?
A2: The most direct way to assess coupling efficiency is by monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle.[2][6] Many automated synthesizers are equipped with a UV-Vis detector to quantify the orange-colored trityl cation.[1] A consistent and high absorbance reading after each coupling indicates high efficiency, while a significant drop suggests a failure at that specific step.[6] Analysis of the crude product by HPLC or gel electrophoresis can also reveal a high proportion of shorter, truncated sequences, which is a direct indicator of poor coupling efficiency.[4][6]
Q3: I've confirmed that my coupling efficiency is low. What specific factors should I investigate?
A3: Low coupling efficiency can be traced back to three main areas: reagents, the synthesis protocol, or the instrument itself.
-
Reagent Quality : The purity and stability of phosphoramidites, especially custom-synthesized 15N-labeled ones, are critical.[1][7] They are highly sensitive to oxidation and hydrolysis.[7][8] The presence of even small amounts of water in the acetonitrile solvent or activator solutions can significantly degrade phosphoramidites and reduce coupling.[8][9] Ensure all reagents are anhydrous and freshly prepared.[1][10]
-
Synthesis Protocol : Insufficient coupling time is a frequent cause of incomplete reactions, particularly for RNA synthesis where bulky 2'-hydroxyl protecting groups (like TBDMS or TOM) create steric hindrance.[6][11] The concentration of the phosphoramidite and activator solutions is also critical; incorrect concentrations can slow the reaction rate.[1]
-
Synthesizer Fluidics : Mechanical issues like leaks in reagent lines, clogged valves, or incorrect reagent delivery volumes can prevent the necessary chemicals from reaching the synthesis column in the correct amounts, leading to failed couplings.[1]
Q4: What immediate steps can I take to improve my coupling efficiency?
A4: To improve coupling efficiency, consider the following actions:
-
Use Fresh, High-Quality Reagents : Always use fresh, DNA/RNA-synthesis-grade anhydrous acetonitrile and prepare fresh activator solutions.[1] Ensure your 15N-labeled phosphoramidites are of high purity and have been stored properly under inert atmosphere at -20°C.[1][7]
-
Increase Coupling Time : Double the standard coupling time, especially for RNA monomers, which are more sterically hindered than DNA monomers.[6][11] For problematic sequences, a threefold increase may be necessary.[6]
-
Use a Stronger Activator : If you are using 1H-Tetrazole, consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to enhance the reaction rate.[6][12]
-
Check Reagent Concentrations : Verify the concentrations of your phosphoramidite and activator solutions. Using a higher concentration of the phosphoramidite (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.[6]
Issue 2: Impure Product after Cleavage and Deprotection
Q1: My final product shows multiple peaks on HPLC or multiple bands on a gel. What causes these impurities?
A1: Product impurities are often a result of issues during synthesis or deprotection. The most common impurities are:
-
Truncated Sequences (Shortmers) : These arise from incomplete coupling at one or more steps, followed by effective capping of the unreacted chains.[4][13]
-
Deletion Sequences : These occur if an unreacted 5'-hydroxyl group is not successfully capped and then reacts in a subsequent coupling cycle, leading to a sequence missing one or more bases.[14][15]
-
Incompletely Deprotected Oligonucleotides : Failure to remove all protecting groups from the nucleobases (e.g., benzoyl, acetyl, isobutyryl) or the 2'-hydroxyl group (e.g., TBDMS) will result in heterogeneous products.[9][16] This can be a significant issue in RNA synthesis.[9]
-
Side-Product Adducts : During deprotection, side reactions can occur, leading to modifications of the nucleobases.[9]
Q2: How can I troubleshoot incomplete deprotection of my 15N RNA?
A2: Incomplete deprotection is a frequent problem in RNA synthesis.
-
2'-O-Silyl Group Removal : The removal of TBDMS groups is particularly sensitive to the presence of water in the fluoride reagent (e.g., TBAF).[9] The rate of desilylation for pyrimidines (C and U) declines rapidly with more than 5% water in the TBAF solution.[9] Using fresh, anhydrous TBAF or triethylamine trihydrofluoride (TEA·3HF) is crucial.[9][12] If you suspect incomplete deprotection, you can re-treat the RNA with fresh reagent.[9]
-
Base Protecting Groups : Ensure that the deprotection time and temperature are adequate for the specific protecting groups used. For example, some protecting groups require longer incubation in ammonium hydroxide or methylamine solutions.[17][18]
Q3: My mass spectrometry results show unexpected masses. What could be the cause?
A3: Unexpected masses typically point to specific chemical modifications or failures:
-
Failed Capping : If the capping step fails, you may see deletion sequences that are missing one nucleotide but have the full complement of subsequent bases.
-
Failed Oxidation : The phosphite triester linkage formed during coupling is unstable and must be oxidized to a more stable phosphate triester.[19] If oxidation fails, the linkage can be cleaved during subsequent steps, leading to truncated products.
-
Adduct Formation : Masses higher than expected can indicate the formation of adducts with protecting groups or other chemical species during synthesis or deprotection.[9]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Final Yield
A minor drop in coupling efficiency drastically reduces the yield of the full-length oligonucleotide, particularly for longer sequences.[1][3]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 91.4% | 82.6% | 67.6% |
| 40mer | 83.5% | 66.9% | 44.6% |
| 60mer | 76.3% | 54.7% | 29.5% |
| 80mer | 69.8% | 44.8% | 19.5% |
Data calculated using the formula: Yield = (Coupling Efficiency)^(Number of Couplings)
Table 2: Common Problems, Causes, and Solutions in 15N RNA Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Low stepwise coupling efficiency.[1][2] | Monitor trityl release; increase coupling time; use a stronger activator; use fresh, anhydrous reagents.[1][6] |
| Inefficient cleavage from support.[14] | Use appropriate cleavage conditions and time for the specific linker. | |
| Multiple Peaks in HPLC | Incomplete coupling (truncations).[13] | Optimize coupling efficiency (see above). |
| Incomplete deprotection of bases or 2'-OH.[9][16] | Use fresh deprotection reagents (especially anhydrous TBAF for 2'-OH); ensure sufficient reaction time/temperature.[9][12] | |
| Failure of the capping step (deletions).[15] | Check the quality and delivery of capping reagents. | |
| Mass Spec Shows Incorrect Mass | Deletion sequences (mass is low). | Troubleshoot the capping step. |
| Incomplete deprotection (mass is high). | Re-treat the sample with deprotection reagents.[9] | |
| Adduct formation (mass is high).[9] | Review deprotection chemistry for potential side reactions. |
Experimental Protocols
Protocol 1: HPLC Analysis of Crude RNA Purity (Ion-Pair Reversed-Phase)
This method is effective for assessing the purity of synthetic RNA and detecting truncated failure sequences.[20]
-
Instrumentation : An HPLC system equipped with a UV detector and a thermostatted column compartment.[20]
-
Column : A reversed-phase column suitable for oligonucleotides (e.g., C18 or Poly(styrene-divinylbenzene)).[20]
-
Mobile Phase A : 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B : Acetonitrile.
-
Sample Preparation : Dissolve a small aliquot of the crude, deprotected RNA in Mobile Phase A.
-
Gradient :
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to increase the concentration of Mobile Phase B over 30-40 minutes. The exact gradient will depend on the length and sequence of the RNA.
-
-
Temperature : Run the analysis at an elevated temperature (e.g., 60-75°C) to denature RNA secondary structures.[21]
-
Detection : Monitor absorbance at 260 nm.
-
Analysis : The full-length product should be the main, latest-eluting peak. Earlier eluting peaks typically correspond to shorter, truncated sequences.[20]
Protocol 2: Test Cleavage and Deprotection for MS Analysis
This protocol is used to quickly assess the success of a synthesis on a small scale before committing the entire batch.[22]
-
Resin Sampling : Transfer a small amount of the synthesis resin (1-2 mg) to a 1.5 mL microcentrifuge tube.
-
Cleavage & Base Deprotection :
-
Add 200 µL of a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Seal the tube tightly and heat at 65°C for 20 minutes.
-
Cool the tube and centrifuge to pellet the resin. Transfer the supernatant to a new tube.
-
Dry the supernatant completely in a vacuum centrifuge.
-
-
2'-OH Silyl Deprotection :
-
To the dried residue, add 25 µL of anhydrous DMSO and vortex to dissolve.
-
Add 30 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Heat at 65°C for 2.5 hours.[23]
-
-
Quenching and Precipitation :
-
Quench the reaction by adding an appropriate quenching buffer.
-
Precipitate the RNA using a salt/ethanol or butanol precipitation method.
-
-
Analysis : Wash the RNA pellet with 70% ethanol, dry, and resuspend in RNase-free water for Mass Spectrometry (e.g., ESI-MS) analysis.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. susupport.com [susupport.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 11. atdbio.com [atdbio.com]
- 12. researchgate.net [researchgate.net]
- 13. gilson.com [gilson.com]
- 14. biotage.com [biotage.com]
- 15. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.biolytic.com [blog.biolytic.com]
- 18. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Deprotection of 15N-Labeled RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of 15N-labeled RNA for downstream applications, particularly NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield after deprotection of my 15N-labeled RNA?
Low recovery of your 15N-labeled RNA post-deprotection can stem from several factors throughout the synthesis and workup process. The primary culprits are often incomplete coupling during solid-phase synthesis, degradation of the RNA during deprotection, or inefficient product recovery after purification.
Q2: How can I assess the purity and integrity of my 15N-labeled RNA after deprotection?
The most common analytical methods to assess the purity and integrity of your deprotected 15N-labeled RNA are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC , particularly ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) chromatography, can effectively separate the full-length product from shorter failure sequences (n-1, n-2) and other impurities.[1]
-
Mass Spectrometry provides the exact molecular weight of your RNA, confirming its identity and revealing the presence of any adducts or incomplete deprotection (e.g., residual protecting groups).[1]
Q3: What are the typical impurities I might encounter after deprotection?
Common impurities include:
-
n-1 and n-2 sequences: Oligonucleotides that are one or two nucleotides shorter than the target sequence due to incomplete coupling during synthesis.
-
Incompletely deprotected RNA: Molecules that still retain one or more protecting groups on the nucleobases or the 2'-hydroxyl positions. This is often observed in mass spectrometry as peaks corresponding to the expected mass plus the mass of the protecting group (e.g., +114 Da for a TBDMS group).[1]
-
Depurinated fragments: Cleavage of the glycosidic bond between a purine base (A or G) and the ribose sugar, which can occur under harsh acidic conditions.
Q4: Can the presence of 15N labels affect the deprotection process?
Currently, there is no strong evidence to suggest that the presence of 15N isotopes significantly alters the chemical reactivity of the protecting groups or the RNA molecule during standard deprotection protocols. The chemical principles and potential pitfalls of deprotection are generally considered to be the same for both labeled and unlabeled RNA.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of 2'-Hydroxyl Groups (e.g., TBDMS)
Symptoms:
-
Broad or multiple peaks in the HPLC chromatogram of the purified product.[1]
-
Mass spectrometry data showing peaks with masses corresponding to the expected mass plus multiples of the 2'-hydroxyl protecting group mass (e.g., +114 Da for TBDMS).[1]
-
Poorly resolved or noisy NMR spectra due to sample heterogeneity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Fluoride Reagent | Use a fresh, unopened bottle of the fluoride reagent (e.g., TBAF or TEA·3HF). Water contamination in TBAF can reduce its effectiveness. |
| Insufficient Reagent or Reaction Time | Ensure an adequate excess of the fluoride reagent is used. If incomplete deprotection is still observed, consider increasing the reaction time or temperature according to the protocol. |
| Secondary Structure of RNA | The formation of secondary structures in the RNA can hinder the access of the deprotection reagent to the 2'-hydroxyl groups. Performing the deprotection at an elevated temperature (e.g., 65°C) can help to denature these structures.[1] |
| Inefficient Quenching | Ensure the quenching step is performed correctly to stop the reaction and prevent any side reactions. |
Issue 2: RNA Degradation During Deprotection
Symptoms:
-
Low yield of the full-length product.
-
Appearance of multiple shorter fragments in gel electrophoresis or HPLC analysis.
-
Smearing on a denaturing polyacrylamide gel.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | Prolonged exposure to strong basic conditions can lead to phosphodiester bond cleavage. For base deprotection, ensure the recommended time and temperature for the specific protecting groups used are not exceeded. |
| Premature Loss of 2'-Hydroxyl Protecting Groups | If the 2'-hydroxyl protecting group is prematurely removed during the base deprotection step, the exposed 2'-hydroxyl can lead to strand scission. Using milder base deprotection conditions or protecting groups that are more stable to the initial deprotection steps can mitigate this. |
| RNase Contamination | Ensure all solutions, tubes, and equipment are RNase-free throughout the deprotection and purification process. |
| Heating Samples Unnecessarily | While heating can be necessary to denature secondary structures, excessive or prolonged heating can promote RNA degradation.[2] |
Data Presentation: Comparison of Deprotection Protocols
The choice of deprotection protocol is dependent on the 2'-hydroxyl protecting group used during synthesis. Below is a comparison of common deprotection strategies.
| 2'-OH Protecting Group | Deprotection Reagents | Typical Conditions | Purity | Advantages | Disadvantages |
| TBDMS | Tetrabutylammonium Fluoride (TBAF) | 1M in THF, Room Temperature, 18-24 hours | Moderate to High | Well-established method. | Sensitive to water; can lead to incomplete deprotection; long reaction time. |
| TBDMS | Triethylamine Trihydrofluoride (TEA·3HF) | Anhydrous DMSO, TEA, 65°C, 1.5-2.5 hours[3] | High | Less sensitive to moisture; faster reaction times.[3] | Requires heating; reagent is corrosive. |
| TOM | Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) mixture, 65°C, 10 minutes[3] | High | Very fast deprotection.[4] | Requires TOM-protected phosphoramidites. |
| ACE | Acetic Acid Buffer | 100 mM Acetic Acid (pH 3.8), 60°C, 30 minutes[3] | Very High | Mild deprotection; allows for purification with 2'-protection on.[3] | Requires ACE-protected phosphoramidites. |
Experimental Protocols
Protocol 1: Two-Step Deprotection of TBDMS-Protected RNA
This protocol is a widely used method for the deprotection of RNA synthesized with 2'-O-TBDMS protecting groups.
Step 1: Base Deprotection and Cleavage from Support
-
Transfer the solid support containing the synthesized 15N-labeled RNA to a sterile, screw-cap vial.
-
Prepare the deprotection solution: a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add 1-2 mL of the AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Step 2: 2'-TBDMS Group Removal
-
Re-dissolve the dried RNA pellet in anhydrous DMSO. Heating to 65°C for a few minutes may be necessary to fully dissolve the pellet.
-
Add triethylamine (TEA) to the solution.
-
Add triethylamine trihydrofluoride (TEA·3HF) and incubate the mixture at 65°C for 2.5 hours.[5][6]
-
Quench the reaction by adding an appropriate quenching buffer.
-
The deprotected 15N-labeled RNA is now ready for purification.
Protocol 2: Purification of Deprotected 15N-Labeled RNA by Denaturing PAGE
Denaturing polyacrylamide gel electrophoresis (PAGE) provides high-resolution separation based on size, yielding highly pure RNA.
-
Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of your RNA.
-
Resuspend the deprotected RNA in a formamide-containing loading buffer.
-
Heat the sample at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto the gel and run the electrophoresis until the tracking dyes have migrated to the desired position.
-
Visualize the RNA bands using UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the RNA from the gel slice using an appropriate elution buffer (e.g., by crush and soak method).
-
Recover the RNA from the elution buffer by ethanol precipitation.
-
Wash the RNA pellet with 70% ethanol, air dry, and resuspend in an appropriate RNase-free buffer.
Visualizations
Caption: Workflow for 15N-Labeled RNA Deprotection and Purification.
Caption: Troubleshooting Logic for 15N-Labeled RNA Deprotection Issues.
References
common impurities in synthetic 15N RNA and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 15N-labeled RNA. Find answers to common issues related to impurities and their removal to ensure the quality of your RNA preparations for downstream applications like NMR studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my synthetic 15N-labeled RNA produced by in vitro transcription (IVT)?
A1: Synthetic 15N-labeled RNA produced via in vitro transcription (IVT) using T7 RNA polymerase can contain several process-related and product-related impurities.[][2]
Process-Related Impurities:
-
DNA Template: Residual linearized plasmid or PCR product used for transcription.[][3]
-
Enzymes: T7 RNA polymerase, DNase I (if used to remove the template), and pyrophosphatase.[][3]
-
Unincorporated Nucleotides (NTPs): Excess 15N-labeled NTPs that were not incorporated into the RNA transcript.[][3]
-
Salts and Buffer Components: Components from the transcription buffer, such as magnesium ions and spermidine.[][4]
Product-Related Impurities:
-
Abortive Transcripts: Short RNA sequences (typically 2-8 nucleotides) that are prematurely released by the RNA polymerase.[2][5]
-
Truncated or Incomplete Transcripts: RNA molecules that are shorter than the full-length product.
-
Double-Stranded RNA (dsRNA): A significant byproduct that can trigger an immune response in therapeutic applications.[6][7] It can form through mechanisms like antisense transcription or self-primed extension of the RNA product.[8]
-
RNA-DNA Hybrids: The newly synthesized RNA strand can remain annealed to the DNA template.[][2]
-
Products with 5' and 3' Heterogeneity: T7 RNA polymerase can add non-templated nucleotides at the 3' end, and sequence-dependent heterogeneity can occur at the 5' end.[9][10][11]
Q2: Why is it crucial to remove these impurities?
A2: The presence of impurities can significantly impact downstream applications. For structural studies like NMR, impurities can interfere with signal acquisition and complicate spectral analysis. In therapeutic applications, contaminants like dsRNA can induce an immunogenic response, reducing the efficacy and safety of an mRNA drug.[][6][7] Residual proteins and phenol can also interfere with absorbance readings for RNA quantification.[12]
Q3: I see unexpected peaks in my HPLC or gel analysis. What could they be?
A3: Unexpected peaks often correspond to the common impurities listed in Q1. Shorter fragments are likely abortive or truncated transcripts.[2] Peaks with different retention times in HPLC or mobility in gels could also be dsRNA, which has a different conformation from single-stranded RNA.[7] For an accurate assessment, it's recommended to use a combination of analytical techniques, such as denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).[13]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length RNA after Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| RNA Degradation | Work in an RNase-free environment. Use RNase inhibitors during the IVT reaction and purification steps.[4] Store RNA in a solution that minimizes base hydrolysis, such as one with a low pH and a chelating agent.[12] | Minimized degradation and increased yield of intact RNA. |
| Inefficient Purification Method | The choice of purification method depends on the RNA size and downstream application.[3] For example, gel purification can lead to reduced recovery.[3] Consider alternative methods like spin columns or chromatography for better yield. | Higher recovery of the target RNA. |
| RNA Trapped in Gel Matrix (PAGE) | Ensure complete elution from the gel by crushing the gel slice and incubating in an appropriate elution buffer for a sufficient time. Note that some RNA may remain trapped.[14] | Improved recovery from PAGE purification. |
Issue 2: Presence of dsRNA Contamination
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation during IVT | Optimize the IVT reaction conditions. Some studies suggest that modifying the T7 promoter can reduce dsRNA formation.[8] | Reduced generation of dsRNA byproducts. |
| Ineffective Purification | Standard purification methods like lithium chloride precipitation or silica-based columns may not efficiently remove dsRNA.[7] Use specialized methods like cellulose-based purification or ion-pair reverse-phase HPLC for effective dsRNA removal.[7] | High purity RNA with minimal dsRNA content. |
Purification Methodologies
Below is a summary of common purification methods for synthetic 15N-labeled RNA, detailing the impurities they target and their typical performance.
| Purification Method | Target Impurities | Advantages | Limitations | Typical Purity | Typical Yield |
| Lithium Chloride (LiCl) Precipitation | Unincorporated NTPs, enzymes, some dsRNA.[3][7] | Simple and cost-effective. | Inefficient for removing all dsRNA and truncated transcripts.[7] Best for RNAs >300 nucleotides.[3] | Moderate | Moderate to High |
| Denaturing PAGE | Truncated transcripts, abortive sequences, enzymes, NTPs.[3][15] | High resolution, can separate RNAs differing by a single nucleotide.[13][16] | Time-consuming, potential for acrylamide contamination, can have lower yields.[14][16][17] | >90%[16] | Low to Moderate |
| Spin Column Chromatography | Unincorporated NTPs, proteins, salts.[3] | Fast and easy to use. | Varying size cut-offs and loading capacities. May not remove truncated transcripts or dsRNA effectively.[3][7] | Moderate to High | High |
| Size-Exclusion Chromatography (SEC) | Enzymes, unincorporated NTPs, abortive transcripts.[14][17] | Can be performed under non-denaturing conditions, avoids acrylamide contamination.[17] | Lower resolution than PAGE, may not separate species of similar size.[9] | High | High |
| Ion-Exchange Chromatography (IEC) | Separates based on charge, effective for removing DNA template and shorter RNA fragments.[18] | High capacity and good resolution for different RNA sizes. | Requires specific salt gradients for optimal separation.[18] | High | High |
| Ion-Pair Reverse-Phase HPLC | dsRNA, truncated transcripts, and other product-related impurities.[7][19] | High resolution, can achieve >99% purity.[19] | Can be expensive, may require toxic solvents, and might not be easily scalable for all labs.[7] | >99%[19] | Moderate |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is suitable for obtaining high-purity RNA, effectively removing shorter abortive and truncated transcripts.[15]
-
Prepare the Gel: Cast a denaturing polyacrylamide gel (containing 8M urea) of the appropriate percentage to resolve your RNA of interest.
-
Prepare the Sample: Resuspend the crude IVT reaction product in a denaturing loading buffer (e.g., containing formamide and EDTA). Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant voltage until the desired separation is achieved (as indicated by tracking dyes).
-
Visualize the RNA: Stain the gel with a suitable dye (e.g., ethidium bromide or SYBR Green) and visualize it under UV light.
-
Excise the Band: Carefully cut out the gel slice containing the full-length RNA band.
-
Elute the RNA: Crush the gel slice and place it in an elution buffer (e.g., containing sodium acetate and EDTA). Incubate overnight at room temperature with gentle shaking.
-
Recover the RNA: Separate the eluate from the gel fragments by centrifugation or filtration. Precipitate the RNA from the eluate using ethanol or isopropanol, wash with 70% ethanol, and resuspend in an RNase-free buffer.
Protocol 2: Cellulose-Based dsRNA Removal
This method selectively binds and removes dsRNA contaminants from an IVT mRNA sample.[7]
-
Prepare the Cellulose: Prepare a slurry of cellulose powder in an ethanol-containing buffer.
-
Bind the dsRNA: Add the crude RNA sample to the cellulose slurry. The dsRNA will selectively bind to the cellulose in the presence of ethanol.
-
Separate the mRNA: Centrifuge the mixture to pellet the cellulose with the bound dsRNA. The supernatant will contain the purified single-stranded mRNA.
-
Recover the mRNA: Carefully collect the supernatant and precipitate the mRNA using standard ethanol precipitation methods.
Visualizations
Experimental Workflow for RNA Purification
Caption: Overview of the purification workflow for synthetic 15N RNA.
Logical Flow for Troubleshooting Impurities
Caption: Decision-making process for removing RNA impurities.
References
- 2. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. Mechanism of instability in abortive cycling by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removing immunogenic double-stranded RNA impurities post in vitro transcription synthesis for mRNA therapeutics production: A review of chromatography strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive evaluation of T7 promoter for enhanced yield and quality in mRNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in methods for native expression and purification of RNA for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T7 RNA polymerase produces 5' end heterogeneity during in vitro transcription from certain templates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Basics: RNA Isolation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA | Springer Nature Experiments [experiments.springernature.com]
- 16. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, nondenaturing RNA purification using weak anion-exchange fast performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Technical Support Center: Reducing T1 Noise in 15N HSQC Spectra of RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and reduce T1 noise in their 15N HSQC spectra of RNA.
Frequently Asked Questions (FAQs)
Q1: What is T1 noise and what does it look like in my 15N HSQC spectrum?
T1 noise, also known as t1 noise, manifests as vertical streaks or stripes of noise along the indirect dimension (F1, the 15N axis) of a 2D NMR spectrum.[1] This noise is most prominent around the most intense peaks in the spectrum and can obscure weaker cross-peaks, complicating spectral analysis.[1]
Q2: What are the common causes of T1 noise in my RNA 15N HSQC experiments?
T1 noise primarily arises from instrumental instabilities that cause fluctuations in the NMR signal during the acquisition of the different t1 increments.[2] For modern spectrometers, the most significant contributing factors include:
-
Temperature Fluctuations: Even minor variations in sample temperature during the experiment can cause shifts in resonance frequencies, leading to unwanted amplitude modulation of the signal in the t1 dimension.
-
Magnetic Field Instability: Fluctuations in the main magnetic field or room temperature shims can lead to similar effects as temperature variations.
-
Vibrations: Physical vibrations from the building or movement around the magnet can affect the shim quality and, consequently, the signal stability.
-
Imperfect Solvent Suppression: For RNA samples in aqueous solutions, the intense water signal can be a major source of T1 noise if not adequately suppressed.[3] Inefficient water suppression can lead to large, sharp peaks that are more prone to generating T1 noise.[1]
Troubleshooting Guides
Q3: How can I minimize T1 noise during data acquisition?
Proactive steps during the experimental setup and acquisition can significantly reduce the occurrence of T1 noise.
1. Ensure System Stability:
-
Thermal Equilibration: Allow the sample to equilibrate to the set temperature in the magnet for at least 30 minutes before starting the experiment.
-
Use Dummy Scans: Including a sufficient number of dummy scans (e.g., 4 to 16) at the beginning of the experiment allows the system to reach a steady state of temperature and pulsing before data collection begins.[1]
-
Minimize Vibrations: Avoid unnecessary movement around the spectrometer during the acquisition.
2. Optimize Acquisition Parameters:
-
Co-addition of Shorter Scans: Instead of a single long acquisition with a high number of scans per increment, acquire multiple shorter experiments with a smaller number of scans and co-add them.[1] This method is effective because the random T1 noise from different acquisitions is less likely to be correlated and can be averaged out.[1][4]
-
Shorter Relaxation Delays: In some cases where fluctuations are faster than the recycle delay, using a shorter relaxation delay (e.g., 0.2 * T1 instead of the conventional 1.3 * T1) can improve the sensitivity per unit of time by reducing the impact of T1 noise.
3. Implement Effective Solvent Suppression:
-
For RNA imino protons, which are often the focus of 15N HSQC experiments, efficient water suppression is critical. Pulse sequences incorporating gradient-tailored water suppression, such as WATERGATE, are highly recommended.[5][6]
Quantitative Acquisition Parameter Recommendations
| Parameter | Recommendation | Rationale |
| Dummy Scans | 4 - 16 | Allows the system to reach thermal and electronic equilibrium before data acquisition.[1] |
| Acquisition Strategy | Co-addition of multiple shorter scans (e.g., 8 datasets of 8 scans each instead of 1 dataset of 64 scans) | Reduces uncorrelated T1 noise through averaging.[1] |
| Relaxation Delay (d1) | Can be optimized to be shorter than the standard 1.3*T1 in cases of rapid fluctuations. | Minimizes the impact of instabilities that occur on a timescale shorter than the recycle delay. |
| Solvent Suppression | Utilize gradient-based methods like WATERGATE. | Effectively suppresses the strong water signal, a common source of T1 noise in aqueous RNA samples.[5] |
Q4: Are there specific pulse sequences that can help reduce T1 noise for RNA?
While the standard sensitivity-enhanced 15N HSQC with gradient coherence selection and water flip-back is a robust starting point, certain modifications can be beneficial.[7] For larger RNA molecules, TROSY (Transverse Relaxation-Optimized Spectroscopy)-based HSQC experiments can be advantageous. Although primarily designed to combat relaxation-induced line broadening, the principles of selecting slowly relaxing components can also contribute to a cleaner spectrum with potentially less prominent artifacts.
Q5: What can I do in post-processing to remove T1 noise from my spectrum?
If T1 noise is still present after acquisition, several post-processing techniques can be employed.
-
Symmetrization: For homonuclear 2D spectra like COSY or NOESY, symmetrization is a common and effective method.[8][9] This process compares the intensity of symmetrically located points across the diagonal and replaces both with the lower value, effectively removing non-symmetrical noise streaks. While 15N HSQC is a heteronuclear experiment and not inherently symmetrical, this principle is sometimes adapted in processing software for artifact removal, though it should be used with caution to avoid creating new artifacts.
-
Data Processing Algorithms: More advanced algorithms, such as REAL-t1, are designed to suppress t1 noise by resampling the data. These methods can be very effective at improving spectral quality without the risk of creating artificial cross-peaks.
Experimental Protocols
Protocol 1: T1 Noise Reduction by Co-addition of Multiple Datasets
This protocol is adapted from the general method for T1 noise suppression.[1]
-
Determine Minimum Scans: Identify the minimum number of scans required to complete the phase cycle of your 15N HSQC pulse sequence.
-
Set Up Multiple Experiments: Instead of a single experiment with a large number of scans (e.g., 64), set up a series of identical, shorter experiments (e.g., 8 experiments with 8 scans each). The total number of scans should be the same.
-
Acquire Data: Run the series of shorter experiments sequentially.
-
Co-add FIDs: After acquisition, co-add the free induction decays (FIDs) from the individual experiments.
-
Process the Summed Data: Perform Fourier transformation and phasing on the co-added FID to obtain the final 2D spectrum with reduced T1 noise.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for reducing T1 noise in 15N HSQC spectra.
References
- 1. A Simple Method for NMR t1 Noise Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structure Verification of molecules in Protonated Solvents - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSQC_15N.nan [protocols.io]
- 8. University of Ottawa NMR Facility Blog: Eliminating t1 Noise in 2D-Homonuclear Data [u-of-o-nmr-facility.blogspot.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting RNA Degradation During In Vitro Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to RNA degradation during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during in vitro synthesis?
A1: The most common cause of RNA degradation during and after in vitro synthesis is contamination with ribonucleases (RNases).[1][2] RNases are ubiquitous enzymes that rapidly degrade RNA.[3] Other potential, though less common, causes include inherent instability of the RNA sequence, prolonged exposure to high temperatures, and the presence of divalent cations like Mg2+ at elevated temperatures.[4]
Q2: How can I detect RNA degradation in my sample?
A2: RNA integrity can be assessed using several methods. A common qualitative method is denaturing agarose gel electrophoresis, where intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands, with the 28S band being approximately twice as intense as the 18S band.[5][6] Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[5] For more quantitative and sensitive analysis, capillary electrophoresis systems are used to determine the RNA Integrity Number (RIN).[7][8][9][10][11]
Q3: What is an acceptable RNA Integrity Number (RIN) for downstream applications?
A3: The acceptable RIN value depends on the downstream application. A RIN score of >8.0 is generally recommended for sensitive applications like RNA sequencing. For RT-qPCR, a RIN score of 5 to 6 may be acceptable, while microarrays typically require a RIN score between 7 and 10.[8][9]
Q4: Can my DNA template quality affect RNA degradation?
A4: While poor DNA template quality is more directly linked to low transcription yield or truncated transcripts, it can indirectly contribute to the perception of RNA degradation.[1][2] If the template is impure with salts or ethanol, it can inhibit the RNA polymerase, leading to a failed reaction which might be misinterpreted as degradation.[1][2] Additionally, RNase contamination can be introduced during the plasmid purification process.[1][2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during in vitro RNA synthesis that may be related to RNA degradation.
Problem 1: Low or No RNA Yield
If you observe a significantly lower RNA yield than expected, or no yield at all, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| RNase Contamination | This is the most likely culprit.[1][2] Review and strictly adhere to RNase-free techniques. Use an RNase inhibitor in your transcription reaction.[1][2] Decontaminate your workspace and equipment. |
| Degraded DNA Template | Assess the integrity of your linearized DNA template on an agarose gel. If degraded, prepare a fresh template. |
| Inhibitors in DNA Template | Contaminants like salts or ethanol from the DNA purification process can inhibit RNA polymerase.[1][2] Clean up your DNA template using a column-based kit or ethanol precipitation. |
| Inactive RNA Polymerase | The enzyme may have lost activity due to improper storage or handling. Use a new aliquot of RNA polymerase and always include a positive control template in your experiments.[1] |
| Incorrect Nucleotide Concentration | Low nucleotide concentrations can limit the transcription reaction.[1] Ensure the final concentration of each NTP is adequate for your protocol. |
Problem 2: Incomplete or Truncated Transcripts
Observing RNA transcripts that are shorter than the expected full-length product can be due to several factors.
| Possible Cause | Recommended Solution |
| Premature Termination by RNases | Partial degradation by RNases can result in a population of truncated RNA molecules. Reinforce RNase-free practices and use an RNase inhibitor. |
| GC-Rich Template | GC-rich regions can cause the RNA polymerase to terminate prematurely.[1] Try lowering the transcription reaction temperature to 30°C from the standard 37°C.[1] |
| Low Nucleotide Concentration | Insufficient NTPs can lead to incomplete transcripts.[12] Increasing the concentration of the limiting nucleotide can often improve the yield of full-length transcripts.[12] |
| Secondary Structure of RNA | The forming RNA transcript can adopt secondary structures that hinder polymerase progression. Lowering the incubation temperature can sometimes help the polymerase navigate these structures.[12] |
Problem 3: Smeared Appearance on a Denaturing Gel
A smear on a denaturing agarose gel is a classic sign of RNA degradation.
| Possible Cause | Recommended Solution |
| Widespread RNase Contamination | This indicates a significant RNase problem. A thorough decontamination of your entire RNA workspace, including pipettors, benchtops, and gel electrophoresis equipment, is necessary.[4] Prepare all solutions with RNase-free water. |
| Improper Sample Handling | RNA is sensitive to degradation from multiple freeze-thaw cycles and improper storage.[13] Store RNA at -80°C in small aliquots to minimize freeze-thawing. |
| Carryover RNases from Sample | If working with RNA extracted from biological samples, endogenous RNases may not have been fully inactivated during purification. Ensure your RNA extraction protocol includes a robust RNase inactivation step. |
Experimental Protocols
Protocol 1: RNase Decontamination of Laboratory Surfaces and Equipment
This protocol outlines the steps to create an RNase-free working environment.
Materials:
-
Commercially available RNase decontamination solution (e.g., RNaseZap™) or freshly prepared 0.1% (v/v) diethylpyrocarbonate (DEPC)-treated water. Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
RNase-free water
-
Clean paper towels
-
Gloves
Procedure for Surfaces (Benchtops, Fume Hoods):
-
Wear gloves.
-
Apply the RNase decontamination solution directly to the surface.
-
Wipe the surface thoroughly with a clean paper towel.
-
Rinse the surface with RNase-free water.
-
Dry the surface with a clean paper towel.
Procedure for Lab Apparatus (Pipettors, Gel Boxes):
-
Wear gloves.
-
Apply the RNase decontamination solution liberally to a paper towel.
-
Wipe all exposed surfaces of the apparatus thoroughly.
-
For smaller, non-metallic parts, you can briefly soak them in the decontamination solution.
-
Rinse the apparatus thoroughly with RNase-free water.
-
Allow the apparatus to air dry completely before use.
Protocol 2: Denaturing Agarose Gel Electrophoresis for RNA Integrity Analysis
This protocol describes how to prepare and run a denaturing agarose gel to assess RNA integrity.
Materials:
-
Agarose
-
10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
-
37% Formaldehyde (12.3 M) - Caution: Formaldehyde is toxic and should be handled in a fume hood.
-
RNase-free water
-
RNA sample
-
Formaldehyde Load Dye (e.g., 50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol, and 2.2 M formaldehyde)
-
Ethidium bromide or other nucleic acid stain
-
UV transilluminator
Procedure:
-
Prepare the Gel:
-
In a fume hood, dissolve 1 g of agarose in 72 ml of RNase-free water by heating.
-
Cool the solution to 60°C.
-
Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.[5]
-
Swirl gently to mix and pour the gel into a casting tray with the appropriate comb. Allow the gel to solidify completely.
-
-
Prepare the RNA Sample:
-
To 1-3 µg of your RNA sample, add 3 volumes of Formaldehyde Load Dye.
-
Heat the mixture at 65°C for 15 minutes to denature the RNA.[5]
-
Chill the sample on ice immediately to prevent renaturation.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill it with 1X MOPS running buffer.
-
Load the denatured RNA samples into the wells.
-
Run the gel at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[5]
-
-
Visualization:
-
If not already included in the loading dye, stain the gel with ethidium bromide or another nucleic acid stain according to the manufacturer's instructions.
-
Visualize the RNA bands on a UV transilluminator.
-
Visualizations
Caption: Workflow of RNA synthesis and the primary pathway to degradation.
Caption: A logical workflow for troubleshooting RNA degradation issues.
References
- 1. go.zageno.com [go.zageno.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocols · Benchling [benchling.com]
- 7. RNA integrity number - Wikipedia [en.wikipedia.org]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 10. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing the Resolution of 15N NMR Spectra for RNA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the resolution of your 15N NMR spectra for RNA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during 15N NMR experiments on RNA samples and provides actionable solutions.
Q1: My 15N HSQC spectrum displays broad and overlapping peaks. What are the primary causes and what initial steps can I take to troubleshoot this?
A1: Broad and overlapping peaks are common challenges in RNA NMR spectroscopy. The primary reasons include:
-
Large Linewidths: RNA molecules, particularly larger ones, tumble slowly in solution, leading to fast transverse relaxation (short T₂) and consequently broad resonance lines.[1]
-
Spectral Overlap: The chemical shifts of imino and amino protons and nitrogens in RNA often fall within a narrow range, causing significant resonance overlap. This is especially problematic in sequences with repetitive nucleotide residues.[1]
-
Sample Aggregation: High concentrations of RNA can lead to the formation of intermolecular aggregates, which increases the effective molecular weight and exacerbates line broadening.[1]
-
Conformational Exchange: If the RNA molecule exists in multiple conformations that are interconverting on an intermediate timescale (microseconds to milliseconds), this can lead to significant line broadening.[1]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for broad 15N HSQC peaks.
Recommended Actions:
-
Optimize Sample Concentration: Systematically decrease the RNA concentration to identify and mitigate aggregation.
-
Buffer Optimization: Ensure the pH and salt concentration of your buffer are optimal for the stability and solubility of your specific RNA molecule.[1] High salt concentrations can sometimes lead to line broadening.[1]
-
Temperature Variation: Acquire spectra at different temperatures. This can help identify if conformational exchange is a contributing factor and may shift resonances into less crowded regions of the spectrum.[1][2][3]
-
Assess Sample Purity: Use denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the purity and integrity of your RNA sample.[4] Heterogeneity in the sample, such as the presence of (n-1) or (n+1) transcripts, can contribute to poor spectral quality.[5][6]
Q2: How can I use isotopic labeling to improve the resolution of my 15N NMR spectra?
A2: Isotopic labeling is a powerful strategy for simplifying complex spectra and enhancing resolution. For RNA, the most common strategies involve uniform 15N labeling and deuteration.
-
Uniform 15N Labeling: This is the standard method for enabling the detection of 1H-15N correlations.[7] It is a prerequisite for all the experiments discussed here.
-
Deuteration: Perdeuteration of the non-exchangeable sites (ribose and aromatic C-H) in a 15N-labeled RNA sample can significantly improve spectral quality.[8][9] Deuteration reduces 1H-1H dipolar relaxation, which is a major contributor to line broadening, thereby increasing the sensitivity of NOE-based experiments and simplifying the spectra.[8][9]
Q3: What advanced NMR techniques can I employ if initial troubleshooting steps are insufficient?
A3: Several advanced NMR experiments can significantly improve spectral resolution:
-
Transverse Relaxation-Optimized Spectroscopy (TROSY): For larger RNA molecules (>25 kDa), TROSY experiments provide a significant advantage over standard HSQC. TROSY selects for the slowly relaxing component of the multiplet, resulting in narrower linewidths and improved resolution and sensitivity.[10]
-
Non-Uniform Sampling (NUS): NUS is a data acquisition method where a fraction of the data points in the indirect dimension are skipped in a semi-random manner. The missing data points are then reconstructed using specialized algorithms. For a given experiment time, NUS allows for the acquisition of more increments, leading to higher resolution in the indirect dimension.[1]
-
Paramagnetic Relaxation Enhancement (PRE): By attaching a paramagnetic probe to the RNA, you can induce distance-dependent line broadening. Comparing the spectra of the paramagnetic sample with a diamagnetic control allows for the identification of residues in proximity to the label. This can help to resolve ambiguity and provide long-range distance restraints for structure determination.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of various experimental parameters on the resolution of 15N NMR spectra of RNA.
Table 1: Effect of Magnetic Field Strength on Resolution and Sensitivity
| Spectrometer Field (MHz) | Relative Resolution | Relative Sensitivity (S/N) |
| 500 | 1.0 | 1.0 |
| 600 | 1.2 | 1.3 |
| 800 | 1.6 | 2.0 |
| 1000 | 2.0 | 2.8 |
This table is based on the principle that resolution scales linearly with the magnetic field strength (B₀), and sensitivity scales approximately as B₀^(3/2).[6][11][12]
Table 2: Comparison of HSQC and TROSY for a Large RNA Molecule
| Parameter | 1H-15N HSQC | 1H-15N TROSY | Improvement Factor |
| Linewidth (Hz) | Broad | Narrow | Significant |
| Resolution | Lower | Higher | ~2-fold or more[10] |
| Sensitivity | Lower | Higher | Varies, can be significant[4][5][13] |
This table provides a qualitative and semi-quantitative comparison. The exact improvement depends on the size of the RNA, the magnetic field strength, and other experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Transcription of 15N-Labeled RNA
This protocol describes the synthesis of uniformly 15N-labeled RNA using T7 RNA polymerase.
-
Template Preparation: Design and synthesize a DNA template containing the T7 RNA polymerase promoter sequence followed by the sequence of the target RNA.
-
Transcription Reaction Setup: In an RNase-free environment, combine the following components in a microcentrifuge tube:
-
DNA template (e.g., 1 µM)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
Uniformly 15N-labeled NTPs (ATP, GTP, CTP, UTP) (e.g., 4 mM each)
-
T7 RNA polymerase (e.g., 0.1 mg/mL)
-
RNase inhibitor
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the RNA.
-
Washing and Resuspension: Wash the RNA pellet with 70% ethanol, air dry, and resuspend in an appropriate RNase-free buffer.
Protocol 2: Purification of RNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is essential for obtaining a homogeneous RNA sample, which is crucial for high-resolution NMR.
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8 M urea) of the appropriate percentage to resolve the target RNA from shorter (aborted) and longer (add-on) transcripts.
-
Sample Preparation: Resuspend the RNA pellet from Protocol 1 in a denaturing loading buffer (e.g., containing formamide and tracking dyes). Heat the sample at 95°C for 3-5 minutes and then place it on ice.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.
-
Visualization and Excision: Visualize the RNA bands using UV shadowing. Carefully excise the band corresponding to the full-length RNA.
-
Elution: Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate) overnight at 4°C with gentle agitation.
-
Purification and Desalting: Remove the gel fragments by filtration or centrifugation. Precipitate the eluted RNA with ethanol. Desalt the RNA sample using size-exclusion chromatography or dialysis.
Protocol 3: 15N HSQC Experiment Setup
This is a basic 2D experiment to correlate proton and nitrogen chemical shifts.
-
Sample Preparation: Dissolve the purified 15N-labeled RNA in 90% H₂O/10% D₂O to a final concentration of 0.1-1.0 mM. The buffer should be optimized for pH (typically 6.0-7.0) and salt concentration.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Set the temperature (e.g., 298 K).
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Experiment Parameters:
-
Use a standard 15N HSQC pulse sequence with water suppression (e.g., WATERGATE or 3-9-19).
-
Set the spectral widths to cover the expected range of ¹H (e.g., ~16 ppm) and ¹⁵N (e.g., ~35 ppm for imino and amino nitrogens) chemical shifts.
-
The one-bond ¹J(NH) coupling constant is typically set to ~90-95 Hz.
-
Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio.
-
-
Data Processing: Process the data with appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.
Visualizations of Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in improving RNA NMR resolution.
Caption: Workflow for preparing a high-quality RNA sample for NMR.
Caption: Logical diagram for selecting appropriate NMR experiments.
References
- 1. High salt solution structure of a left-handed RNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. University of Ottawa NMR Facility Blog: TROSY [u-of-o-nmr-facility.blogspot.com]
- 11. reddit.com [reddit.com]
- 12. NMR of Macromolecular Assemblies and Machines at 1 GHz and Beyond: New Transformative Opportunities for Molecular Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal-to-Noise in RNA NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise (S/N) in RNA Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my RNA NMR spectrum so low?
A low signal-to-noise ratio in RNA NMR is a common challenge stemming from several factors. The inherent sensitivity of NMR is lower compared to other spectroscopic techniques. For RNA, this is compounded by factors such as a lower proton density compared to proteins and faster transverse relaxation times for protons attached to 13C, which can lead to broader lines and reduced signal intensity.[1] Additionally, issues with sample preparation, suboptimal experimental parameters, and improper data processing can all contribute to a poor S/N ratio.
Q2: How can I improve my RNA sample preparation to increase the signal-to-noise ratio?
Proper sample preparation is paramount for obtaining a high-quality RNA NMR spectrum. Key considerations include:
-
Increase RNA Concentration: A higher concentration of the target RNA molecule will directly lead to a stronger NMR signal. However, it is advisable to keep the concentration below 1.5 mM to avoid potential dimerization or oligomerization.[2] For sensitivity-demanding experiments like R1ρ, a concentration of ≥1 mM is often required.[3]
-
Optimize Buffer Conditions: The buffer composition is critical for RNA stability and folding. A typical NMR buffer for RNA includes 10–100 mM of a monovalent salt (e.g., NaCl or KCl) to counteract the negatively charged backbone and a buffer like sodium phosphate at a pH of around 6.5.[2] Millimolar concentrations of MgCl2 may also be necessary to ensure proper folding.[2]
-
Ensure Sample Purity and Homogeneity: The presence of impurities or sample heterogeneity will contribute to noise and artifacts in the spectrum. Purification methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are crucial to obtain a homogenous sample.[1][2][4]
-
Remove Particulates: Solid particles in the sample can distort the magnetic field homogeneity, leading to broad lines and a poor spectrum.[5] It is essential to filter the sample into the NMR tube.[5]
-
Isotopic Labeling: Incorporating stable isotopes such as 13C, 15N, and 2H is a powerful technique to enhance sensitivity and resolution.[6][7] Uniform or site-specific labeling can significantly improve the quality of heteronuclear correlation experiments.[2] Perdeuteration of the ribose can reduce transverse relaxation rates, leading to more efficient magnetization transfer.[6]
Q3: What are the key experimental parameters to adjust for better signal-to-noise?
Optimizing the acquisition parameters on the NMR spectrometer is a direct way to improve the S/N ratio:
-
Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[8][9] Therefore, quadrupling the number of scans will double the S/N ratio.[8] This is a straightforward but time-consuming method to improve spectral quality.
-
Optimize Pulse Width (Flip Angle): While a 90° pulse provides the maximum signal per scan, it necessitates a longer relaxation delay.[8] Using a shorter pulse width (e.g., 30° or 60°) allows for a faster repetition rate, which can result in a better overall S/N in a given amount of time, particularly for nuclei with long T1 relaxation times.[8]
-
Adjust the Relaxation Delay: The delay between scans should be sufficient to allow for the relaxation of the nuclei. A longer delay can lead to a greater signal.[10] For quantitative experiments, a delay of 5-7 times the longest T1 is recommended.[8]
-
Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity, by a factor of 3 to 4, by reducing thermal noise in the detection electronics.
-
Proper Probe Tuning and Matching: Ensuring the probe is correctly tuned and matched for the specific sample is crucial for efficient signal transmission and detection.[11]
Q4: How can data processing techniques help to improve a noisy spectrum?
Post-acquisition data processing can significantly enhance the final S/N ratio:
-
Matched Filtration: Applying a weighting function that matches the experimental decay of the Free Induction Decay (FID) can optimize the S/N ratio in the resulting spectrum.[12]
-
Digital Filters: Various digital filters, such as Savitzky-Golay and wavelet transforms, can be applied to denoise the NMR signal without introducing significant distortions to the data.[13]
-
Linear Prediction: This technique can be used to extend a truncated FID, which can improve resolution and, in some cases, the S/N ratio.
-
Baseline Correction: A flat baseline is essential for accurate integration and differentiating weak signals from noise.[10] Proper baseline correction algorithms should be applied.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When faced with a poor S/N ratio, a systematic approach can help identify and resolve the underlying issue. The following workflow provides a logical sequence of checks and optimizations.
Caption: A systematic workflow for troubleshooting poor signal-to-noise in RNA NMR experiments.
Interdependencies of Key Parameters for S/N Optimization
The optimization of the S/N ratio often involves a trade-off between different experimental parameters. Understanding these relationships is key to achieving the best possible results.
Caption: Interdependencies of key parameters for S/N optimization in RNA NMR.
Data Presentation
Table 1: Recommended Sample Conditions for RNA NMR
| Parameter | Recommended Range | Rationale |
| RNA Concentration | 0.5 - 1.5 mM | Higher concentration increases signal, but >1.5 mM may cause aggregation.[2] |
| Buffer | 10-25 mM Sodium Phosphate | Maintains stable pH. |
| pH | 6.0 - 7.0 | Optimizes stability and minimizes exchange broadening of imino protons. |
| Monovalent Salt (NaCl/KCl) | 10 - 100 mM | Shields negative backbone charges to promote proper folding.[2] |
| Divalent Cations (MgCl₂) | 0 - 10 mM | Often required for the folding of specific RNA structures.[2] |
| D₂O Content | 90-95% (for imino protons) or 99.9% (for non-exchangeable) | Minimizes the water signal. |
| Sample Volume | 200 - 600 µL | Dependent on the type of NMR tube and probe. |
Table 2: Impact of Number of Scans on Signal-to-Noise Ratio
| Number of Scans (NS) | Relative S/N Improvement (√NS) |
| 1 | 1x |
| 4 | 2x |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
Experimental Protocols
Protocol 1: General RNA Sample Preparation for NMR
-
RNA Synthesis and Purification:
-
Sample Desalting and Buffer Exchange:
-
Elute the purified RNA from the gel or HPLC column.
-
Perform extensive dialysis or use centrifugal filter units to exchange the RNA into the final NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.5).[4]
-
-
Concentration and Final Preparation:
-
Concentrate the RNA sample to the desired final concentration (typically >0.5 mM).
-
For experiments observing exchangeable imino protons, lyophilize the sample and redissolve in 90% H₂O / 10% D₂O. For non-exchangeable protons, use 99.9% D₂O.[2]
-
Filter the final sample through a 0.22 µm filter directly into a clean, high-quality NMR tube.[5]
-
Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum for S/N Assessment
-
Spectrometer Setup:
-
Insert the RNA sample into the magnet and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
Lock onto the D₂O signal.
-
Tune and match the probe for both ¹H and ¹⁵N channels.
-
Optimize the shims to achieve good magnetic field homogeneity, resulting in narrow and symmetric lineshapes.
-
-
Acquisition Parameters:
-
Load a standard 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) pulse sequence. For larger RNA molecules, a TROSY (Transverse Relaxation-Optimized Spectroscopy) based experiment is recommended to improve sensitivity.[2][3]
-
Set the spectral widths for both ¹H and ¹⁵N dimensions to encompass all expected signals.
-
Set the number of scans (NS) based on the sample concentration and desired S/N. Start with a moderate number (e.g., 8 or 16) and increase as needed.
-
Use a relaxation delay of 1-1.5 seconds.
-
-
Processing and Analysis:
-
After acquisition, process the data with appropriate window functions (e.g., squared sine-bell).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting spectrum to assess the signal-to-noise ratio of the cross-peaks. The presence of well-resolved peaks with minimal noise in the baseline indicates a good quality spectrum.
-
References
- 1. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA [jove.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.mit.edu [chemistry.mit.edu]
- 11. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoramidite Integrity in Oligonucleotide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the common challenges associated with phosphoramidite degradation and offers preventative strategies and troubleshooting solutions to ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: Phosphoramidites are highly reactive molecules and their degradation is primarily caused by three main factors:
-
Moisture: Phosphoramidites are extremely sensitive to water.[1][2][3] Hydrolysis of the phosphoramidite group renders the molecule inactive for the coupling reaction in oligonucleotide synthesis, leading to lower yields and an increase in truncated sequences.[4]
-
Oxidation: Exposure to air can lead to the oxidation of the P(III) center to a P(V) species, which is an inactive phosphate triester. This is a common issue and is exacerbated by the presence of moisture.
-
Heat: Elevated temperatures accelerate the rate of degradation of phosphoramidites.[5] For this reason, proper storage conditions are critical to maintaining their stability.[5]
Q2: How does phosphoramidite degradation impact oligonucleotide synthesis?
A2: The degradation of phosphoramidites has a significant negative impact on oligonucleotide synthesis, primarily by causing a reduction in coupling efficiency.[1][5] Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[5] When a degraded phosphoramidite is used, it fails to couple to the growing oligonucleotide chain, resulting in a truncated sequence.[5] This leads to a lower yield of the desired full-length oligonucleotide and complicates the purification process due to the presence of failure sequences.[5]
Q3: What are the ideal storage and handling conditions for phosphoramidites?
A3: To minimize degradation, phosphoramidites should be stored under the following conditions:
-
Temperature: Store in a freezer at -20°C or below.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen, to prevent exposure to moisture and oxygen.[6]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. All handling, including weighing and dissolution, should be performed under anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.
For dissolved phosphoramidites in anhydrous acetonitrile, they should be stored in a tightly sealed vial, preferably with a septum cap, at -20°C under an inert atmosphere. The use of molecular sieves (3 Å) in the solvent can help to maintain anhydrous conditions.
Q4: Which of the standard DNA phosphoramidites is the most susceptible to degradation?
A4: Among the four standard deoxyribonucleoside phosphoramidites, 2'-deoxyguanosine (dG) is the most susceptible to degradation, particularly through hydrolysis.[6][7][8] The stability of the phosphoramidites generally follows the order: T, dC > dA > dG.[6] The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can accelerate further degradation.[7][8][9]
Troubleshooting Guides
Issue: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the quality of the phosphoramidites.
Step 1: Verify Reagent Quality
-
Phosphoramidites: Ensure they are fresh or have been stored correctly. If there is any doubt about the quality, use a new, unopened vial. Impurities from the synthesis of the phosphoramidite itself can also inhibit the coupling reaction.[5]
-
Solvents: Use anhydrous DNA synthesis-grade acetonitrile. The presence of water in the solvent is a primary cause of phosphoramidite hydrolysis.[1][2]
-
Activator: The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation and consequently, low coupling efficiency.[5]
Step 2: Review Synthesis Protocol
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[5] Consider increasing the coupling time for problematic steps.
-
Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[5] Verify the prepared concentrations.
Step 3: Inspect the DNA Synthesizer
-
Fluidics: Check for leaks in the reagent lines, as this can lead to incomplete reagent delivery.[5]
-
Valves and Lines: Ensure that all lines and valves are clean and not blocked to allow for the correct delivery of reagents.[5]
-
Calibration: Calibrate the reagent delivery system to ensure accurate volumes are being dispensed.[5]
Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is a critical factor for successful oligonucleotide synthesis. The following table summarizes the degradation of the four standard deoxyribonucleoside phosphoramidites in acetonitrile over five weeks when stored under an inert atmosphere.
| Phosphoramidite | Purity Reduction after 5 weeks |
| T | 2% |
| dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[6]
Experimental Protocols
Protocol 1: Purity Analysis of Phosphoramidites by ³¹P NMR Spectroscopy
Objective: To assess the purity of phosphoramidite samples and identify the presence of oxidized P(V) impurities.
Methodology:
-
Sample Preparation: Prepare the phosphoramidite sample at a concentration of approximately 0.3 g/mL in deuterated chloroform (CDCl₃) containing 1% triethylamine (v/v).[10]
-
System Suitability: Use a 5% solution of phosphoric acid (H₃PO₄) in D₂O as a system suitability standard to reference the chemical shift.[10]
-
NMR Acquisition:
-
Data Analysis:
-
The two diastereomers of the P(III) phosphoramidite will appear as two distinct peaks around 149 ppm.[11]
-
P(V) impurities, such as the corresponding phosphate triester, will appear in the region from -25 to 99 ppm.[10]
-
Other P(III) impurities may be observed between 100 and 169 ppm, excluding the main phosphoramidite peaks.[10]
-
Calculate the purity by integrating the respective peak areas.
-
Protocol 2: Purity Analysis of Phosphoramidites by Reversed-Phase HPLC
Objective: To determine the purity of phosphoramidite samples and quantify impurities.
Methodology:
-
Chromatographic Conditions:
-
Sample Preparation: Prepare phosphoramidite samples at a concentration of approximately 1.0 mg/mL in acetonitrile.[10]
-
Gradient Elution: Employ a suitable gradient elution to separate the phosphoramidite from its impurities.
-
Data Analysis:
Visualizations
Caption: The primary degradation pathway of phosphoramidites is hydrolysis.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. usp.org [usp.org]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing 15N-rU Phosphoramidite Coupling
Welcome to the Technical Support Center for optimizing the use of 15N-labeled ribouridine (15N-rU) phosphoramidites in oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of isotopically labeled RNA.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of 15N-rU phosphoramidites.
Issue 1: Low Coupling Efficiency of 15N-rU
Symptoms:
-
Low overall yield of the full-length oligonucleotide.
-
Presence of a significant n-1 peak in HPLC or mass spectrometry analysis.
-
A noticeable drop in trityl cation signal after the 15N-rU coupling step.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| 1. Suboptimal Activator | Use a more potent activator recommended for RNA and modified phosphoramidites, such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[1][2][3] Standard activators like 1H-Tetrazole may not be sufficient to overcome the potential steric hindrance of the 2'-TBDMS group in rU phosphoramidites.[3] |
| 2. Inadequate Coupling Time | Increase the coupling time for the 15N-rU phosphoramidite. A longer reaction time may be necessary to achieve complete coupling, especially for sterically hindered or modified nucleosides.[1][4] |
| 3. Poor Quality 15N-rU Phosphoramidite | Ensure the use of high-purity, fresh 15N-rU phosphoramidite. The synthesis of labeled phosphoramidites can be complex, potentially leading to impurities that inhibit the coupling reaction.[4] Store the phosphoramidite as a dry powder at -20°C and prepare solutions fresh for each synthesis.[5] |
| 4. Presence of Moisture | Ensure all reagents, especially acetonitrile (ACN) and the activator solution, are anhydrous.[4][5] Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing it from coupling to the growing oligonucleotide chain.[2] |
| 5. Incorrect Reagent Concentrations | Verify the concentrations of the 15N-rU phosphoramidite and activator solutions. Incorrect concentrations can reduce the reaction rate and efficiency.[4] |
| 6. Synthesizer Fluidics Issues | Inspect the synthesizer for leaks, blocked lines, or inaccurate reagent delivery.[2][4] Ensure that the correct volumes of reagents are being delivered to the synthesis column. |
Frequently Asked Questions (FAQs)
Q1: Does the 15N isotope in the rU phosphoramidite affect its chemical reactivity?
A1: There is no evidence to suggest that the presence of the 15N isotope directly impacts the chemical reactivity or coupling efficiency of the phosphoramidite under standard oligonucleotide synthesis conditions.[4] The fundamental principles of phosphoramidite chemistry remain the same.[4] However, the synthesis of 15N-labeled phosphoramidites can be more complex, so ensuring high purity is crucial as impurities can negatively affect coupling efficiency.[4]
Q2: What are the recommended activators for 15N-rU and other modified RNA phosphoramidites?
A2: For RNA synthesis, and particularly for sterically hindered monomers, more potent activators than 1H-Tetrazole are recommended.[3][6] Good choices include:
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) : These are more acidic than 1H-Tetrazole and improve the reaction rate.[6] BTT is often favored for RNA synthesis.[2][6]
-
4,5-Dicyanoimidazole (DCI) : DCI is less acidic but a more nucleophilic activator, which also improves the reaction rate.[6][7] It is highly soluble in acetonitrile, allowing for higher effective concentrations of phosphoramidites.[8]
Q3: How can I monitor the coupling efficiency of 15N-rU during synthesis?
A3: Real-time monitoring of coupling efficiency can be achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[2] A consistent and strong orange-colored signal (absorbance around 498 nm) at each cycle indicates high coupling efficiency. A significant drop in the signal after the 15N-rU coupling step suggests a problem with that specific coupling.[2]
Q4: What are the optimal storage conditions for 15N-rU phosphoramidite?
A4: To maintain its reactivity, 15N-rU phosphoramidite should be stored as a dry powder at -20°C under an inert atmosphere.[5] It is highly recommended to prepare solutions in anhydrous acetonitrile fresh before each synthesis to prevent degradation.[5]
Q5: Can I perform a double coupling for the 15N-rU phosphoramidite?
A5: Yes, performing a double coupling is a viable strategy to improve the incorporation of a sterically hindered or challenging phosphoramidite like 15N-rU. This involves repeating the coupling step for the same base to drive the reaction to completion.
Experimental Protocols
Protocol 1: Activator Solution Preparation
Objective: To prepare a fresh activator solution for oligonucleotide synthesis.
Materials:
-
Activator (e.g., ETT, BTT, or DCI)
-
Anhydrous acetonitrile (ACN), water content <30 ppm
-
Inert gas (Argon or Nitrogen)
-
Clean, dry reagent bottle
Methodology:
-
Under an inert atmosphere, weigh the required amount of activator into the reagent bottle.
-
Add the appropriate volume of anhydrous ACN to achieve the desired concentration (refer to the table below for recommended concentrations).
-
Seal the bottle and gently swirl until the activator is completely dissolved.
-
Connect the bottle to the synthesizer.
Protocol 2: Solid-Phase Oligonucleotide Synthesis with 15N-rU
Objective: To incorporate a 15N-rU phosphoramidite into an oligonucleotide sequence using an automated synthesizer.
Methodology: The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[9]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).[10] The column is then washed with anhydrous ACN.
-
Coupling: The 15N-rU phosphoramidite is activated by the activator solution and delivered to the synthesis column.[11] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8] For 15N-rU, an extended coupling time is recommended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.[3] This step is crucial to minimize the formation of deletion mutations (n-1 sequences).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water).
-
The cycle is repeated for each subsequent nucleotide addition.
Data Presentation
Table 1: Recommended Activators and Coupling Conditions for 15N-rU
| Activator | Recommended Concentration | Typical Coupling Time for Standard RNA | Recommended Starting Coupling Time for 15N-rU | Key Properties |
| 1H-Tetrazole | 0.45 M | 5-10 min | 10-15 min | Standard, but may be less effective for hindered monomers.[3][6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 2-5 min | 5-10 min | More acidic than Tetrazole, faster coupling.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 2-5 min | 5-10 min | Often preferred for RNA synthesis.[2][6] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 1-3 min | 3-6 min | Less acidic, more nucleophilic, highly soluble.[6][7][8] |
Visualizations
Caption: Troubleshooting workflow for low 15N-rU coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Detritylation in RNA Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on a common issue encountered during solid-phase RNA synthesis: incomplete detritylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you diagnose and resolve this problem, ensuring the synthesis of high-purity, full-length RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is incomplete detritylation and why is it a problem?
Incomplete detritylation is the failure to completely remove the 5'-O-dimethoxytrityl (DMT) protecting group from the growing RNA chain during the deblocking step of solid-phase synthesis.[1] This failure results in the inability of the next phosphoramidite monomer to couple to the growing chain, leading to the formation of "n-1" shortmer impurities. These impurities are oligonucleotides that are missing one or more nucleotides from the target sequence and can be difficult to separate from the full-length product, ultimately reducing the overall yield and purity of the final RNA product.[1]
Q2: What are the most common causes of incomplete detritylation?
The primary causes of incomplete detritylation can be categorized into three main areas:
-
Reagent Issues:
-
Degraded Deblocking Solution: The acidic solution, typically Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in a solvent like dichloromethane (DCM), can degrade over time, especially with exposure to moisture.[1]
-
Moisture Contamination: Water in any of the synthesis reagents, particularly acetonitrile (ACN), can neutralize the deblocking acid, reducing its effectiveness.[2]
-
Incorrect Acid Concentration: An acid concentration that is too low will not be sufficient to drive the detritylation reaction to completion within the allotted time.[3]
-
-
Reaction Conditions:
-
Insufficient Deblocking Time: The time the deblocking solution is in contact with the solid support may be too short for the complete removal of the DMT group, especially when using a milder acid like DCA.[1]
-
Low Temperature: The detritylation reaction is temperature-sensitive, and lower ambient temperatures can slow down the reaction rate.[1]
-
-
Mechanical and Flow Issues:
-
Poor Reagent Flow: Clogged lines or a compacted solid support bed can prevent the uniform and complete delivery of the deblocking solution to the entire solid support, leading to localized incomplete detritylation.[1]
-
Inefficient Washing: Failure to completely wash away the previous reagents, especially acetonitrile, can interfere with the detritylation step as ACN can form a complex with the deblocking acid, slowing down the reaction.[3][4]
-
Q3: Should I use Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) for detritylation?
The choice between TCA and DCA involves a trade-off between reaction speed and the risk of a significant side reaction, depurination.
-
TCA is a stronger acid (pKa ≈ 0.7) and therefore leads to a much faster and more efficient detritylation.[1][5] However, its high acidity increases the risk of depurination, which is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, leading to chain cleavage.[2][6]
-
DCA is a milder acid (pKa ≈ 1.5) and is significantly less likely to cause depurination.[2][5] This makes it the preferred choice for the synthesis of long oligonucleotides or sequences with a high purine content. The trade-off is a slower detritylation reaction, which often requires a longer deblocking time to ensure complete DMT removal.[1][2]
For most applications, especially those sensitive to depurination, DCA is the recommended deblocking agent. [2]
Troubleshooting Guides
If you are experiencing low yields of your full-length RNA product and suspect incomplete detritylation, follow this troubleshooting guide.
Step 1: Initial Assessment and Reagent Check
-
Review Synthesis Records: Examine the trityl cation monitoring data from your synthesizer. A gradual decrease in the intensity of the orange color (and corresponding absorbance reading) with each cycle can indicate incomplete detritylation.
-
Check Reagent Age and Quality:
-
Use fresh, anhydrous deblocking solution (DCA or TCA in DCM).
-
Ensure that all other reagents, especially acetonitrile (ACN), are anhydrous.
-
Verify the concentration of your acid solution.
-
Step 2: Optimizing Reaction Conditions
If reagents are not the issue, the next step is to optimize the detritylation reaction conditions.
-
Increase Deblocking Time: Incrementally increase the deblocking time in your synthesis protocol. For DCA, you may need to double the time compared to TCA.[2]
-
Maintain Consistent Temperature: Ensure your laboratory has a stable and appropriate ambient temperature.
Step 3: Mechanical and Flow Check
If the problem persists, investigate potential mechanical issues with your synthesizer.
-
Check for Clogs: Inspect the synthesizer lines and the solid support column for any blockages that might impede reagent flow.
-
Ensure Efficient Washing: Verify that the pre-detritylation wash step is sufficient to remove all residual acetonitrile.
Data Presentation
The following tables summarize key quantitative data to aid in your troubleshooting and optimization efforts.
Table 1: Comparison of Deblocking Agents
| Deblocking Agent | Typical Concentration | pKa | Detritylation Rate | Risk of Depurination |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Fast | High[1][6] |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Slower | Low[1][2] |
Table 2: Recommended Detritylation Times
| Deblocking Agent | Recommended Time | Notes |
| 3% TCA in DCM | 60 - 90 seconds | Shorter times may be sufficient but increase the risk of incomplete detritylation. |
| 3% DCA in DCM | 120 - 180 seconds | Longer times may be necessary for complete detritylation, especially for long sequences.[1] |
Table 3: Impact of Detritylation Time on Yield (Example with 3% DCA)
| Detritylation Time (seconds) | Full-Length Product Yield (%) |
| 20 | 73[7] |
| 40 | 87[7] |
| 110 | 89[7] |
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot and optimize the detritylation step.
Protocol 1: Monitoring Detritylation Efficiency via Trityl Cation Release
This protocol describes how to monitor the efficiency of each detritylation step in real-time on an automated RNA synthesizer.
Objective: To quantitatively assess the completeness of the DMT group removal in each cycle.
Procedure:
-
Enable Trityl Monitoring: In your synthesizer's software, enable the trityl monitoring function. This will activate the spectrophotometer to measure the absorbance of the cleaved DMT cation.
-
Set Wavelength: Set the monitoring wavelength to approximately 495 nm, the absorbance maximum of the DMT cation.
-
Perform Synthesis: Begin your RNA synthesis. After each detritylation step, the synthesizer will flush the deblocking solution containing the orange DMT cation through the spectrophotometer.
-
Record Absorbance: The synthesizer will record the peak absorbance for each cycle.
-
Analyze Data: Plot the absorbance values against the cycle number. A consistent and high absorbance reading for each cycle indicates efficient and complete detritylation. A significant drop in absorbance suggests a problem with the detritylation or the preceding coupling step.
Protocol 2: Purity Analysis of Crude RNA by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol outlines a standard method for analyzing the purity of your crude RNA product to identify the presence of n-1 shortmers.
Objective: To separate and quantify the full-length RNA product from failure sequences.
Materials:
-
Crude RNA sample, deprotected and desalted.
-
RNase-free water
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 25% Acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase column suitable for oligonucleotide analysis
Procedure:
-
Sample Preparation: Dissolve the dried crude RNA pellet in an appropriate volume of RNase-free water or Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Set the detector wavelength to 260 nm.
-
-
Injection and Elution:
-
Inject the prepared RNA sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 65% B over 30 minutes.
-
-
Data Analysis:
-
The full-length, DMT-on product (if not removed post-synthesis) will be the most retained peak.
-
Shorter, failure sequences (n-1, n-2, etc.) will elute earlier.
-
Integrate the peak areas to determine the relative purity of your full-length product.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and chemical processes related to detritylation in RNA synthesis.
References
Technical Support Center: Phosphoramidite Chemistry
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common side reactions and issues encountered during phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Q1: What are the most common side reactions in phosphoramidite chemistry?
The most prevalent side reactions that can reduce the yield and purity of synthetic oligonucleotides include:
-
Incomplete Coupling: The failure of the phosphoramidite monomer to react with the 5'-hydroxyl group of the growing chain, leading to n-1 sequences (shortmers).[1]
-
Depurination: The acid-catalyzed cleavage of the N-glycosidic bond in purine bases (adenine and guanine), creating abasic sites that can lead to chain scission during final deprotection.[1][][3]
-
Capping Failure: Unreacted 5'-hydroxyl groups are not successfully blocked by the capping step, allowing them to react in subsequent cycles and form oligonucleotides with internal deletions.[1][4][]
-
Hydrolysis: Moisture contamination can hydrolyze the activated phosphoramidite monomer, rendering it unable to couple.[][]
-
Oxidation Failure: Incomplete conversion of the unstable phosphite triester linkage to the more stable phosphate triester backbone, which can lead to chain cleavage in the following acidic deblocking step.[][8]
-
Formation of Byproducts: Side reactions involving the protecting groups or the nucleobases themselves can occur, especially with modified phosphoramidites.[9][10]
Q2: My coupling efficiency is low, resulting in a significant n-1 peak in my analysis. What are the potential causes and solutions?
Low coupling efficiency is a frequent issue that directly increases the amount of truncated product.[1] The causes can be categorized into issues with reagents, protocols, or the synthesizer itself.
| Potential Cause | Recommended Solutions |
| Reagent Contamination/Degradation | |
| Moisture in Solvents/Reagents | Use fresh, anhydrous DNA-synthesis-grade acetonitrile. Ensure all reagents are dry and stored properly under an inert atmosphere (argon or nitrogen).[9][11][12] |
| Degraded Phosphoramidite | Use high-purity, fresh phosphoramidites. Store them as a dry powder at the recommended temperature (-20°C) and prepare solutions just before use.[1][11][12] Visually inspect for clumping or discoloration.[12] |
| Ineffective Activator | Prepare fresh activator solution. An old or improperly prepared activator will result in poor activation and low coupling efficiency.[11] |
| Protocol & Sequence Issues | |
| Insufficient Coupling Time | Increase the coupling time, especially for sterically hindered or modified phosphoramidites which may react more slowly.[1][11] |
| Incorrect Reagent Concentrations | Verify the concentrations of your phosphoramidite and activator solutions to ensure they meet the requirements for your synthesizer and protocol.[11] |
| Secondary Structure Formation | For sequences prone to forming secondary structures (e.g., hairpins in GC-rich regions), consider using optimized solvent systems or adjusting the synthesis temperature to minimize structural interference.[][] |
| Instrumentation Problems | |
| Leaks or Blockages | Perform a thorough inspection of the synthesizer for any leaks in the fluidics. Ensure all lines and valves are clean and free of blockages.[11] |
| Incorrect Reagent Delivery | Calibrate the reagent delivery system on your synthesizer to confirm that the correct volumes are being delivered to the synthesis column.[11] |
Q3: I suspect depurination is occurring during synthesis. How can I confirm this and what are the prevention strategies?
Depurination is a major side reaction that limits the synthesis of long, high-quality oligonucleotides.[14][15] It occurs when the acidic conditions of the detritylation (deblocking) step cleave the bond between a purine base and the deoxyribose sugar.[3][16] This creates an abasic site that leads to chain cleavage upon final basic deprotection.[1][15]
| Prevention Strategy | Description |
| Use Milder Deblocking Acid | Switch from trichloroacetic acid (TCA) to a milder acid like dichloroacetic acid (DCA) to reduce the harshness of the deblocking step.[1][16] |
| Reduce Acid Contact Time | Minimize the duration of the deblocking step. A deblocking time of less than one minute is ideal to reduce the oligonucleotide's exposure to acid.[16] |
| Use Stabilizing Protecting Groups | For particularly sensitive syntheses, use modified purine phosphoramidites with protecting groups designed to increase the stability of the glycosidic bond.[1] |
Q4: What are the consequences of an inefficient capping step, and how can it be improved?
The capping step is crucial for preventing unreacted 5'-OH groups from participating in subsequent coupling reactions.[4][17] If these groups are not blocked, they can react in a later cycle, leading to the formation of deletion mutants (e.g., n-1, n-2), which are very difficult to purify from the full-length product.[3][4]
| Troubleshooting Steps for Inefficient Capping |
| Use Fresh Capping Reagents: Capping reagents (typically acetic anhydride and N-methylimidazole) can degrade over time. Always use fresh solutions.[1] |
| Increase Capping Time/Volume: Extend the capping time or increase the volume of capping reagents delivered to the column to ensure the reaction goes to completion.[1][3] |
| Check Synthesizer Performance: Some synthesizers are inherently less efficient at capping. It may be necessary to adjust the protocol by increasing reagent delivery pulses or time to achieve higher efficiency.[3] |
| Consider a More Active Catalyst: For some systems, using a more efficient catalyst, such as a 4-dimethylaminopyridine (DMAP) solution for Cap B, can increase capping efficiency to over 99%.[3] |
Q5: I am synthesizing oligonucleotides with modified bases and observing unexpected byproducts. What should I investigate?
Incorporating modified nucleotides can introduce unique side reactions not seen in standard DNA or RNA synthesis.
-
Reaction with Unprotected Functional Groups: Modified bases may have reactive sites that are not present on standard nucleobases. For example, an unprotected N6-methylamino group on an m6A phosphoramidite can react with the activated phosphoramidite of the next cycle, leading to branched oligonucleotides.[9]
-
Solution: Use a phosphoramidite version of the modified base that includes an appropriate protecting group (e.g., a phenoxyacetyl (Pac) group for m6A). This group is designed to be stable during synthesis and is removed during the final deprotection step.[9]
-
-
Incomplete Deprotection: The protecting groups used for modified bases may require specific or more stringent deprotection conditions (e.g., different reagents, temperatures, or times) than standard protecting groups.[9][10]
-
Solution: Ensure your final deprotection cocktail and conditions are compatible with removing all protecting groups on the modified nucleosides. For example, a mixture of ammonium hydroxide and methylamine (AMA) is often used for RNA and some modified bases.[9]
-
Experimental Protocols
Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively assess the stepwise coupling efficiency during synthesis.[11]
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path that follows the synthesis column.[11]
-
Detritylation Step: During the deblocking (detritylation) step, the acid removes the 5'-dimethoxytrityl (DMT) protecting group.[4][18]
-
Measurement: The cleaved DMT carbocation has a characteristic orange color and a strong absorbance maximum at approximately 495 nm.[11][18] The synthesizer's software measures this absorbance for each cycle.
-
Calculation: The coupling efficiency of each step is calculated by comparing the absorbance of the trityl cation released in one cycle to that of the previous cycle. A consistent, high absorbance indicates high coupling efficiency (>99%). A sudden drop indicates a failure in the preceding coupling step.
Protocol 2: Quality Assessment of Phosphoramidite Reagents by ³¹P NMR
Objective: To confirm the identity and purity of phosphoramidite monomers before use.
Methodology:
-
Sample Preparation: Dissolve a small amount of the phosphoramidite powder in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
Acquisition: Acquire a ³¹P NMR spectrum. The phosphoramidite should appear as a characteristic singlet or doublet in the range of 146-150 ppm.
-
Analysis: The presence of significant peaks in other regions, such as the phosphonate region (~0-20 ppm), indicates degradation products due to hydrolysis or oxidation.[12] The purity can be estimated by integrating the respective signal areas.
Protocol 3: Preparation and Maintenance of Anhydrous Acetonitrile
Objective: To ensure the primary solvent for oligonucleotide synthesis has a minimal water content to prevent hydrolysis of phosphoramidites.[][12]
Methodology:
-
Starting Material: Begin with a high-quality, DNA synthesis grade of acetonitrile (ACN) with a specified low water content (<10 ppm).
-
Drying: To further reduce water content, pass the ACN through a column containing activated molecular sieves (3 Å) immediately before it enters the synthesizer.[12]
-
Storage: Alternatively, add activated molecular sieves directly to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[12]
-
Handling: Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of atmospheric moisture.[12]
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: Mechanism of the depurination side reaction during the acidic deblocking step.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. EP0294196B1 - Chemical capping by phosphitylation during oligonucleotide synthesis - Google Patents [patents.google.com]
- 18. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Broadening in ¹⁵N RNA NMR
This guide provides solutions and diagnostic procedures for common issues leading to peak broadening in ¹⁵N-labeled RNA NMR experiments.
Frequently Asked Questions (FAQs)
Q1: My ¹⁵N HSQC peaks are broad and/or weak. Where should I start troubleshooting?
Peak broadening in RNA NMR spectra can originate from several factors, ranging from the sample itself to the experimental conditions. A systematic approach is the most effective way to identify and resolve the issue. The primary causes generally fall into four categories: sample quality, suboptimal experimental conditions, inherent molecular dynamics (chemical exchange), and instrumental factors.
Start by assessing the quality and homogeneity of your RNA sample. Aggregation, degradation, or the presence of impurities are common culprits. Next, evaluate your buffer conditions and experimental parameters like temperature and salt concentration. If the issue persists, consider the possibility of chemical exchange or the presence of paramagnetic contaminants. Finally, ensure the spectrometer is properly shimmed.
Below is a workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for broad RNA NMR peaks.
Category 1: Sample Quality
Q2: How can I determine if my RNA sample is aggregated?
Aggregation increases the effective molecular weight of the RNA, leading to slower tumbling, shorter transverse relaxation times (T₂), and consequently, broader NMR peaks.[1]
Diagnostic Checks:
-
Visual Inspection: High concentrations of RNA can sometimes lead to visible precipitation or sample cloudiness.
-
Concentration Series: Acquire a series of ¹H-¹⁵N HSQC spectra at decreasing RNA concentrations. If aggregation is the cause, you should observe significant peak sharpening at lower concentrations.
-
Dynamic Light Scattering (DLS): DLS can provide direct evidence of aggregation by measuring the size distribution of particles in the solution.[2] A mono-disperse sample is ideal.
-
Diffusion Ordered Spectroscopy (DOSY): This NMR experiment measures the translational diffusion coefficient, which is related to molecular size. A distribution of diffusion coefficients for the RNA suggests the presence of multiple species (e.g., monomer and aggregate).
Q3: What are the signs of RNA degradation in my NMR sample?
RNA is highly susceptible to degradation by RNases.[3] Degradation leads to sample heterogeneity, which can cause peak broadening or the appearance of many unexpected weak signals.
Diagnostic Checks:
-
Denaturing PAGE: Run a small aliquot of your NMR sample on a denaturing polyacrylamide gel. The presence of multiple bands below your target band is a clear sign of degradation.[4]
-
Time-course NMR: Acquire spectra over several hours or days. A progressive decrease in the intensity of specific peaks and the appearance of new, sharp peaks (often from small, degraded fragments) indicates ongoing sample degradation. To mitigate this, consider adding RNase inhibitors to your sample.[3]
Q4: How do I prepare a high-quality, homogeneous RNA sample for NMR?
The quality of your RNA sample is paramount for high-resolution NMR.[5] The goal is to produce a sample that is pure, correctly folded, and at a sufficient concentration.
Key Steps:
-
Transcription: Use in vitro transcription with T7 RNA polymerase. This is the most common method for generating the milligram quantities of isotopically labeled RNA needed for NMR.[5]
-
Purification: Rigorous purification is essential to remove abortive transcripts, (n+1) products, and proteins.[6] Denaturing polyacrylamide gel electrophoresis (PAGE) provides single-nucleotide resolution.[4][7] High-performance liquid chromatography (HPLC) is an excellent alternative.[8]
-
Buffer Exchange: The purified RNA must be exchanged into the final NMR buffer. This is typically done via dialysis or repeated concentration and dilution using a centrifugal filter device.
-
Folding: RNA often requires specific conditions (e.g., presence of Mg²⁺ ions, a heating and slow cooling cycle) to adopt its correct tertiary structure.[4] Proper folding can be verified using native gel electrophoresis.[4]
Category 2: Buffer and Experimental Conditions
Q5: How do buffer conditions (pH, salt, and temperature) affect my RNA NMR spectrum?
Buffer conditions are critical for RNA stability, folding, and spectral quality.[9]
-
pH: A pH between 6.0 and 7.0 is generally optimal. Lowering the pH can slow the exchange of imino protons with the solvent, leading to sharper imino signals, but may also affect the RNA structure.[2]
-
Salt Concentration: Monovalent salts (e.g., 50-150 mM NaCl or KCl) are needed to screen the negative charges of the phosphate backbone.[2][4] However, high salt concentrations can decrease spectrometer sensitivity, so use the lowest concentration that maintains sample stability and structure.[3] Divalent cations like Mg²⁺ are often essential for the proper folding of larger RNAs.[4]
-
Temperature: Temperature affects both the RNA structure and its tumbling rate. It also influences the rate of chemical exchange processes. Performing a temperature titration (acquiring spectra at various temperatures, e.g., from 25°C to 45°C) can help find the optimal condition where peaks are sharpest.[3][9]
| Parameter | Typical Range | Considerations |
| pH | 6.0 - 7.5 | Lower pH (~6.0) can sharpen imino protons by slowing solvent exchange.[2] |
| Buffer Agent | 10-50 mM Na-Phosphate, Tris, HEPES | Use deuterated buffers (e.g., Tris-d11) for ¹H-detected experiments to reduce background signals.[2] |
| Monovalent Salt | 50 - 200 mM NaCl/KCl | Screens backbone charges. High concentrations can reduce probe sensitivity.[3] |
| Divalent Salt | 0 - 10 mM MgCl₂ | Often required for proper folding of complex RNAs.[4] |
| Temperature | 10 - 45 °C | Affects dynamics and tumbling. An optimal temperature often exists where exchange broadening is minimized.[4] |
| Table 1: Common NMR Buffer and Experimental Parameters for RNA. |
Q6: Could high sample concentration be causing my peaks to broaden?
Yes. While a high concentration is needed for good signal-to-noise, excessively high concentrations can promote aggregation and increase solution viscosity. Both effects lead to slower molecular tumbling and broader lines. If you suspect this is an issue, try diluting your sample and re-acquiring the spectrum.[10]
Category 3: Inherent Molecular Properties
Caption: Primary factors contributing to peak broadening in RNA NMR.
Q7: What is chemical exchange and how does it cause peak broadening?
Chemical exchange refers to the interconversion of an RNA molecule between two or more distinct conformations on the µs to ms timescale.[11][12] When the rate of this exchange (kₑₓ) is comparable to the frequency difference between the signals in the different states (Δω), it leads to significant line broadening, a phenomenon known as intermediate exchange.[9][13] In some cases, the peaks can broaden so much that they disappear entirely from the spectrum.[9]
| Exchange Regime | Rate (kₑₓ vs. Δω) | Spectral Appearance |
| Slow Exchange | kₑₓ << Δω | Two separate, sharp peaks are observed for each state.[14] |
| Intermediate Exchange | kₑₓ ≈ Δω | A single, broad peak is observed, or the peak may be broadened into the noise.[4][13] |
| Fast Exchange | kₑₓ >> Δω | A single, sharp peak is observed at a population-weighted average chemical shift.[13] |
| Table 2: The effect of chemical exchange rates on NMR peak appearance. |
Q8: Why do I need to worry about paramagnetic ions, and how can I remove them?
Paramagnetic metal ions (e.g., Mn²⁺, Co²⁺, Cu²⁺, Fe³⁺), even at trace concentrations, can cause severe line broadening.[15][16] These ions contain unpaired electrons that create strong local magnetic fields, dramatically increasing the relaxation rates of nearby nuclei.[17][18]
Sources and Removal:
-
Sources: Contamination can come from glassware, buffer components, or purification columns.
-
Detection: Paramagnetic broadening is often non-uniform, affecting some peaks more than others depending on their proximity to the ion binding site.
-
Removal: Add a small amount of a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to your sample buffer (typically 0.1-1 mM).[2] This will sequester the paramagnetic ions and should result in significant peak sharpening if they were the cause of the broadening.
Experimental Protocols
Protocol 1: RNA Sample Preparation and Purification
This protocol outlines a standard procedure for producing high-purity, isotopically labeled RNA for NMR studies.
-
In Vitro Transcription:
-
Purification by Denaturing PAGE:
-
Elution and Desalting:
-
Crush the excised gel slice and elute the RNA overnight in a suitable buffer (e.g., TE buffer).
-
Remove acrylamide fragments by filtration.
-
Ethanol precipitate the RNA to concentrate it and remove residual salts.
-
-
Buffer Exchange and Annealing:
-
Resuspend the RNA pellet in RNase-free water.
-
Transfer the sample to a centrifugal filter unit and exchange it into the final NMR buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA).
-
To ensure proper folding, heat the sample to 95°C for 3-5 minutes, then allow it to cool slowly to room temperature.[6]
-
Concentrate the sample to the desired volume (typically 200-500 µL). Add 5-10% D₂O for the spectrometer lock.[8]
-
Protocol 2: Buffer Optimization Screen
This procedure helps identify the optimal buffer conditions for your specific RNA.
-
Prepare Stock Solutions: Make concentrated, sterile stock solutions of different buffers (e.g., Sodium Phosphate, Tris, HEPES), salts (NaCl, KCl, MgCl₂), and additives (EDTA).
-
Initial HSQC: Acquire a baseline ¹H-¹⁵N HSQC spectrum of your RNA in your starting buffer condition (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0, 25°C).[9]
-
Vary Parameters: Using a small aliquot of your concentrated RNA stock, titrate one parameter at a time while keeping others constant. For each condition, acquire a new HSQC spectrum.
-
Analysis: Compare the spectra based on peak sharpness and signal dispersion. The condition that yields the best-resolved, sharpest peaks is optimal.[3]
Protocol 3: Temperature Titration Experiment
This experiment helps identify an optimal temperature to minimize exchange broadening.
-
Setup: Prepare your RNA sample in the optimized buffer from Protocol 2.
-
Acquire Spectra: Record a series of ¹H-¹⁵N HSQC spectra at different temperatures. A typical range is from 15°C to 45°C, in 5°C increments.
-
Equilibration: Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before starting acquisition.
-
Analysis: Visually inspect the spectra. Look for the temperature at which the largest number of peaks are visible and sharp. In cases of intermediate exchange, peaks that are broad or missing at one temperature may become sharp at a higher or lower temperature as the exchange rate is pushed into the fast or slow regime, respectively.[4]
References
- 1. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 3. marioschubert.ch [marioschubert.ch]
- 4. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA [jove.com]
- 9. Screening protein – Single stranded RNA complexes by NMR spectroscopy for structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 13. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paramagnetic ion effects on the nuclear magnetic resonance spectrum of transfer ribonucleic acid: assignment of the 15--48 tertiary resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 17. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Strategies for High-Yield Synthesis of Long 15N-Labeled RNA
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the production of long 15N-labeled RNA for various applications, including NMR-based structural and dynamic studies. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the in vitro transcription (IVT) and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of long 15N-labeled RNA during in vitro transcription?
A1: The yield and quality of long 15N-labeled RNA produced via in vitro transcription are primarily influenced by several key parameters. These include the quality and concentration of the DNA template, the concentration of 15N-labeled nucleotide triphosphates (NTPs), the magnesium ion (Mg2+) concentration, the amount and quality of T7 RNA polymerase, and the reaction temperature and duration.[1] Optimizing the ratio of these components is crucial for maximizing the yield of full-length transcripts.[1]
Q2: How does the concentration of 15N-labeled NTPs affect the transcription reaction?
A2: The concentration of NTPs is a direct determinant of RNA yield.[1] While higher NTP concentrations can lead to higher yields, an imbalance or excessive concentration can inhibit the T7 RNA polymerase or lead to the production of undesired byproducts.[1] For efficient synthesis of long transcripts, it is important to maintain an optimal NTP concentration, typically in the millimolar range.[1] However, since 15N-labeled NTPs are expensive, it's a balance between cost and yield. Lowering the concentration of the labeled nucleotide can lead to premature termination of transcription.[2]
Q3: My 15N-labeled RNA sample appears degraded on a gel. What are the likely causes and how can I prevent this?
A3: RNA degradation is a common issue, often caused by RNase contamination from equipment, solutions, or the DNA template itself.[1][3] To prevent this, it is essential to use RNase-free water, reagents, and plasticware, and to wear gloves throughout the procedure.[1] Adding an RNase inhibitor to the transcription reaction is also a highly recommended preventative measure.[1][3] Another potential cause is prolonged incubation at high temperatures, which can lead to non-enzymatic RNA hydrolysis.[1]
Q4: What is the importance of the Mg2+:NTP ratio in the IVT reaction?
A4: The ratio of magnesium ions to NTPs is a critical factor for T7 RNA polymerase activity and overall transcript yield.[1] Mg2+ is essential for catalysis, but excessive Mg2+ concentration relative to NTPs can promote the formation of double-stranded RNA (dsRNA) byproducts and may lead to RNA degradation.[1] Careful titration of the Mg2+ concentration is necessary to find the optimal level that maximizes full-length product yield while minimizing byproducts.[1]
Q5: What are the advantages and disadvantages of different purification methods for long 15N-labeled RNA?
A5: The choice of purification method depends on the required purity and the downstream application.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a robust method that provides high resolution and is effective for a wide range of RNA sizes.[4] However, it can be laborious, and contaminants from the polyacrylamide gel can sometimes interfere with subsequent analyses like NMR.[4][5]
-
Size Exclusion Chromatography (SEC): SEC is a rapid and practical method for purifying milligram quantities of RNA under non-denaturing conditions, which helps to avoid the denaturation and refolding steps.[5][6]
-
Anion Exchange Chromatography: This method can achieve very high chemical and conformational purity, especially when used in tandem with other techniques like SEC.[5]
-
Affinity Chromatography: This technique offers high specificity and can yield very pure RNA.[5][6] It often involves fusing the target RNA to a ribozyme and an affinity tag.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of long 15N-labeled RNA.
Guide 1: Low or No Yield of RNA Transcript
Low yield is one of the most common challenges. The following decision tree and table provide a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Action | Supporting Evidence/Reference |
| Degraded or Impure DNA Template | Ensure the DNA template is of high purity and intact. Contaminants like ethanol or salts can inhibit RNA polymerase. Re-purify the template if necessary.[3][] Verify complete linearization of plasmid templates on an agarose gel.[3] | The quality of the DNA template is crucial for transcription efficiency.[] Incomplete linearization can lead to longer, unintended transcripts.[3] |
| Inactive T7 RNA Polymerase | Enzyme activity can diminish with improper storage or repeated freeze-thaw cycles. Use a fresh aliquot of enzyme and titrate the concentration.[1] | Increasing enzyme concentration can sometimes boost yield, but excessive amounts can be inhibitory.[] |
| Suboptimal Reagent Concentrations | Titrate Mg2+ and 15N-NTP concentrations to find the optimal ratio.[1] Low NTP concentration can be a limiting factor.[2][3] | The Mg2+:NTP ratio is critical for polymerase activity.[1] |
| Suboptimal Reaction Conditions | Optimize the incubation temperature and time. For G/C rich templates, lowering the temperature may increase the yield of full-length transcripts.[2][3] A typical incubation time is 2-4 hours.[8] | An incubation time of 2 hours is often sufficient to achieve maximum yield.[1] |
| RNase Contamination | Use RNase-free reagents and labware. Include an RNase inhibitor in the reaction.[1][3] | RNase can degrade the RNA transcript, leading to low or no yield.[3] |
| Inefficient T7 Promoter Sequence | The sequence downstream of the transcription start site can affect promoter activity. Consider using an optimized T7 promoter sequence.[9][10] | Specific sequences from position +4 to +8 downstream of the start site can enhance transcriptional output.[9][10] |
Guide 2: Presence of Multiple RNA Species (Shorter or Longer than Expected)
The presence of multiple RNA bands on a gel indicates issues with transcription initiation or termination.
| Observed Issue | Potential Cause | Recommended Action | Supporting Evidence/Reference |
| Shorter RNA species (smear or discrete bands) | Abortive Initiation: T7 RNA polymerase produces short, truncated transcripts at the beginning of transcription. | This is a common outcome of in vitro transcription.[1] Purification steps will remove these. | The presence of small RNA species shorter than the desired full-length product is a common outcome of in vitro transcription.[1] |
| Premature Termination: The polymerase dissociates from the DNA template before reaching the end. This can be caused by secondary structures in the template or low NTP concentrations. | For G/C rich templates, decrease the reaction temperature to 30°C or room temperature.[2][3] Increase the concentration of the limiting nucleotide.[2] | Lowering the incubation temperature can help the polymerase navigate through secondary structures.[2] | |
| Longer RNA species | Incomplete Template Linearization: If a plasmid template is not fully linearized, the polymerase can continue transcribing, leading to longer-than-expected RNA. | Ensure complete digestion of the plasmid by analyzing an aliquot on an agarose gel.[3] | Templates with 3' overhangs can cause the polymerase to extend on the opposite strand, resulting in longer transcripts.[3] |
| Template-Independent Transcription: T7 RNA polymerase can add nucleotides to the 3' end of the transcript in a template-independent manner. | Use restriction enzymes that produce 5' overhangs or blunt ends to minimize this effect.[3] | ||
| Presence of dsRNA | Enzyme Activity: T7 RNA polymerase can use the newly synthesized RNA as a template to create a complementary strand, resulting in dsRNA. | Optimize the Mg2+ concentration, as high levels can promote dsRNA formation.[1] Consider using a modified T7 RNA polymerase engineered to produce less dsRNA.[1][11] | The production of dsRNA is a known side reaction of T7 RNA polymerase.[1] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription for 15N-Labeled RNA
This protocol is a general guideline and may require optimization for specific RNA sequences.
Materials:
-
Linearized, purified DNA template (1 µg)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
100 mM stock solutions of each 15N-labeled rNTP (ATP, CTP, GTP, UTP)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
10 µL of each 100 mM 15N-labeled rNTP
-
2 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.[8]
-
To terminate the reaction and digest the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.[8]
-
Proceed with RNA purification.
Protocol 2: Purification of 15N-Labeled RNA by Denaturing PAGE
Materials:
-
Denaturing polyacrylamide gel (with 7-8 M Urea)
-
1x TBE buffer (Tris-borate-EDTA)
-
2x Gel Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Elution Buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
100% Ethanol
-
70% Ethanol
Procedure:
-
Add an equal volume of 2x Gel Loading Buffer to the transcription reaction.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the gel slice containing the RNA of the correct size.
-
Crush the gel slice and place it in a microcentrifuge tube.
-
Add Elution Buffer to the tube and incubate with gentle agitation overnight at 4°C.
-
Separate the eluate from the gel fragments by centrifugation or using a filter tube.[1]
-
Precipitate the RNA from the eluate by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.[1]
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.[1]
-
Resuspend the purified RNA in an appropriate RNase-free buffer for your downstream application.
-
Quantify the RNA using UV-Vis spectrophotometry (A260/A280 ratio) and verify its integrity on a denaturing polyacrylamide gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in methods for native expression and purification of RNA for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Maximizing transcription of nucleic acids with efficient T7 promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Validating 15N Incorporation in RNA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of Nitrogen-15 (15N) into RNA. It explores alternative isotopic labeling strategies and other validation techniques, offering supporting data and detailed experimental protocols to inform experimental design and data interpretation.
Introduction
Stable isotope labeling with 15N is a powerful technique for tracing and quantifying RNA molecules in biological systems. Mass spectrometry (MS) stands as a cornerstone for validating the incorporation of these heavy isotopes due to its high sensitivity, specificity, and ability to provide detailed molecular information. This guide will delve into the nuances of using MS for this purpose and compare it with other available methods.
Mass Spectrometry-Based Validation of 15N Incorporation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 15N incorporation in RNA.[1][2][3] The general workflow involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and detection by the mass spectrometer. The mass shift between the unlabeled (14N) and labeled (15N) nucleosides allows for the determination of the extent of incorporation.
Comparison of High-Resolution Mass Analyzers: Orbitrap vs. Q-TOF
The choice of mass analyzer can significantly impact the quality of the data. Orbitrap and Quadrupole Time-of-Flight (Q-TOF) are two common high-resolution mass analyzers used for this application.
| Feature | Orbitrap (e.g., Thermo Scientific Q Exactive) | Q-TOF (e.g., Waters Xevo G2-S, Sciex X500) | Rationale & Implications |
| Mass Resolution | Very High (up to 280,000)[4] | High (40,000 - 60,000)[5][6] | Higher resolution in Orbitrap instruments provides superior separation of isotopic peaks, which is crucial for resolving complex isotopic patterns and reducing interferences from the matrix.[4] |
| Mass Accuracy | High (<1 ppm with internal calibration)[6] | High (1-2 ppm)[6] | Both offer excellent mass accuracy, crucial for confident identification of labeled nucleosides. Orbitraps generally provide slightly better accuracy. |
| Sensitivity | Excellent, comparable to triple quadrupoles for quantification.[4] | Good, with some reports suggesting a decrease in sensitivity with increased resolution.[6] | Orbitrap platforms are often favored for their high sensitivity in quantitative workflows.[7] |
| Scan Speed | Slower than Q-TOF[8] | Faster than Orbitrap[6] | The faster scan speed of Q-TOFs can be advantageous for capturing narrow chromatographic peaks, especially in complex mixtures. |
| Duty Cycle | Can have limitations due to ion filling times.[8] | Continuous beam of ions is analyzed. | The duty cycle of Orbitraps can lead to the loss of some ions when analyzing rapidly eluting peaks from a liquid chromatography system.[8] |
| Robustness | Generally considered very robust.[7] | Also robust, with a reputation for stability.[6] | Both are reliable platforms for routine analysis. |
Quantitative Performance of LC-MS/MS for 15N-RNA Analysis
| Parameter | Typical Performance | Notes |
| Limit of Detection (LOD) | Low femtomole (fmol) to attomole (amol) range for nucleosides.[9][10] | LOD is dependent on the specific nucleoside, the complexity of the sample matrix, and the LC-MS/MS platform used. |
| Limit of Quantification (LOQ) | Low fmol to high amol range for nucleosides.[9][10] | Generally, the signal-to-noise ratio for the LOQ should be at least 10. |
| Precision | High, with coefficients of variation (CVs) typically below 15%. | The use of stable isotope-labeled internal standards is crucial for achieving high precision.[11] |
| Accuracy | High, especially when using appropriate calibration strategies. | Isotope dilution mass spectrometry is considered a gold standard for accuracy.[2] |
| Dynamic Range | Spans several orders of magnitude.[9] | The linear dynamic range can be extended with the use of an internal standard.[10] |
Alternative Isotopic Labeling Strategies
While 15N is a common choice for labeling RNA, other stable isotopes such as Carbon-13 (13C) and Deuterium (2H) can also be used.
| Feature | 15N Labeling | 13C Labeling | 2H (Deuterium) Labeling |
| Natural Abundance | ~0.37%[12] | ~1.1%[12] | ~0.015% |
| Mass Shift per Atom | +0.997 Da[12] | +1.003 Da[12] | +1.006 Da |
| Number of Atoms per Nucleoside | 2-5[12] | 9-10[12] | Variable |
| Max Mass Shift per Nucleoside | Smaller | Larger | Variable |
| Metabolic Scrambling | Generally low within the nucleobase rings.[12] | Can occur in central carbon metabolism.[12] | Can be prone to back-exchange with protons from the solvent. |
| Cost | Generally high. | Can be high depending on the labeled precursor. | Often more cost-effective. |
| Primary Application | Tracing nitrogen metabolism, protein and nucleic acid turnover. | Metabolic flux analysis, tracing carbon backbones.[13] | Can be used for labeling, but potential for chromatographic shifts.[11] |
Alternative Validation Techniques
Beyond direct mass spectrometric analysis of digested RNA, other techniques can be employed to validate 15N incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of RNA and can also be used to confirm isotopic labeling.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy |
| Sensitivity | High (fmol to amol) | Lower (micromolar to millimolar)[1] |
| Resolution | High mass resolution | High spectral resolution |
| Quantitative Capability | Excellent with proper standards | Inherently quantitative |
| Sample Requirement | Low (nanograms to micrograms) | High (milligrams)[14] |
| Structural Information | Provides molecular weight and fragmentation patterns | Provides detailed 3D structural and dynamic information.[14] |
| Throughput | High | Low |
RNA Stable Isotope Probing (RNA-SIP)
RNA-SIP is a technique used to identify active microorganisms in a community by tracing the incorporation of stable isotopes into their RNA. It involves separating labeled from unlabeled RNA based on buoyant density through ultracentrifugation.
| Feature | LC-MS/MS of Digested RNA | RNA-SIP |
| Primary Output | Precise quantification of 15N incorporation at the nucleoside level. | Identification of organisms that have incorporated the 15N label. |
| Resolution | High (at the molecular level) | Lower; complete separation of 15N-labeled from unlabeled RNA can be challenging.[15][16] |
| Sensitivity | High for detecting low levels of incorporation. | Can be limited by the efficiency of separation and the sensitivity of downstream detection methods (e.g., RT-PCR).[17] |
| Quantitative Nature | Highly quantitative. | Semi-quantitative; provides information on which organisms are more active. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 15N
This protocol describes the metabolic labeling of RNA in cultured mammalian cells using a 15N-labeled precursor.
-
Cell Culture: Culture mammalian cells to the desired confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing a nitrogen-free base medium with 15N-labeled ammonium chloride (15NH4Cl) or 15N-labeled amino acids.
-
Metabolic Labeling: Replace the standard growth medium with the 15N-labeling medium.
-
Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the 15N label into the cellular RNA. The duration will depend on the cell division rate and RNA turnover.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
RNA Extraction: Extract total RNA from the cell pellet using a standard method such as TRIzol reagent or a commercial RNA extraction kit.
Protocol 2: RNA Digestion and Sample Preparation for LC-MS/MS
This protocol outlines the enzymatic digestion of RNA to nucleosides for subsequent LC-MS/MS analysis.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer.
-
Enzymatic Digestion:
-
To a known amount of RNA (e.g., 1-10 µg), add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours.
-
-
Protein Removal: Precipitate the enzymes by adding a solvent like acetone or by using a centrifugal filter unit.
-
Sample Cleanup: Use a solid-phase extraction (SPE) cartridge to desalt and clean up the nucleoside mixture.
-
Sample Reconstitution: Evaporate the sample to dryness under vacuum and reconstitute in an appropriate solvent (e.g., 95:5 water:acetonitrile) for LC-MS/MS analysis.
Visualizations
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stable isotope probing: technical considerations when resolving (15)N-labeled RNA in gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNA Stable Isotope Probing, a Novel Means of Linking Microbial Community Function to Phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15N NMR and RNA Crystal Structures
The determination of high-resolution three-dimensional structures of RNA is paramount for understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Among the leading techniques for elucidating these structures are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing 15N labeling, and X-ray crystallography. While both methods provide atomic-level insights, they are founded on different physical principles and offer complementary information about RNA structure, dynamics, and interactions. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of 15N NMR and X-ray Crystallography
The selection of a structural biology technique is often dictated by the specific scientific question, the size and properties of the RNA molecule, and the desired level of detail regarding its dynamic nature. The following table summarizes the key quantitative and qualitative differences between 15N NMR spectroscopy and RNA X-ray crystallography.
| Feature | 15N NMR Spectroscopy | X-ray Crystallography |
| Principle | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) in a magnetic field to derive distance and dihedral angle restraints. | Scatters X-rays off the electron clouds of atoms arranged in a well-ordered crystal lattice to generate a diffraction pattern. |
| Sample Phase | Solution (near-physiological conditions) | Solid (crystal lattice) |
| Information Obtained | 3D structure, conformational dynamics (ps to s), molecular interactions, folding pathways, pKa values. | High-resolution static 3D structure, crystal packing interactions, solvent structure. |
| Typical Resolution | Typically 0.20–0.30 nm; precision for well-determined structures is around 0.5 - 1.0 Å.[1] | Can exceed 0.1 nm (1 Å); typically 0.18–0.30 nm for macromolecules.[1] |
| Size Limitation | Practically limited to RNAs up to ~100 kDa (~300 nucleotides) due to spectral complexity and relaxation properties.[2] | No theoretical upper size limit, provided high-quality crystals can be obtained. Large complexes like the ribosome have been solved. |
| Isotopic Labeling | ¹⁵N and/or ¹³C labeling is generally required to resolve spectral overlap and enable advanced experiments.[2][3] | Not required for structure solution, but can be used for phasing (e.g., selenomethionine in associated proteins). |
| Dynamic Information | A major strength; can characterize a wide range of molecular motions and conformational equilibria in solution.[1][4] | Generally provides a time- and space-averaged static picture; flexibility is inferred from B-factors (atomic displacement parameters). |
| Hydrogen Atoms | Directly observed, providing crucial information on hydrogen bonds. | Not visible in electron density maps due to low scattering power, positions are inferred.[1][5] |
| Throughput | Can be time-consuming, with data acquisition and analysis taking weeks to months. | Crystallization is a major bottleneck and can take months to years of screening; data collection at a synchrotron is rapid.[6][7] |
| Strengths | - Provides information on molecular dynamics. - Studies molecules in a solution state. - Tolerant of conformationally flexible regions. - No need for crystallization. | - Can achieve very high, atomic resolution.[7] - Applicable to very large molecules and complexes. - Well-established methods. |
| Limitations | - Size limitations.[2] - Lower resolution compared to crystallography. - Requires expensive isotopic labeling.[3] - Severe spectral overlap for larger RNAs.[2] | - Requires well-diffracting single crystals, which can be difficult to grow.[7][8] - Crystal packing may influence conformation. - Provides a static view of the molecule.[5] |
Experimental Protocols
15N NMR Spectroscopy of RNA
This protocol outlines the major steps for determining an RNA structure using 15N-labeled samples.
1.1. Sample Preparation: 15N Isotopic Labeling Uniform 15N labeling is essential for most heteronuclear NMR experiments on RNA. This is typically achieved through in vitro transcription.
-
Objective: To synthesize milligram quantities of RNA with 15N atoms incorporated into the bases.
-
Procedure:
-
Prepare Labeled NTPs: Use commercially available 15N-labeled nucleoside triphosphates (NTPs) or produce them chemo-enzymatically.
-
In Vitro Transcription: Set up a large-scale transcription reaction using a DNA template encoding the target RNA, T7 RNA polymerase, and the 15N-labeled NTPs.[9]
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure homogeneity.[8]
-
Refolding and Buffer Exchange: The purified RNA is refolded into its native conformation, typically by heating and slow cooling in the presence of magnesium ions. The sample is then exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O).
-
1.2. NMR Data Acquisition A suite of NMR experiments is required to assign the chemical shifts and generate structural restraints.
-
Key Experiments:
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the starting point. It provides a fingerprint of the molecule, correlating each imino proton with its directly bonded nitrogen, which is excellent for assessing sample quality and observing base pairing.[2]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Recorded in H₂O, this experiment identifies protons that are close in space (< 5 Å), which is critical for identifying sequential connections and tertiary contacts, particularly between imino protons.[2]
-
3D ¹⁵N-edited NOESY-HSQC: This experiment resolves the spectral overlap common in 2D NOESY by adding a third ¹⁵N chemical shift dimension.[2][10]
-
1.3. Structure Calculation and Refinement The experimental restraints are used to calculate and refine a family of structures consistent with the data.
-
Procedure:
-
Resonance Assignment: Manually or semi-automatically assign the chemical shifts of protons and nitrogens to specific nuclei in the RNA sequence.
-
Restraint Generation: Convert NOESY cross-peak intensities into distance restraints. Dihedral angle restraints can also be derived from scalar coupling constants.
-
Structure Calculation: Use software like Xplor-NIH[11], CYANA, or AMBER to perform simulated annealing calculations, generating an ensemble of structures that satisfy the experimental restraints.
-
Validation: The final ensemble of structures is evaluated for quality based on stereochemistry, agreement with experimental data, and energetic parameters.
-
RNA X-ray Crystallography
This protocol describes the workflow for determining an RNA structure via crystallography.
2.1. RNA Synthesis and Purification Producing large amounts of pure, stable, and homogeneously folded RNA is a critical first step.
-
Procedure:
-
Synthesis: Synthesize the RNA using in vitro transcription with T7 RNA polymerase, similar to the NMR protocol but without isotopic labels.[12] Chemical synthesis can be used for smaller RNAs (<50 nucleotides).[12]
-
Purification: Rigorous purification by denaturing PAGE or HPLC is essential to remove failed sequences and ensure conformational homogeneity.
-
Refolding: The RNA is refolded into its active conformation.
-
2.2. Crystallization This is often the most challenging step in the process.
-
Objective: To grow well-ordered, single crystals of the RNA molecule.
-
Procedure:
-
Screening: Use high-throughput screening methods (e.g., hanging-drop or sitting-drop vapor diffusion) to test hundreds of different conditions (precipitants, salts, pH, temperature).[9]
-
Optimization: Once initial "hits" (microcrystals) are found, systematically vary the conditions to improve crystal size and quality. This can involve engineering the RNA sequence to promote crystal contacts.[9][13]
-
2.3. X-ray Diffraction Data Collection High-quality diffraction data is collected from a single, cryo-cooled crystal.
-
Procedure:
-
Cryo-protection: Soak the crystal in a solution containing a cryoprotectant (e.g., glycerol) to prevent ice formation when flash-cooled in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam.[12] The crystal is rotated, and diffraction patterns are recorded at different orientations.
-
2.4. Structure Solution and Refinement The diffraction data is processed to generate an electron density map and build an atomic model.
-
Procedure:
-
Phasing: Determine the phases of the diffracted X-rays. This is a major challenge for novel RNA structures and can be addressed by methods like molecular replacement (if a homologous structure exists) or heavy-atom derivatization.
-
Model Building: Fit the RNA sequence into the calculated electron density map using molecular graphics software.
-
Refinement: Iteratively refine the atomic coordinates of the model to improve the fit to the experimental data, while maintaining ideal stereochemistry. The quality of the final model is assessed using metrics like the R-factor and R-free.
-
Visualization of Workflows and Logic
The following diagrams illustrate the comparative workflows of NMR and crystallography and the logic of integrating their data.
Caption: Comparative experimental workflows for RNA structure determination by 15N NMR and X-ray crystallography.
Caption: Logical workflow for integrating NMR and X-ray crystallography data for a comprehensive structural view.
References
- 1. people.bu.edu [people.bu.edu]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doudnalab.org [doudnalab.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Rapid global structure determination of large RNA and RNA complexes using NMR and small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and crystallization of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies in RNA crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to rU Phosphoramidite-¹⁵N for Researchers and Drug Development Professionals
In the specialized fields of nucleic acid research and therapeutic development, the precise incorporation of stable isotopes is a critical tool for elucidating molecular structure, dynamics, and interactions. The ¹⁵N-labeled ribonucleoside uridine phosphoramidite (rU Phosphoramidite-¹⁵N) is a key building block for the chemical synthesis of RNA oligonucleotides used in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative overview of rU Phosphoramidite-¹⁵N from various suppliers, supported by standardized experimental protocols to enable researchers to assess product performance directly.
Data Summary of rU Phosphoramidite-¹⁵N from Leading Suppliers
The selection of a high-quality phosphoramidite is paramount to the successful synthesis of pure, full-length oligonucleotides. While direct comparative studies on coupling efficiency are not always publicly available from manufacturers, key quality parameters such as chemical purity and isotopic enrichment are provided. The following table summarizes the available specifications for rU Phosphoramidite-¹⁵N from several major suppliers.
| Supplier | Product Name | Isotopic Enrichment | Chemical Purity | Labeling Position(s) |
| Sigma-Aldrich | DMT-2′O-TBDMS-rU-3-¹⁵N phosphoramidite | ≥98 atom % ¹⁵N[1] | ≥95% (CP)[1] | N3[1] |
| DMT-2′O-TBDMS-rU-1,3-¹⁵N₂ phosphoramidite | ≥98 atom % ¹⁵N | ≥95% (CP) | N1, N3 | |
| MedChemExpress | rU Phosphoramidite-¹⁵N | Not explicitly stated | High Purity | Not explicitly stated[2] |
| Silantes | Uridine Phosphoramidite | > 98 atom %[3] | > 95 %[3] | Uniform or site-specific |
| Cambridge Isotope Laboratories | (Not specific to rU, but for related products) | 97-98%[4] | 95%[4][5][6][7] | Various |
| Thermo Fisher Scientific | TheraPure™ rU Phosphoramidite | (Unlabeled data shown) | ≥99% (HPLC)[8] | Not Applicable |
Note: Coupling efficiency, a critical performance parameter, is not consistently provided in supplier technical data sheets. It is influenced by various factors including the phosphoramidite quality, synthesis cycle parameters, and activator used. Researchers are encouraged to perform in-house evaluations using the standardized protocols provided below.
Experimental Protocols for Performance Evaluation
To facilitate a direct and objective comparison of rU Phosphoramidite-¹⁵N from different suppliers, the following detailed experimental protocols for oligonucleotide synthesis, purification, and analysis are provided.
Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard steps for synthesizing a ¹⁵N-labeled RNA oligonucleotide on an automated synthesizer.
-
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Unlabeled rA(Bz), rC(Ac), rG(iBu) phosphoramidites and the rU Phosphoramidite-¹⁵N from the supplier to be tested, dissolved in anhydrous acetonitrile (typically 0.1 M).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing agent (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile for washing.
-
-
Procedure:
-
Synthesizer Setup: Install the reagent bottles on the synthesizer and pack the CPG solid support into a synthesis column.
-
Sequence Programming: Program the desired RNA sequence, specifying the position for the incorporation of the rU Phosphoramidite-¹⁵N.
-
Synthesis Cycle (automated):
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The rU Phosphoramidite-¹⁵N and activator are delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 5-10 minutes) may be optimal.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester linkage to a stable phosphate triester.
-
-
Chain Elongation: The cycle is repeated for each subsequent nucleotide until the full-length sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and protecting groups are removed using a solution of ammonium hydroxide/methylamine (AMA) at elevated temperature. An additional step is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS).
-
Oligonucleotide Purification by HPLC
High-performance liquid chromatography (HPLC) is essential for purifying the full-length ¹⁵N-labeled oligonucleotide from shorter failure sequences.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
-
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in 5% acetonitrile.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
HPLC Method:
-
Column Temperature: 50-60°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is typically effective for separating the full-length product.
-
-
Fraction Collection and Desalting: Collect the peak corresponding to the full-length oligonucleotide and desalt using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Quality Control by Mass Spectrometry and NMR
The identity and isotopic incorporation of the purified oligonucleotide should be confirmed.
-
Mass Spectrometry (for identity and isotopic enrichment confirmation):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Sample Preparation: Dissolve the purified oligonucleotide in a suitable solvent for the chosen technique.
-
Analysis: Acquire the mass spectrum in negative ion mode. The observed mass should correspond to the calculated mass of the ¹⁵N-labeled oligonucleotide, confirming successful synthesis and isotopic incorporation.
-
-
NMR Spectroscopy (for structural analysis):
-
Technique: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.
-
Sample Preparation: Dissolve the purified, desalted ¹⁵N-labeled oligonucleotide in an appropriate NMR buffer.
-
Analysis: The ¹H-¹⁵N HSQC spectrum will show correlations for the ¹⁵N-labeled uridine residues, providing valuable information for resonance assignment and structural studies of the RNA.
-
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. DMT-2′O-TBDMS-rU-3-15N phosphoramidite ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2'O-Methyl-Uridine Phosphoramidite | Silantes [silantes.com]
- 4. 2â²-Deoxycytidine phosphoramidite (¹âµNâ, 97-98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 2â²-Deoxyguanosine phosphoramidite (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-6826-25 [isotope.com]
- 6. 2â²-Deoxyguanosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6825-25 [isotope.com]
- 7. 2â²-Deoxyguanosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. iright.com [iright.com]
A Researcher's Guide to Assessing the Purity of Synthetic 15N-Labeled RNA
For researchers in structural biology, drug development, and RNA therapeutics, the accurate assessment of purity for synthetic 15N-labeled RNA is a critical determinant of experimental success. This guide provides an objective comparison of common analytical techniques used to evaluate the purity of synthetic RNA, with a special focus on considerations for 15N-labeled molecules. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods for RNA Purity Assessment
The choice of an analytical method for assessing the purity of synthetic 15N-labeled RNA depends on various factors, including the specific impurities to be detected, the desired resolution, and the size of the RNA molecule.[1] The most commonly employed techniques are Denaturing Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.
Table 1: Performance Comparison of RNA Purity Assessment Methods
| Feature | Denaturing PAGE | HPLC (IP-RP, AEX, SEC) | Mass Spectrometry (MS) | UV-Vis Spectrophotometry |
| Primary Separation Principle | Size-based separation in a denaturing gel matrix.[2] | Separation based on hydrophobicity, charge, or size.[1][3] | Mass-to-charge ratio.[4] | Absorbance of UV light at specific wavelengths.[5] |
| Primary Application | Resolution of RNA fragments differing by a single nucleotide, integrity assessment.[2] | Purity assessment, detection of truncations, failure sequences, and aggregates.[1][6] | Confirmation of molecular weight, sequence validation, and determination of isotopic labeling efficiency.[4][7] | Quantification of RNA concentration and detection of gross protein or chemical contamination.[5] |
| Resolution | High (single nucleotide).[2] | High to moderate, depending on the method.[1][3] | Very high, capable of resolving small mass differences.[8] | None (bulk measurement).[5] |
| Sensitivity | Moderate (ng range with staining). | High (ng range with UV detection).[9] | Very high (fmol to amol range).[8] | Low (µg range). |
| Quantitative Accuracy | Semi-quantitative. | High.[9] | High (with internal standards).[10] | Moderate. |
| Throughput | Low to moderate. | High.[6] | Moderate to high. | High. |
| Information Provided | Size, integrity, presence of truncations.[2] | Purity percentage, presence of product-related impurities.[6] | Exact mass, sequence confirmation, labeling efficiency, identification of adducts.[4][7] | Concentration, A260/A280 and A260/A230 ratios indicating purity from proteins and organic contaminants.[5] |
| Considerations for 15N-Labeling | Not directly informative for labeling efficiency. | Not directly informative for labeling efficiency. | The gold standard for confirming mass shift due to 15N incorporation and calculating labeling efficiency.[11][12] | Does not provide information on isotopic labeling. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental workflows and protocols for the key techniques discussed.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a high-resolution technique capable of separating RNA molecules that differ in length by as little as one nucleotide.[2] It is an excellent method for assessing the integrity of an RNA sample and detecting the presence of shorter, truncated products.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC methods for purity evaluation of man-made single-stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 6. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ads-tec.co.jp [ads-tec.co.jp]
- 10. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
comparing chemical shifts of 15N-labeled vs unlabeled RNA
A comprehensive guide comparing the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹⁵N-labeled versus unlabeled RNA is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance, supported by experimental data concepts, and detailed methodologies for the preparation and analysis of both types of RNA samples.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules like RNA at an atomic level. Isotope labeling, particularly with ¹⁵N, is a common strategy employed to enhance the sensitivity and resolution of NMR experiments, especially for larger RNA molecules.[1][2] This is because the most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupole moment, which leads to broad spectral lines, hindering detailed analysis. In contrast, ¹⁵N is a spin-½ nucleus, which results in sharper, well-resolved peaks in NMR spectra.[3][4]
While ¹⁵N labeling is highly advantageous for many NMR applications, it is crucial to understand its potential impact on the chemical shifts of the RNA molecule. This guide provides a comparative analysis of the chemical shifts in ¹⁵N-labeled and unlabeled RNA, outlines the experimental protocols for their preparation and NMR analysis, and discusses the underlying principles.
Comparison of Chemical Shifts: ¹⁵N-Labeled vs. Unlabeled RNA
The introduction of a ¹⁵N isotope in place of a ¹⁴N atom can induce small changes in the local electronic environment, leading to slight perturbations in the NMR chemical shifts. This phenomenon is known as the "isotope effect." While the effect of ¹⁵N labeling on RNA chemical shifts is generally small, it is important to consider for high-resolution structural and dynamic studies.
Direct, side-by-side quantitative comparisons of the chemical shifts of the same RNA molecule in both ¹⁵N-labeled and unlabeled forms are not extensively documented in the readily available literature. However, studies involving chemical shift prediction in labeled RNA provide an estimate of the magnitude of these differences. The root-mean-square deviation (RMSD) between predicted and experimental chemical shifts in ¹⁵N-labeled RNA is typically on the order of 0.1 to 0.2 ppm for ¹⁵N nuclei.[1] This suggests that the intrinsic isotope effect of ¹⁵N on neighboring proton and carbon chemical shifts is expected to be even smaller.
The following table summarizes the expected, generally minor, chemical shift differences.
| Nucleus | Expected Chemical Shift Difference (ppm) | Remarks |
| ¹H | < 0.01 | Isotope effects on proton chemical shifts are generally very small and often within the experimental error of the measurement. |
| ¹³C | < 0.05 | Small one-bond and two-bond isotope effects may be observable but are typically minor. |
| ¹⁵N | Not Applicable | Direct comparison is not possible as the ¹⁴N signal is usually not observed with high resolution. The ¹⁵N chemical shifts themselves are the primary data obtained from labeled samples. |
Key takeaway: For most routine applications, the chemical shift differences between ¹⁵N-labeled and unlabeled RNA are negligible. However, for studies requiring very high accuracy in chemical shift measurements, it is advisable to be aware of these potential minor perturbations.
Experimental Protocols
The experimental workflows for preparing and analyzing ¹⁵N-labeled and unlabeled RNA samples for NMR spectroscopy share many common steps, with the key difference being the introduction of the ¹⁵N isotope during the synthesis of the RNA.
RNA Sample Preparation
Unlabeled RNA:
-
Synthesis: Unlabeled RNA is typically synthesized via in vitro transcription using T7 RNA polymerase from a DNA template. The reaction mixture includes unlabeled ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).[5][6]
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure homogeneity.[5]
-
Buffer Exchange: The purified RNA is exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) using dialysis or size-exclusion chromatography.[5]
-
Concentration: The RNA sample is concentrated to the desired concentration for NMR analysis, typically in the range of 0.1 to 1.0 mM.
¹⁵N-Labeled RNA:
-
Synthesis: The synthesis of ¹⁵N-labeled RNA also utilizes in vitro transcription with T7 RNA polymerase. The critical difference is the use of ¹⁵N-labeled NTPs in the transcription reaction. These can be uniformly labeled (all nitrogen atoms are ¹⁵N) or selectively labeled at specific positions.[7][8]
-
Purification: The purification protocol for ¹⁵N-labeled RNA is identical to that of unlabeled RNA, employing PAGE or HPLC.[7]
-
Buffer Exchange and Concentration: Similar to unlabeled RNA, the labeled RNA is exchanged into the desired NMR buffer and concentrated to the appropriate level for NMR experiments.
NMR Data Acquisition
The primary difference in NMR data acquisition between ¹⁵N-labeled and unlabeled RNA lies in the types of experiments that can be performed.
Unlabeled RNA:
For unlabeled RNA, NMR experiments are limited to observing nuclei with high natural abundance and favorable NMR properties, primarily ¹H.
-
1D ¹H NMR: Provides a general overview of the sample's proton signals, particularly the imino protons involved in base pairing, which resonate in a distinct region of the spectrum (10-15 ppm).[5]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure determination.[9]
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same sugar pucker or aromatic ring), aiding in resonance assignment.[9]
-
Natural Abundance ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): Can be performed on highly concentrated samples to correlate protons with their directly attached ¹³C atoms. However, this is often time-consuming due to the low natural abundance of ¹³C (1.1%).[5]
¹⁵N-Labeled RNA:
¹⁵N labeling opens the door to a wide range of powerful heteronuclear NMR experiments that directly probe the nitrogen atoms and their coupled protons.
-
2D ¹H-¹⁵N HSQC: This is the most fundamental and informative experiment for ¹⁵N-labeled RNA. It generates a fingerprint of the molecule, with each peak corresponding to a specific N-H bond (e.g., in imino groups of guanine and uracil, and amino groups of adenine, guanine, and cytosine). This experiment is essential for resonance assignment and for studying ligand binding and dynamics.[5]
-
3D and 4D Heteronuclear Experiments (e.g., 3D HNC, 3D NOESY-¹⁵N-HSQC): These experiments provide additional correlations that are crucial for resolving spectral overlap and for the complete assignment of resonances in larger RNA molecules.
The following table provides a comparative summary of typical NMR acquisition parameters.
| Parameter | Unlabeled RNA (¹H Experiments) | ¹⁵N-Labeled RNA (¹H-¹⁵N HSQC) |
| Spectrometer Frequency | 600 MHz or higher | 600 MHz or higher |
| Temperature | 298 K | 298 K |
| Number of Scans | 16-64 | 8-32 |
| Acquisition Time (¹H) | ~0.1 s | ~0.1 s |
| Acquisition Time (¹⁵N) | N/A | ~0.05 s |
| Spectral Width (¹H) | ~16 ppm | ~16 ppm |
| Spectral Width (¹⁵N) | N/A | ~35 ppm |
| Relaxation Delay | 1-2 s | 1-1.5 s |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Conclusion
References
- 1. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Blueprint of Life: A Comparative Guide to RNA Secondary Structure Validation
A deep dive into the experimental validation of RNA secondary structure is crucial for advancing RNA-based therapeutics and understanding fundamental biological processes. This guide provides an objective comparison of 15N Nuclear Magnetic Resonance (NMR) spectroscopy with other leading techniques: Small-Angle X-ray Scattering (SAXS), Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP), and Cryogenic Electron Microscopy (cryo-EM). We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the optimal method for their scientific questions.
The function of an RNA molecule is intrinsically linked to its three-dimensional structure, which is dictated by its secondary structure—the pattern of base pairing. Validating predicted or computationally derived secondary structure models with experimental data is a critical step in RNA research. 15N NMR spectroscopy has traditionally been a powerful tool for this purpose, providing atomic-level insights into molecular structure and dynamics in solution.[1] However, a suite of complementary techniques has emerged, each with unique strengths and limitations. This guide will explore these methods to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
At a Glance: Comparing the Methodologies
To facilitate a clear understanding of the trade-offs associated with each technique, the following table summarizes their key quantitative parameters.
| Parameter | 15N NMR Spectroscopy | Small-Angle X-ray Scattering (SAXS) | SHAPE-MaP | Cryogenic Electron Microscopy (cryo-EM) |
| Resolution | Atomic (for smaller RNAs) | Low (Global shape) | Single nucleotide | Near-atomic to atomic |
| RNA Size Limitation | < 100 kDa (~300 nucleotides)[1][2] | > ~30 nucleotides, more reliable for < ~300 nt[2] | No strict upper limit, can analyze large RNAs like 18-kb Xist lncRNA[3] | No strict upper limit, suitable for large complexes[4] |
| Sample Concentration | High (µM to mM) | 0.5 - 5.0 mg/mL[2] | Varies with application | Varies, often lower than NMR/X-ray |
| Sample Volume | ~500 µL | 10 - 30 µL[2] | Varies with application | ~3 µL |
| Isotopic Labeling | Required (¹⁵N, ¹³C)[5][6] | Not required | Not required | Not required |
| Primary Output | Resonance assignments, NOEs, RDCs | Scattering curve, radius of gyration (Rg), pair-distance distribution function P(r) | Reactivity profile for each nucleotide | 3D density map |
| In-cell Analysis | Challenging | Not feasible | Yes[3][7][8] | Not directly, but can study complexes isolated from cells |
Deep Dive into the Techniques: Experimental Protocols
15N NMR Spectroscopy: The Atomic-Level View
15N NMR provides high-resolution information on base pairing and dynamics by observing the chemical environment of ¹⁵N-labeled nuclei.[9][10] The imino protons of guanine and uracil, which participate in Watson-Crick base pairs, give rise to distinct signals in ¹H-¹⁵N HSQC spectra, providing direct evidence for helical regions.[11][12]
Experimental Protocol for 15N-Labeled RNA for NMR:
-
Isotopic Labeling: Prepare ¹⁵N-labeled ribonucleoside 5'-triphosphates (NTPs) through in vitro transcription using T7 RNA polymerase from a DNA template in the presence of ¹⁵N-labeled NTPs.[6][13] Alternatively, E. coli can be grown in a minimal medium with ¹⁵N-ammonium sulfate as the sole nitrogen source to produce uniformly ¹⁵N-labeled NTPs.[6]
-
RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[14]
-
Sample Preparation: Dissolve the purified, ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) to a final concentration of 0.1-1.0 mM.
-
NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum on a high-field NMR spectrometer (e.g., 600-900 MHz). This experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique peak for each imino group involved in a base pair.[9]
-
Data Analysis: Analyze the chemical shifts of the imino protons and their corresponding ¹⁵N nuclei. The presence and chemical shift values of these signals are indicative of specific base pairs and their stability.[9][11]
Small-Angle X-ray Scattering (SAXS): A Global Perspective
SAXS is a low-resolution technique that provides information about the overall shape and size of macromolecules in solution.[15][16] By analyzing the scattering pattern of X-rays, one can determine parameters like the radius of gyration (Rg) and the pair-distance distribution function, which can be compared to theoretical scattering curves calculated from structural models.[17][18]
Experimental Protocol for SAXS:
-
Sample Preparation: Prepare a homogenous and monodisperse RNA sample in a suitable buffer.[15] The concentration typically ranges from 0.5 to 5.0 mg/mL.[2] It is crucial to match the buffer of the sample and the background measurement precisely.
-
Data Collection: Collect SAXS data at a synchrotron source. The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected. A corresponding buffer blank is also measured.
-
Data Processing: Subtract the buffer scattering from the sample scattering. The resulting data is then used to calculate the radius of gyration (Rg) and the pair-distance distribution function P(r).
-
Modeling and Validation: Generate theoretical scattering curves from predicted secondary structure models and compare them to the experimental data. A good fit between the experimental and theoretical curves provides validation for the overall shape of the RNA.[2][18]
SHAPE-MaP: High-Throughput Nucleotide-Resolution Probing
SHAPE-MaP provides single-nucleotide resolution information on RNA structure by chemically probing the flexibility of the ribose 2'-hydroxyl group.[3][7][19] Flexible, unpaired nucleotides are more reactive to SHAPE reagents. The modifications are then identified by reverse transcription, where they cause mutations that can be detected by sequencing.[20]
Experimental Protocol for SHAPE-MaP:
-
RNA Probing: Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NAI).[3][20] A no-reagent control and a denatured control are also prepared.
-
Reverse Transcription with Mutational Profiling (MaP): Perform reverse transcription on the treated and control RNAs under conditions that induce mutations at the sites of SHAPE modification.[7][20]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.[3][20]
-
Data Analysis: Align the sequencing reads to the reference sequence and calculate the SHAPE reactivity for each nucleotide. High reactivity indicates a flexible, likely unpaired, nucleotide, while low reactivity suggests a constrained, likely base-paired, nucleotide. This reactivity profile is then used to constrain secondary structure prediction algorithms.[19][21]
Cryogenic Electron Microscopy (cryo-EM): Visualizing Large RNA Architectures
Cryo-EM has revolutionized structural biology by enabling the visualization of large macromolecular complexes at near-atomic resolution.[4][22][23] For RNA, cryo-EM is particularly powerful for studying large ribozymes, viral RNAs, and ribonucleoprotein complexes.[24][25]
Experimental Protocol for Cryo-EM:
-
Sample Preparation: Apply a small volume (~3 µL) of the purified RNA sample to an EM grid. The grid is then rapidly plunged into liquid ethane, vitrifying the sample.[22]
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution 3D density map of the RNA molecule.[22][26]
-
Model Building and Refinement: An atomic model of the RNA is built into the cryo-EM density map.[27][28] This model provides a detailed view of the RNA's three-dimensional structure, including its secondary and tertiary interactions.
Logical Relationships in Structure Validation
The choice of technique often depends on the specific research question and the size of the RNA. These methods can also be used in a complementary manner to provide a more complete picture of RNA structure.
Conclusion
The validation of RNA secondary structure is a multifaceted process that benefits from an arsenal of biophysical techniques. While 15N NMR provides unparalleled atomic-level detail for smaller RNAs, SAXS offers a global view of molecular shape, SHAPE-MaP delivers high-throughput nucleotide-resolution information, and cryo-EM excels in visualizing large and complex RNA architectures. By understanding the principles, advantages, and experimental workflows of each method, researchers can strategically select the most appropriate approach, or a combination thereof, to confidently elucidate the structural basis of RNA function. This integrated approach is essential for accelerating the discovery and development of novel RNA-targeted therapeutics and for deepening our understanding of the intricate roles of RNA in biology.
References
- 1. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of RNA structure using small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 11. NMR-Assisted Prediction of RNA Secondary Structure: Identification of a Probable Pseudoknot in the Coding Region of an R2 Retrotransposon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Methods for Characterization of RNA Secondary Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. SAXS Studies of RNA: structures, dynamics, and interactions with partners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Small-angle X-ray scattering: a bridge between RNA secondary structures and three-dimensional topological structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNA Structure Determination Using SAXS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SHAPE-Map [illumina.com]
- 21. RNA structure analysis for improved drug development | Eclipsebio [eclipsebio.com]
- 22. Near-Atomic Resolution Cryo-EM Image Reconstruction of RNA | Springer Nature Experiments [experiments.springernature.com]
- 23. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. RNA sample optimization for cryo-EM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. All-atom RNA structure determination from cryo-EM maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. All-atom RNA structure determination from cryo-EM maps | Semantic Scholar [semanticscholar.org]
A Guide to Cross-Validation of NMR Restraints for RNA Structure Calculation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods and Performance
The determination of high-resolution three-dimensional structures of RNA is crucial for understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of RNA in solution. The accuracy of an NMR-derived structure is highly dependent on the quality and quantity of experimental restraints used in the calculation. Cross-validation is a critical step to objectively assess the quality and predictive power of the structural model by testing its ability to satisfy data not used in its refinement.
This guide provides a comparative overview of cross-validation techniques for NMR restraints in RNA structure calculation, supported by experimental data. We will delve into the methodologies, present quantitative performance metrics, and provide a detailed experimental protocol for the widely used Residual Dipolar Coupling (RDC) based cross-validation.
Comparison of Cross-Validation Methods for RNA Structure Calculation
Cross-validation in the context of NMR structure calculation involves partitioning the experimental restraint set into a "working set," used for structure calculation and refinement, and a "test set," which is withheld. The agreement between the final structural ensemble and the test set provides an unbiased measure of the model's accuracy. The most common type of NMR restraint used for cross-validation in RNA structure determination is the Residual Dipolar Coupling (RDC). RDCs provide long-range orientational information about internuclear vectors relative to an external magnetic field.
Below is a summary of quantitative data from studies that have employed RDC-based cross-validation to validate new computational methods or restraints for RNA structure calculation. The "free R-factor" (Rfree) is a commonly used metric, analogous to the Rfree in X-ray crystallography, which measures the agreement between the calculated structure and the withheld RDCs. A lower Rfree indicates better predictive power of the model.
| Method/Force Field | RNA System | Validation Metric | Working Set Value | Cross-Validation Set Value (Rfree) | Reference |
| Standard Force Field | 14-mer cUUCGg tetraloop hairpin | RDC R-factor | 18.2% | 22.5% | --INVALID-LINK-- |
| RNA-ff1 Force Field | 14-mer cUUCGg tetraloop hairpin | RDC R-factor | 17.5% | 20.8% | --INVALID-LINK-- |
| Standard Calculation | HIV-2 TAR RNA | RDC Q-factor | 21.0% | 25.0% | --INVALID-LINK-- |
| With CSS Restraints | HIV-2 TAR RNA | RDC Q-factor | 20.0% | 22.0% | --INVALID-LINK-- |
Table 1: Quantitative Comparison of RDC Cross-Validation Results. The data illustrates how cross-validation (Rfree or Q-factor for the test set) is used to demonstrate the improvement in structural accuracy with the introduction of a new force field (RNA-ff1) and new types of restraints (Chemical Shift Similarity, CSS). In both cases, the cross-validation metric for the improved method is lower, indicating a more predictive and accurate structural model.
Experimental Workflow for RNA Structure Calculation with Cross-Validation
The following diagram illustrates the general workflow for RNA structure determination by NMR, incorporating a cross-validation step to ensure the quality and accuracy of the final structure.
Figure 1: RNA Structure Calculation Workflow. This diagram outlines the key stages from NMR data acquisition to the final validated structural ensemble, highlighting the integration of cross-validation.
Detailed Experimental Protocol: RDC-Based Cross-Validation
This protocol outlines the steps for performing RDC-based cross-validation for RNA structure calculation using a software package like Xplor-NIH or CNS.
1. Acquisition and Processing of RDC Data:
-
Prepare two samples of your isotopically labeled RNA: one in an isotropic medium (e.g., water) and one in an anisotropic medium (e.g., containing bacteriophage Pf1 or bicelles).
-
Acquire 2D 1H-15N or 1H-13C HSQC-type spectra for both samples.
-
Measure the scalar couplings (J) from the isotropic sample and the total couplings (J+D) from the anisotropic sample.
-
The RDC value (D) for each measurable internuclear vector is calculated as D = (J+D) - J.
2. Generation of RDC Restraint Files:
-
Create a single file containing all measured RDCs. The format will be specific to the structure calculation software (e.g., a .tbl file for Xplor-NIH). Each entry typically includes atom selections for the two nuclei, the measured RDC value, and an estimated error.
3. Partitioning RDCs into Working and Test Sets:
-
Randomly select approximately 10% of the total RDC restraints to be the "test set". The remaining 90% will constitute the "working set".
-
It is crucial that the selection is random to avoid bias. Some software packages have built-in functionalities or scripts to perform this random selection.
-
Create two separate RDC restraint files: one for the working set and one for the test set.
4. Structure Calculation and Refinement with the Working Set:
-
Perform the initial structure calculation and simulated annealing refinement using your NOE-derived distance restraints, dihedral angle restraints, and the working set of RDC restraints.
-
This will generate an ensemble of low-energy structures that are consistent with the majority of the experimental data.
5. Cross-Validation against the Test Set:
-
For the final refined ensemble of structures, calculate the predicted RDC values for the restraints in the test set .
-
The agreement between the experimentally measured RDCs in the test set and the back-calculated RDCs from the structural ensemble is quantified using the R-factor (or Q-factor). The formula for the R-factor is:
R = √[ Σ(Dmeasured - Dcalculated)2 / (2 * ΣDmeasured2) ]
-
The R-factor calculated using the test set is referred to as the Rfree.
6. Analysis and Interpretation:
-
A low Rfree value (typically in the range of 20-30% or lower, depending on the quality of the data and the complexity of the RNA) indicates that the structural model has good predictive power and is not overfitted to the working set of restraints.
-
A large difference between the R-factor for the working set (Rwork) and Rfree can be an indication of overfitting.
-
The cross-validated structures can then be further analyzed for their geometric quality using tools like MolProbity to check for steric clashes, and to assess backbone and sugar pucker conformations.
By rigorously applying cross-validation techniques, researchers can enhance the confidence in their NMR-derived RNA structures, providing a more reliable basis for understanding biological mechanisms and for structure-based drug discovery efforts.
A Comparative Guide to 15N and 13C Labeling for Elucidating RNA Dynamics
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of RNA is paramount for deciphering its function and developing targeted therapeutics. Isotopic labeling with stable isotopes, primarily Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C), coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides an unparalleled window into the structural fluctuations and conformational changes of RNA molecules. This guide offers a comprehensive comparative analysis of ¹⁵N and ¹³C labeling strategies, presenting supporting experimental data, detailed protocols, and visual workflows to aid in experimental design.
Introduction to Isotopic Labeling for RNA Dynamics
The study of RNA dynamics is often hampered by the inherent challenges of NMR spectroscopy when applied to large biomolecules, including spectral overlap and line broadening.[1] Isotopic labeling helps to overcome these limitations by introducing NMR-active nuclei that allow for the use of multi-dimensional heteronuclear NMR experiments, which greatly simplify resonance assignment and the determination of solution structures.[2][3] Both ¹⁵N and ¹³C are stable isotopes that can be incorporated into RNA molecules, serving as powerful probes for investigating a wide range of dynamic processes, from picosecond-nanosecond bond vibrations to microsecond-millisecond conformational exchanges.[4]
Quantitative Comparison of ¹⁵N and ¹³C Labeling
The choice between ¹⁵N and ¹³C labeling, or a combination of both, depends on the specific research question, the size of the RNA, and the analytical method employed. The following tables provide a quantitative comparison of these two labeling strategies.
| Feature | ¹⁵N Labeling | ¹³C Labeling | Rationale & Implications |
| Natural Abundance | ~0.37%[] | ~1.1%[] | ¹⁵N's lower natural abundance results in lower background signals in mass spectrometry, potentially offering higher sensitivity for detecting low-abundance nucleosides.[6] |
| Mass Shift per Atom | +0.99703 Da[6] | +1.00335 Da[6] | ¹³C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[6] |
| Atoms per Nucleoside | 2-5 (in the base)[6] | 9-10 (in the base and ribose)[6] | The higher number of carbon atoms allows for a much larger total mass shift per nucleoside with ¹³C labeling, facilitating easier separation of labeled and unlabeled species in mass spectrometry.[6] |
| NMR Sensitivity | Lower gyromagnetic ratio | Higher gyromagnetic ratio | ¹³C generally offers higher sensitivity in NMR experiments compared to ¹⁵N. |
| Spectral Resolution | Can be limited by exchange with solvent for imino/amino groups.[7] | Uniform labeling can lead to complex spectra due to ¹³C-¹³C scalar couplings, though selective labeling can mitigate this.[7][8] | The choice of isotope can impact the resolution and complexity of the resulting NMR spectra. |
| Typical Isotopic Enrichment | >95%[4] | >98%[9] | High levels of enrichment are achievable for both isotopes, crucial for maximizing signal in NMR experiments. |
Table 1: General Quantitative Comparison of ¹⁵N and ¹³C Labeling.
| Parameter | Uniform ¹³C,¹⁵N-Labeling | Selective ¹³C-Labeling | Rationale & Implications |
| ¹³C R₁ Relaxation Rates (Adenosine C2) | Significantly higher | Lower | Uniform labeling introduces long-range ¹³C-¹³C dipolar interactions that increase the longitudinal relaxation rate (R₁), which can complicate the interpretation of dynamics data.[7][8] |
| Spectroscopic Properties | More complex spectra | Improved spectroscopic properties | Selective labeling, such as at the C2 position of adenosine, provides cleaner spectra and is more advantageous for measuring RNA dynamics.[7] |
| Data Interpretation | Requires explicit consideration of long-range dipolar couplings.[7] | More direct interpretation of relaxation data in terms of molecular motion.[7] | For precise dynamics studies, selective ¹³C labeling is often preferred to avoid the confounding effects of through-bond and through-space couplings present in uniformly labeled samples. |
Table 2: Comparison of Uniform vs. Selective ¹³C Labeling for RNA Dynamics.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are protocols for the enzymatic synthesis of uniformly labeled RNA, a common and cost-effective method.
Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N- or ¹³C-Labeled NTPs from E. coli
This protocol describes the production of uniformly labeled nucleotide triphosphates (NTPs) from E. coli grown in minimal media containing ¹⁵NH₄Cl or [U-¹³C₆]-glucose as the sole nitrogen or carbon source, respectively.[2][9]
Materials:
-
E. coli strain (e.g., K12 or BL21(DE3))
-
M9 minimal medium components
-
¹⁵NH₄Cl or [U-¹³C₆]-Glucose (>98% enrichment)
-
Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Nucleoside monophosphate (NMP) kinase
-
Nucleoside diphosphate (NDP) kinase
-
ATP regeneration system (e.g., creatine kinase and phosphocreatine)
-
Anion-exchange HPLC column and buffers
Procedure:
-
Cell Growth and Isotopic Labeling:
-
Prepare M9 minimal medium with either ¹⁵NH₄Cl or [U-¹³C₆]-glucose as the sole nitrogen or carbon source.
-
Inoculate the medium with an E. coli starter culture and grow the cells at 37°C with shaking until the late logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]
-
-
RNA Extraction:
-
Resuspend the cell pellet in lysis buffer and perform cell lysis (e.g., by sonication).
-
Extract total RNA using a hot phenol-chloroform extraction method.
-
Precipitate the RNA with ethanol and wash the pellet with 70% ethanol.[9]
-
-
Hydrolysis to Ribonucleoside Monophosphates (rNMPs):
-
Digest the total RNA to rNMPs using Nuclease P1 at 37°C.[10]
-
-
Phosphorylation to Ribonucleoside Triphosphates (rNTPs):
-
Perform a two-step phosphorylation of rNMPs to rNTPs using NMP kinase and NDP kinase in the presence of an ATP regeneration system.
-
Monitor the conversion of NMPs to NTPs by HPLC. The reaction is typically complete within 4-6 hours.[9]
-
-
Purification of rNTPs:
-
Purify the newly synthesized labeled rNTPs using anion-exchange HPLC.
-
Lyophilize the purified NTP fractions.[9]
-
Protocol 2: In Vitro Transcription of Labeled RNA
This protocol outlines the synthesis of an RNA oligonucleotide using the labeled NTPs produced in Protocol 1.[10][11]
Materials:
-
Labeled NTPs (from Protocol 1)
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
Transcription buffer (Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I
-
Denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC system for purification
Procedure:
-
Transcription Reaction Setup:
-
Assemble the transcription reaction at room temperature, combining the transcription buffer, labeled NTPs, linearized DNA template, T7 RNA polymerase, and RNase inhibitor.[10]
-
-
Incubation:
-
Incubate the reaction at 37°C for 4-6 hours.[10]
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.[10]
-
-
Purification of Labeled RNA:
-
Purify the transcribed RNA using denaturing PAGE or HPLC.[10]
-
-
Quantification and Storage:
-
Quantify the purified RNA using UV-Vis spectrophotometry and store at -80°C.[10]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows in the study of RNA dynamics using isotopic labeling.
Caption: General workflow for RNA labeling and analysis.
Caption: Workflow for in vitro transcription of labeled RNA.
Caption: Workflow for studying RNA-protein interactions.
Conclusion
Both ¹⁵N and ¹³C labeling are indispensable tools for the study of RNA dynamics. The choice of isotope and labeling strategy should be carefully considered based on the specific experimental goals and the analytical techniques to be employed. ¹⁵N labeling is well-suited for many NMR applications and can offer advantages in mass spectrometry due to its low natural abundance. ¹³C labeling, particularly when applied selectively, provides a powerful means to probe the dynamics at specific sites within the RNA molecule with high sensitivity and resolution, although care must be taken to account for potential dipolar coupling effects in uniformly labeled samples. By combining these advanced labeling techniques with robust experimental protocols and data analysis workflows, researchers can continue to unravel the complex and dynamic world of RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Navigating the Nuances of RNA Structure: A Comparative Guide to 15N Labeling and Conformation Assessment
For researchers, scientists, and drug development professionals delving into the intricate world of RNA, understanding its three-dimensional structure is paramount. Isotopic labeling, particularly with 15N, has emerged as a powerful tool to elucidate RNA conformation and dynamics. This guide provides an objective comparison of 15N labeling strategies and assesses their impact on RNA conformation, supported by experimental data and detailed protocols.
The incorporation of 15N into RNA molecules is primarily utilized to enhance nuclear magnetic resonance (NMR) spectroscopy signals, enabling the study of larger and more complex RNA structures.[1][2] While the introduction of a heavier isotope raises questions about its potential to alter the native conformation, the consensus in the scientific literature suggests that the structural perturbations induced by 15N labeling are minimal to negligible. The primary effect is the significant improvement in spectral resolution and sensitivity, which far outweighs any minor conformational shifts.[3][4]
Comparing 15N Labeling Strategies for RNA
The choice of a 15N labeling strategy is dictated by the specific research question, the size of the RNA, and budgetary considerations. The three primary methods for introducing 15N labels into RNA are in vivo biosynthesis, in vitro transcription, and chemo-enzymatic synthesis.[1]
| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Yield | Labeling Efficiency | Advantages | Disadvantages |
| In Vivo Biosynthesis | 15NH4Cl, 15N-labeled media | Uniform | Variable | >95% | Cost-effective for uniform labeling.[1] | Lack of control over specific label placement; potential for isotopic scrambling.[1] |
| In Vitro Transcription | 15N-labeled rNTPs | Uniform or Nucleotide-specific | High (mg quantities) | High | Straightforward incorporation of commercially available labeled precursors.[1] | Higher cost compared to in vivo methods. |
| Chemo-enzymatic Synthesis | Labeled nucleosides/bases | Site-specific | Moderate | Very High | Precise control over label placement for studying specific sites.[5][6] | Technically demanding and the most expensive option. |
Below is a diagram illustrating the general workflow for these labeling strategies.
Assessing the Impact on RNA Conformation: A Multi-Technique Approach
The influence of 15N labeling on RNA conformation is typically assessed using a variety of biophysical techniques. While NMR is the primary beneficiary of this labeling, X-ray crystallography and Circular Dichroism (CD) can also be employed to validate the structural integrity of the labeled molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying isotopically labeled RNA in solution.[2] The introduction of 15N allows for the use of heteronuclear correlation experiments, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence), which dramatically reduces spectral overlap and enables the assignment of resonances for larger RNA molecules.[5] Studies have shown that the chemical shifts, a sensitive probe of the local electronic environment and thus conformation, are minimally perturbed by 15N substitution.[7] The primary impact is the enhanced ability to resolve complex structures and dynamics that would otherwise be intractable.[8]
X-ray Crystallography
X-ray crystallography provides high-resolution static structures of molecules in a crystalline state. While less common for directly assessing the impact of 15N labeling, crystallographic studies of both labeled and unlabeled RNA can provide a definitive comparison of their three-dimensional structures.[9][10] The expectation is that the minor increase in mass from 15N would not significantly alter the crystal packing or the overall molecular conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive method for probing the secondary structure of RNA in solution.[11] It measures the differential absorption of left and right circularly polarized light, which is influenced by the helical content and overall fold of the RNA.[12] Comparative CD spectra of 15N-labeled and unlabeled RNA can quickly reveal any gross conformational changes. The technique is particularly useful for assessing the overall folding and thermal stability of the RNA, ensuring that the labeling process has not disrupted the native structure.[11][13]
The logical flow for assessing the impact of 15N labeling on RNA conformation is depicted below.
Experimental Protocols
In Vitro Transcription of Uniformly 15N-Labeled RNA
This protocol describes the synthesis of uniformly 15N-labeled RNA using commercially available 15N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[1]
Materials:
-
Linearized DNA template containing the T7 promoter and the sequence of interest
-
10x Transcription buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
100 mM stock solutions of 15N-labeled ATP, CTP, GTP, and UTP
-
T7 RNA polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:
-
10 µL of 10x Transcription buffer
-
1 µg of linearized DNA template
-
10 µL of each 100 mM 15N-labeled rNTP
-
2 µL of RNase inhibitor
-
2 µL of T7 RNA polymerase
-
Nuclease-free water to a final volume of 100 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[1]
-
RNA Purification: Purify the labeled RNA using phenol:chloroform extraction followed by ethanol precipitation, or using a commercially available RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the 15N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).
NMR Spectroscopy: 1H-15N HSQC
The 1H-15N HSQC experiment is a cornerstone for studying 15N-labeled RNA. It provides a 2D spectrum with proton chemical shifts on one axis and nitrogen chemical shifts on the other, with each peak corresponding to a specific N-H group in the RNA.
Sample Preparation:
-
Dissolve the purified 15N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.5-1 mM.
-
Add 5-10% D2O to the sample for the spectrometer lock.
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Typical acquisition parameters include a spectral width of ~16 ppm in the 1H dimension and ~35 ppm in the 15N dimension.
-
The number of scans and acquisition time will depend on the sample concentration and spectrometer sensitivity.
Data Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the 1H-15N HSQC spectrum of the labeled RNA to that of an unlabeled sample (if available) or to published data to assess any chemical shift perturbations.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterizing excited conformational states of RNA by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Biology of RNA by X-ray Crystallography, Chemical Probing, and Cryo-EM [escholarship.org]
- 11. RNA Circular Dichroism Assay - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. Base-Stacking Heterogeneity in RNA Resolved by Fluorescence-Detected Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of RNA-Ligand Binding
For researchers, scientists, and drug development professionals, understanding the intricacies of RNA-ligand interactions is paramount for advancing therapeutic interventions. This guide provides an objective comparison of key biophysical techniques used to quantify these interactions: ¹⁵N Nuclear Magnetic Resonance (NMR), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of RNA-Ligand Binding Assays
| Parameter | ¹⁵N NMR | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures chemical shift perturbations of ¹⁵N-labeled RNA upon ligand binding. | Measures the heat released or absorbed during a binding event. | Detects changes in refractive index upon ligand binding to an immobilized RNA. | Measures the change in polarization of fluorescently labeled RNA upon ligand binding. |
| Key Outputs | Binding site information, dissociation constant (Kd), binding kinetics (slow exchange). | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Dissociation constant (Kd), association rate (kon), dissociation rate (koff). | Dissociation constant (Kd). |
| RNA Labeling | Requires ¹⁵N isotopic labeling. | Label-free. | Typically requires biotinylation for immobilization. | Requires fluorescent labeling. |
| Ligand Labeling | Label-free. | Label-free. | Label-free. | Can be label-free if RNA is labeled. |
| Affinity Range | µM to mM. | nM to µM. | pM to mM. | nM to µM. |
| Material Consumption | High (mg of RNA). | High (mg of RNA). | Low (µg of RNA). | Low (µg of RNA). |
| Throughput | Low. | Low to medium. | Medium to high. | High. |
| Structural Information | Atomic-level binding site information. | No. | No. | No. |
| Kinetic Information | Limited to slow exchange regimes. | No. | Yes, real-time kinetics. | No. |
¹⁵N Nuclear Magnetic Resonance (NMR): Probing Interactions at Atomic Resolution
¹⁵N NMR spectroscopy is a powerful technique that provides detailed insights into the structural basis of RNA-ligand interactions. By monitoring changes in the chemical environment of ¹⁵N-labeled RNA upon the addition of a ligand, researchers can identify the specific nucleotides involved in binding and determine the dissociation constant (Kd).
Experimental Workflow
Experimental Protocol
-
Preparation of ¹⁵N-labeled RNA:
-
Perform in vitro transcription of the target RNA using ¹⁵N-labeled nucleotide triphosphates (NTPs).
-
Purify the ¹⁵N-labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Refold the RNA into its active conformation by heating and slow cooling in an appropriate buffer.
-
-
NMR Sample Preparation:
-
Dissolve the purified and refolded ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing D₂O for the lock signal.
-
Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled RNA alone.
-
Add small aliquots of the concentrated ligand stock solution to the RNA sample.
-
Record a ¹H-¹⁵N HSQC spectrum after each addition until saturation is reached or no further chemical shift changes are observed.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Calculate the chemical shift perturbations (CSPs) for each assigned resonance using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.
-
Plot the CSPs as a function of the ligand concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Map the residues with significant CSPs onto the three-dimensional structure of the RNA to identify the ligand-binding site.
-
Alternative Methods for Quantitative Analysis
While ¹⁵N NMR provides unparalleled structural detail, other techniques offer advantages in terms of throughput, material consumption, and the ability to measure thermodynamic and kinetic parameters.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2][3]
-
Sample Preparation:
-
Purify the RNA and ligand to a high degree.
-
Accurately determine the concentrations of the RNA and ligand solutions.
-
Thoroughly dialyze both the RNA and ligand against the same buffer to minimize heats of dilution.[2]
-
Degas the solutions before the experiment to prevent air bubbles in the calorimeter.[2]
-
-
ITC Experiment:
-
Load the RNA solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the RNA solution while monitoring the heat change.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to RNA to generate a binding isotherm.
-
Fit the binding isotherm to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand (analyte) to an RNA molecule immobilized on a sensor surface in real-time.[4] This allows for the determination of not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rate constants.[5]
-
Sample Preparation:
-
Prepare a biotinylated version of the target RNA.
-
Purify the RNA and the unlabeled ligand.
-
Prepare a series of dilutions of the ligand in a suitable running buffer.
-
-
SPR Experiment:
-
Immobilize the biotinylated RNA onto a streptavidin-coated sensor chip.
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the ligand over the sensor surface and monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software generates a sensorgram, which is a plot of the response units (RU) versus time.
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves for each ligand concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of light emitted from a fluorescently labeled molecule upon binding to a larger partner.[6] For RNA-ligand studies, the RNA is typically labeled with a fluorophore. The binding of a ligand to the labeled RNA causes a decrease in the rotational speed of the RNA, leading to an increase in the fluorescence polarization.[6]
-
Sample Preparation:
-
Synthesize or purchase a fluorescently labeled version of the target RNA.
-
Purify the labeled RNA and the unlabeled ligand.
-
Prepare a stock solution of the labeled RNA and a series of dilutions of the ligand in a suitable assay buffer.
-
-
FP Experiment:
-
In a microplate, add a constant concentration of the fluorescently labeled RNA to each well.
-
Add varying concentrations of the ligand to the wells.
-
Include control wells with labeled RNA only (for minimum polarization) and, if possible, a saturating concentration of a known binder (for maximum polarization).
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).
-
Choosing the Right Technique: A Comparative Flowchart
References
- 1. Isothermal Titration Calorimetry: Assisted Crystallization of RNA–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 4. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Thermodynamic Analyses of RNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TROSY and HSQC for NMR Analysis of Large 15N-Labeled RNA
For researchers navigating the complexities of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of biomolecules in solution. However, as the size of the molecule under investigation increases, particularly for large RNA constructs crucial in drug discovery and functional studies, conventional NMR techniques face significant hurdles. This guide provides an objective comparison between two fundamental NMR experiments, the Heteronuclear Single Quantum Coherence (HSQC) and the Transverse Relaxation-Optimized Spectroscopy (TROSY), with a focus on their application to large 15N-labeled RNA.
Overcoming the Size Barrier in RNA NMR
The primary challenge in solution NMR of large biomolecules, including RNA, is the rapid decay of the NMR signal, a phenomenon known as transverse relaxation (T2). As molecular weight increases, molecules tumble more slowly in solution. This slow tumbling leads to very short T2 relaxation times, which in turn causes significant line broadening in the NMR spectrum.[1] In conventional experiments like the HSQC, this broadening results in poor spectral resolution and a dramatic loss of sensitivity, often rendering the spectra of large molecules uninterpretable.[1][2] The standard 15N-HSQC experiment generally yields good results for proteins and their complexes up to approximately 20-25 kDa.[3] For molecules larger than this, TROSY becomes the preferred method.[3]
Quantitative Comparison: TROSY vs. HSQC
Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment designed to counteract the effects of rapid transverse relaxation in large molecules.[1] It achieves this by exploiting the interference between two dominant relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA).[1][4] The TROSY experiment selectively detects the multiplet component with the slowest relaxation rate, where these two relaxation mechanisms effectively cancel each other out.[1][5] This results in significantly narrower linewidths, leading to substantial gains in both spectral resolution and sensitivity for high molecular weight systems.[1][6] This technique has extended the applicability of solution NMR to biomolecules with molecular masses up to 1,000 kDa.[7][8]
The following table summarizes the key quantitative differences between the two techniques when applied to large 15N-labeled RNA.
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | TROSY (Transverse Relaxation-Optimized Spectroscopy) |
| Primary Application | Small to medium-sized biomolecules (< 25 kDa)[3] | Large biomolecules and complexes (> 25 kDa)[3][4] |
| Linewidth | Broad for large molecules due to rapid T2 relaxation.[1] | Narrow for large molecules due to suppression of transverse relaxation.[6] |
| Resolution | Poor for large molecules, leading to spectral overlap.[1] | Significantly improved for large molecules, allowing for better peak separation.[6] |
| Sensitivity | Low for large molecules due to signal broadening.[2] | High for large molecules, with reported 20–50-fold gains for proteins.[6] |
| Molecular Size Limit | Practically limited to ~25 kDa.[3] | Can be applied to molecules up to 1,000 kDa.[7][8] |
| Magnetic Field Dependence | General sensitivity increase with field strength. | TROSY effect is highly dependent on high magnetic fields to achieve cancellation of relaxation mechanisms (optimally near 1 GHz for ¹H-¹⁵N).[1][8] |
| Experimental Data (RNA) | For imino groups in a small RNA, HSQC can show narrower linewidths (e.g., 4.9 Hz) compared to TROSY (e.g., 6.1 Hz), likely due to reduced solvent exchange effects in the HSQC pulse sequence.[9] | For larger RNAs, TROSY provides superior resolution. For a 100 kDa RNA, TROSY-based experiments are essential for obtaining high-quality spectra.[6] It also enhances the measurement of residual dipolar couplings (RDCs) in nucleic acids.[7][10] |
Experimental Protocols
Detailed experimental setup is crucial for acquiring high-quality NMR data. Below are generalized protocols for performing 15N-HSQC and 15N-TROSY experiments on 15N-labeled RNA samples.
Sample Preparation:
-
Prepare a sample of uniformly 15N-labeled RNA to a concentration of at least 50 µM, though higher concentrations (0.5-1 mM) are recommended.[11]
-
The sample should be dissolved in an appropriate NMR buffer (e.g., 40 mM HEPES, 300 mM NaCl, 4 mM DTT, pH 6.5).[12]
-
Add 5-10% Deuterium Oxide (D2O) to the final sample for the spectrometer's lock system.[11]
-
Transfer the sample to a high-quality NMR tube.
Spectrometer Setup (General):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the D2O signal and tune/match the ¹H, ¹³C, and ¹⁵N channels.[13]
-
Perform shimming to optimize the magnetic field homogeneity.[13]
-
Calibrate the 90° pulse widths for ¹H and ¹⁵N.[13]
Protocol 1: 2D ¹H-¹⁵N HSQC Experiment
-
Pulse Program: Select a sensitivity-enhanced HSQC pulse program, such as hsqcetf3gpsi or a similar variant.[13]
-
Spectral Width: Set the ¹H spectral width to cover all proton resonances (typically 12-16 ppm). Set the ¹⁵N spectral width to cover the expected range for RNA imino and amino groups (e.g., ~35 ppm centered around 115-120 ppm).[11]
-
Acquisition Parameters:
-
Set the number of complex points in the direct dimension (¹H) to 1024 or 2048.
-
Set the number of increments in the indirect dimension (¹⁵N) to at least 128.[11]
-
Set the number of scans per increment based on sample concentration (e.g., 8-16 for a moderately concentrated sample).[11]
-
Set the recycle delay (inter-scan delay) to ~1.5 seconds.
-
-
Data Processing: After acquisition, the data is Fourier transformed, phased, and baseline corrected to yield the final 2D spectrum.
Protocol 2: 2D ¹H-¹⁵N TROSY Experiment
-
Pulse Program: Select a TROSY pulse program, such as trt2etf3gpsitc3d.2 or trosyetf3gpsi.[4][14]
-
Spectral Width: Use similar spectral widths as for the HSQC experiment.
-
Acquisition Parameters:
-
The number of points and increments will be similar to the HSQC experiment.
-
The number of scans may be adjusted; TROSY can achieve good signal-to-noise with fewer scans for very large molecules compared to a conventional HSQC.
-
The recycle delay is typically set to ~1.2 seconds.
-
Crucially, the pulse sequence is designed to suppress the rapidly relaxing multiplet component while selecting for the slowly relaxing one.[5]
-
-
Data Processing: The processing steps are similar to those for the HSQC experiment.
Visualizing the Principles and Workflow
To better understand the relationship between these techniques and their underlying principles, the following diagrams illustrate the experimental workflow and the core concept of TROSY.
Caption: General experimental workflow for NMR analysis of 15N-labeled RNA.
Caption: The principle of TROSY in overcoming relaxation effects in large molecules.
Conclusion and Recommendations
The choice between HSQC and TROSY for the study of 15N-labeled RNA is dictated almost entirely by the molecular weight of the system.
-
HSQC remains a robust and sensitive experiment for small to medium-sized RNA molecules (generally below 25 kDa). For these systems, it provides excellent signal-to-noise and resolution without the complexities of the TROSY experiment.
-
TROSY is indispensable for the study of large RNA molecules and their complexes (>25 kDa). By effectively mitigating the line broadening effects of transverse relaxation, TROSY provides dramatic improvements in both resolution and sensitivity, opening the door to structural and dynamic studies of biologically significant large RNAs that are intractable by conventional NMR methods.[1][6]
For researchers and drug development professionals working with large RNA targets, mastering the TROSY technique is essential. It not only enables the acquisition of high-quality spectra but also facilitates further structural analysis through the measurement of parameters like residual dipolar couplings, which are critical for defining the global fold of nucleic acids.[7]
References
- 1. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 2. University of Ottawa NMR Facility Blog: TROSY [u-of-o-nmr-facility.blogspot.com]
- 3. aheyam.science [aheyam.science]
- 4. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 5. ge-2D TROSY Experiment [imserc.northwestern.edu]
- 6. ethz.ch [ethz.ch]
- 7. TROSY in NMR studies of the structure and function of large biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Measurement of 1H-15N and 1H-13C residual dipolar couplings in nucleic acids from TROSY intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. HSQC_15N.nan [protocols.io]
- 14. T2_15N_TROSY.nan [protocols.io]
A Researcher's Guide to Validating RNA Dynamics Models with 15N Relaxation Data
For researchers, scientists, and drug development professionals, understanding the intricate dance of RNA molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of 15N relaxation data, provides a powerful lens to probe these dynamics at atomic resolution. This guide offers a comprehensive comparison of methodologies used to validate RNA dynamics models, supported by experimental data and detailed protocols.
The function of RNA is intrinsically linked to its structure and dynamic motions, which span a wide range of timescales.[1][2] 15N NMR relaxation experiments are a cornerstone for characterizing these dynamics, providing insights into pico- to nanosecond timescale motions through the measurement of longitudinal (R1) and transverse (R2) relaxation rates, and the {1H}-15N heteronuclear Overhauser effect (hetNOE).[3][4][5] For slower motions on the microsecond to millisecond timescale, techniques like R1ρ relaxation dispersion are employed.[6][7] The validation of computational RNA dynamics models against this experimental data is crucial for refining our understanding of RNA biology and for the rational design of RNA-targeting therapeutics.
Comparative Analysis of 15N Relaxation-Based Validation Methods
The validation process involves comparing experimentally determined relaxation parameters with those back-calculated from a structural ensemble generated by a dynamics model. Different experimental techniques and analytical models provide complementary information about RNA dynamics.
| Parameter/Model | Timescale Probed | Information Gained | Experimental Method | Key Considerations | Relevant Software |
| R1 (Longitudinal Relaxation Rate) | ps - ns | Information about fast internal motions and overall molecular tumbling.[4] | 15N T1 HSQC/TROSY | Sensitive to motions near the Larmor frequency.[4] Requires measurements at multiple magnetic fields for robust analysis.[8] | DYNAMICS[9], Modelfree[8] |
| R2 (Transverse Relaxation Rate) | ps - ns, µs - ms | Sensitive to a broader range of motions, including slower conformational exchange (Rex).[4][10] | 15N T2 HSQC/TROSY | Can be affected by chemical exchange, providing insights into slower dynamics.[1] | DYNAMICS[9], Modelfree[8] |
| {1H}-15N NOE (Heteronuclear Overhauser Effect) | ps - ns | Provides a qualitative measure of the amplitude of fast internal motions.[3][4][10] Values close to 1 indicate restricted motion, while lower or negative values suggest high flexibility.[10] | 15N-{1H} NOE HSQC/TROSY | Highly sensitive to fast (ps-ns) backbone flexibility.[4] Requires careful setup of interscan delays for reliable measurements.[8] | DYNAMICS[9], Modelfree[8] |
| R1ρ (Relaxation in the Rotating Frame) | µs - ms | Characterizes slower conformational exchange processes, providing kinetic and thermodynamic parameters of "excited states".[6] | 1D or 2D 15N R1ρ experiments | Can measure chemical shifts of sparsely populated, transient states.[6] TROSY-based versions can be used for larger RNA systems.[6] | RING NMR Dynamics[11] |
| Model-Free Formalism (Lipari-Szabo) | ps - ns | Deconvolutes internal motions from overall molecular tumbling, yielding parameters like the generalized order parameter (S²) and internal correlation time (τe).[1] | Analysis of R1, R2, and NOE data | Assumes internal motions are faster than and independent of overall tumbling.[1] Requires data from at least two magnetic fields.[8] | Modelfree[8], DYNAMICS[9] |
| Extended Model-Free Formalism | ps - ns, µs - ms | Accounts for more complex motions involving multiple timescales.[9] | Analysis of R1, R2, and NOE data | Used when the simpler model-free approach is insufficient to describe the relaxation data.[9] | DYNAMICS[9] |
| Molecular Dynamics (MD) Simulations | fs - ms | Generates an atomic-resolution trajectory of RNA dynamics that can be used to back-calculate relaxation parameters for direct comparison with experimental data.[12] | N/A | The accuracy is highly dependent on the force field used.[12] Short simulations can be sufficient for validating high-quality models.[13] | AMBER[13], SimRNA[14] |
Experimental Protocols
Accurate validation of RNA dynamics models hinges on the quality of the experimental 15N relaxation data. Below are detailed methodologies for the key experiments.
-
RNA Synthesis and Labeling : Uniformly 15N-labeled RNA is typically produced by in vitro transcription using T7 RNA polymerase with 15N-labeled nucleotide triphosphates (NTPs).[1] For larger RNAs or to reduce spectral complexity, selective labeling schemes can be employed.[3]
-
Purification : The transcribed RNA is purified, often using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and desalting.[15]
-
Sample Conditions : The purified RNA is dissolved in a suitable NMR buffer. For imino proton studies, the sample is typically in 90% H2O/10% D2O. The RNA concentration should be ≥1 mM for sensitivity-demanding experiments like R1ρ.[6]
The following experiments are typically performed on high-field NMR spectrometers (e.g., 600 MHz or higher) equipped with cryogenic probes.[3]
1. 15N R1 (Longitudinal Relaxation) Measurement:
-
Pulse Sequence : A sensitivity-enhanced HSQC-based pulse sequence is used, incorporating a variable relaxation delay (T).[5]
-
Experimental Setup : A series of 2D spectra are recorded with different relaxation delays (e.g., 0, 100, 200, 400, 600, 800, 1200, 1600 ms).[8]
-
Data Analysis : The intensity of each peak is plotted against the relaxation delay, and the data is fitted to a single exponential decay function to extract the R1 rate.[8]
2. 15N R2 (Transverse Relaxation) Measurement:
-
Pulse Sequence : A sensitivity-enhanced HSQC-based pulse sequence with a Carr-Purcell-Meiboom-Gill (CPMG) train is used to measure the decay of transverse magnetization.[16]
-
Experimental Setup : A series of 2D spectra are recorded with varying total relaxation times (e.g., 10, 30, 50, 70, 90, 110, 150 ms).[8]
-
Data Analysis : Similar to R1, peak intensities are fitted to an exponential decay to determine the R2 rate.[8]
3. {1H}-15N Heteronuclear NOE Measurement:
-
Pulse Sequence : Two sets of 2D HSQC spectra are acquired. One with proton saturation during the recycle delay and a reference spectrum without saturation.[5][8]
-
Experimental Setup : A long recycle delay (e.g., 5-8 seconds) is crucial to allow for full relaxation and to achieve steady-state saturation.[8]
-
Data Analysis : The NOE value is calculated as the ratio of the peak intensity in the saturated spectrum to the intensity in the reference spectrum.[5]
4. 15N R1ρ (Rotating-Frame Relaxation) Measurement:
-
Pulse Sequence : A 1D or 2D pulse sequence that incorporates a spin-lock field of variable strength and duration is used.[6]
-
Experimental Setup : A series of experiments are performed with varying spin-lock fields (e.g., 25-3000 Hz) to generate relaxation dispersion profiles.[6]
-
Data Analysis : The R1ρ rates are plotted against the spin-lock field strength. The resulting dispersion profile is then fitted to models of chemical exchange to extract kinetic and thermodynamic parameters.[6][7]
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for validating an RNA dynamics model using 15N relaxation data.
Caption: Workflow for validating RNA dynamics models with 15N NMR relaxation data.
This comprehensive approach, integrating state-of-the-art NMR experiments with sophisticated computational modeling, provides a robust framework for elucidating the complex dynamics of RNA. The validation of these models is a critical step towards a deeper understanding of RNA function and the development of novel RNA-targeted therapies.
References
- 1. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA dynamics: It is about time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lucianosphere.medium.com [lucianosphere.medium.com]
- 5. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]
- 6. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 9. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA Dynamics and Interactions Revealed through Atomistic Simulations [arxiv.org]
- 13. When does molecular dynamics improve RNA models? Insights from CASP15 and practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bujnicki lab - SimRNA [genesilico.pl]
- 15. youtube.com [youtube.com]
- 16. DSpace [dr.lib.iastate.edu]
A Researcher's Guide to the Accuracy of Inter-nucleotide Distances from ¹⁵N NOE Data
The determination of high-resolution three-dimensional structures of nucleic acids is fundamental to understanding their biological functions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure and dynamics of molecules like DNA and RNA in solution. A cornerstone of NMR-based structure determination is the Nuclear Overhauser Effect (NOE), which provides through-space distance information between protons. For complex biomolecules, isotope-labeling strategies, such as the uniform incorporation of ¹⁵N, are essential for resolving spectral overlap. This guide provides a comprehensive comparison of the accuracy of inter-nucleotide distances derived from ¹⁵N-edited NOESY experiments against alternative methods, offering researchers the data and protocols needed to critically evaluate their structural studies.
Comparative Analysis of Structure Determination Methods
The accuracy of inter-nucleotide distances derived from ¹⁵N NOE data is influenced by several factors, most notably spin diffusion and molecular motion. While providing invaluable information in a solution state, it is crucial to compare its accuracy with other established techniques.
| Method | Principle | Distance Range | Typical Accuracy/Resolution | Sample Requirements | Advantages | Disadvantages |
| ¹⁵N-edited NOESY (NMR) | Measures ¹H-¹H distances via dipolar cross-relaxation, using the ¹⁵N chemical shift to resolve overlapping proton signals. | < 6 Å | Distances: Errors can range from <5% in ideal small molecules to 15-20% or more in larger RNAs.[1][2] Structures: Backbone RMSD vs. X-ray structures typically ~2-3 Å for RNA.[3][4] | Isotropically or selectively ¹⁵N-labeled, soluble, stable sample (~0.5-1 mM). Typically limited to molecules < 50-70 kDa.[5] | Provides information on solution-state structures and dynamics.[5] Does not require crystallization. | Accuracy is limited by spin diffusion, spectral overlap, and molecular motion.[6] Provides an ensemble of structures, not a single static image. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a crystal, which is used to calculate an electron density map and build an atomic model. | Atomic | High resolution (often < 2 Å). Considered the "gold standard" for static structures. | High-quality, diffracting crystals. Can be applied to very large complexes. | Provides a single, high-resolution atomic model. No intrinsic size limit if crystals can be grown. | Requires crystallization, which can be a major bottleneck and may introduce packing artifacts. Provides a static picture of the molecule in a non-physiological crystal lattice. |
| Cryo-Electron Microscopy (Cryo-EM) | Images vitrified molecules using an electron beam to reconstruct a 3D density map. | Near-atomic | Resolution is rapidly improving, now often reaching < 3 Å for well-behaved samples. | Vitrified, frozen-hydrated sample. Best suited for larger molecules and complexes (>100 kDa). | Can study very large, complex assemblies in a near-native state. Does not require crystallization. | Resolution can be lower than X-ray crystallography for smaller molecules. The sample must be stable to freezing. |
| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by molecules in solution to determine overall shape and size. | Low resolution | Provides overall shape and dimensions, not individual atomic distances. | Soluble, monodisperse sample. | Provides low-resolution shape information in solution. Highly complementary to high-resolution methods like NMR.[3][4] | Does not provide atomic-level detail. |
Understanding and Mitigating Inaccuracy in NOE-Derived Distances
The primary source of error in NOE-derived distance measurements is spin diffusion . This phenomenon occurs when magnetization is transferred between two protons not directly through space, but indirectly via an intermediate proton. This "three-spin effect" makes the NOE intensity between the outer two protons appear stronger than it should, leading to an underestimation of the true distance.[6][7]
Key Factors Affecting Accuracy:
-
Molecular Size: Larger molecules tumble slower, which increases the efficiency of spin diffusion, making accurate distance measurements more challenging.[6]
-
Mixing Time (τm): Longer mixing times in the NOESY experiment allow for more extensive spin diffusion. Using a series of short mixing times and extrapolating to zero is a key strategy to minimize this effect.[8][9]
-
Local and Global Motion: Nucleic acids are inherently flexible. NOEs measure an ensemble average of distances (proportional to
), which can differ significantly from the distance in a single static structure. -
Spectral Overlap: Even with ¹⁵N-editing, severe spectral overlap, particularly in the ribose region of RNA, can make accurate quantification of NOE intensities difficult.[10]
The exact NOE (eNOE) methodology has been developed to improve accuracy. By recording a series of NOESY spectra with increasing mixing times, one can more accurately model the buildup of cross-peak intensities and the decay of diagonal peaks, allowing for a more precise calculation of cross-relaxation rates while accounting for spin diffusion.[8][9] Under favorable conditions, this can yield distance restraints with high precision.[11]
Experimental and Computational Workflow
The process of determining inter-nucleotide distances from ¹⁵N NOE data involves a multi-step workflow, from sample preparation to the final structural validation.
References
- 1. buttsresearchgroup.wordpress.com [buttsresearchgroup.wordpress.com]
- 2. BJOC - Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule [beilstein-journals.org]
- 3. Rapid global structure determination of large RNA and RNA complexes using NMR and small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid global structure determination of large RNA and RNA complexes using NMR and small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.bu.edu [people.bu.edu]
- 6. Improved distance analysis in RNA using network-editing techniques for overcoming errors due to spin diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction of spin diffusion during iterative automated NOE assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for converting assigned nuclear Overhauser enhancement spectroscopy series peaks into exact distance restraints using MATLAB- or CYANA-eNORA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MR - An improved, time-efficient approach to extract accurate distance restraints for NMR2 structure calculation [mr.copernicus.org]
A Comparative Guide to Commercial RNA Synthesis Platforms
For Researchers, Scientists, and Drug Development Professionals
The rapid expansion of RNA-based therapeutics, from mRNA vaccines to siRNA and CRISPR-based gene editing, has placed a significant demand on high-quality, scalable, and reliable RNA synthesis. Choosing the right synthesis platform is a critical decision that impacts research and development timelines, therapeutic efficacy, and manufacturing costs. This guide provides an objective comparison of leading commercially available RNA synthesis platforms, summarizing their core technologies, performance metrics, and the analytical methods used to validate their products.
Core Synthesis Technologies: A Tale of Two Chemistries
Commercial RNA synthesis is dominated by two primary methodologies: traditional solid-phase chemical synthesis and modern enzymatic synthesis.
-
Chemical Synthesis (SPOS): The established gold standard, solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry, builds RNA sequences by sequentially adding one nucleotide at a time to a solid support. This method is highly versatile, allowing for a wide range of chemical modifications.[1] However, it can be limited by the length of the RNA that can be produced with high fidelity and involves the use of harsh organic solvents.[2][3]
Performance Comparison of Leading RNA Synthesis Platforms
The selection of an RNA synthesis service provider often depends on the specific application, required scale, desired purity, and the complexity of the RNA sequence. Below is a summary of capabilities and reported performance metrics from prominent commercial vendors.
Disclaimer: The following data is primarily based on information provided by the manufacturers. Independent, third-party comparative studies are not widely available. Researchers should always conduct their own validation.
Table 1: Comparison of Commercial RNA Synthesis Platform Specifications
| Parameter | Integrated DNA Technologies (IDT) | Thermo Fisher Scientific (GeneArt) | GenScript | Aldevron | Codexis (ECO Synthesis™) |
| Primary Technology | Chemical Synthesis | Chemical & Enzymatic (IVT) | Chemical & Enzymatic (IVT) | Enzymatic (IVT) | Enzymatic (Sequential) |
| Reported Max Length | Custom, routinely up to 120 nt[8] | >5 kb for genes[9]; IVT for mRNA | Up to 266 nt (RNA Oligo)[10] | >10 kb for mRNA[11] | Optimized for siRNA/oligos[6] |
| Key Modifications | Wide range of chemical modifications[8] | Custom modifications available[12] | >300 available modifications[10] | Modified bases (e.g., Pseudo-UTP)[13] | 2'-OMe, 2'-F, Phosphorothioates[7] |
| Reported Purity | HPLC purification recommended[14] | Sequence-verified[15] | Sequence-verified[16] | High purity for mRNA synthesis[5] | >90%[7] |
| Reported Yield/Coupling | High coupling efficiencies claimed[8] | Up to 100-fold expression increase with optimization[13] | High-yield production[17] | Milligram to multi-gram quantities[1] | >98% coupling efficiency[6][11] |
| Scale | Research to large scale | Research to large scale | Micrograms to kilograms[18] | Research to cGMP[1][19] | Preclinical to Commercial[20] |
| Primary Applications | CRISPR, RNAi, NGS, Aptamers[8] | Gene Synthesis, mRNA Therapeutics[12] | Gene Synthesis, Drug Discovery[16][18] | mRNA Vaccines & Therapeutics[5][21] | RNAi Therapeutics (siRNA)[6][22] |
Experimental Workflows & Methodologies
Accurate assessment of RNA quality is paramount. The following sections detail common experimental workflows and protocols for evaluating the output of any synthesis platform.
General Workflow for RNA Synthesis & Quality Control
The overall process from ordering to application involves synthesis, purification, and rigorous quality control to ensure the final product meets specifications for identity, purity, and integrity.
Decision Logic for Platform Selection
Choosing a platform involves balancing the technical requirements of the RNA molecule with the goals of the project, such as research-scale screening versus large-scale therapeutic production.
Key Experimental Protocols
RNA Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This is a high-resolution method effective for assessing the purity of synthetic RNA and detecting truncated or failure sequences.[23][24]
-
Instrumentation: An HPLC system equipped with a UV detector and a thermostatted column compartment.
-
Column: A column suitable for oligonucleotide separation, such as an alkylated poly(styrene-divinylbenzene) matrix.[23]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[23][24]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile (ACN).[23][24]
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Dissolve the RNA sample in RNase-free water or Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the RNA using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% ACN over 30 minutes).
-
Maintain a high column temperature (e.g., 75°C) to denature the RNA and ensure separation is based on size and hydrophobicity rather than secondary structure.[24]
-
Detect the RNA by monitoring UV absorbance at 260 nm.
-
-
Analysis: The purity is determined by calculating the area of the main peak corresponding to the full-length product as a percentage of the total peak area in the chromatogram.
RNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution technique used to confirm the size and integrity of RNA, separating the full-length product from smaller degradation fragments.[25][26]
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or LED-induced fluorescence).
-
Capillary: A silica capillary filled with a separation gel matrix containing a fluorescent intercalating dye.[25]
-
Sample Preparation:
-
Procedure:
-
Fill the capillary with the gel-dye matrix.
-
Inject the denatured RNA sample electrokinetically (e.g., 10 kV for 10 seconds).[27]
-
Apply a separation voltage to migrate the RNA through the capillary. Smaller fragments will migrate faster than larger, intact molecules.
-
Detect the RNA fragments as they pass the detector.
-
-
Analysis: The integrity of the RNA is assessed by the electropherogram. A high-quality sample will show a single, sharp peak at the expected size. The percentage of intact RNA can be quantified by comparing the area of the main peak to the total area of all peaks.[25]
Sequence Fidelity Verification by Sanger Sequencing or NGS
To confirm that the synthesized RNA has the correct sequence without mutations introduced during synthesis, it is first reverse transcribed into cDNA, which is then sequenced.
-
Reverse Transcription (RT):
-
Anneal a sequence-specific DNA primer to the RNA template.
-
Use a high-fidelity reverse transcriptase enzyme to synthesize a complementary DNA (cDNA) strand.
-
-
PCR Amplification (Optional but common):
-
Amplify the resulting cDNA using high-fidelity DNA polymerase to generate sufficient material for sequencing.
-
-
Sequencing:
-
Sanger Sequencing: Purify the cDNA or PCR product and send it for sequencing. This method is suitable for verifying individual constructs.
-
Next-Generation Sequencing (NGS): For assessing the error rate across a population of molecules, prepare the cDNA for NGS. This approach provides a much deeper analysis of fidelity.[28]
-
-
Analysis: Align the resulting sequence data with the expected reference sequence. The fidelity, or error rate, is calculated based on the number of mutations (substitutions, insertions, deletions) observed relative to the total number of bases sequenced. For example, T7 RNA polymerase has a reported substitution error rate in the range of 3.8 x 10⁻⁵ errors per base.[28]
References
- 1. cphi-online.com [cphi-online.com]
- 2. mdpi.com [mdpi.com]
- 3. A better way to make RNA drugs [wyss.harvard.edu]
- 4. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 5. Research Grade RNA [aldevron.com]
- 6. Codexis Unveils Pioneering Enzymatic Synthesis Data to Enable the Future Manufacturing of RNAi Therapeutics - BioSpace [biospace.com]
- 7. codexis.com [codexis.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. businesswire.com [businesswire.com]
- 10. genscript.com [genscript.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. GeneArt遺伝子合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. thermofisher.com [thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. biocompare.com [biocompare.com]
- 19. RNA Drug Substance [aldevron.com]
- 20. Codexis Announces Achievement of Gram-scale Synthesis with its ECO Synthesis™ Platform | CDXS Stock News [stocktitan.net]
- 21. RNA Drug Product [aldevron.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 27. gene-quantification.de [gene-quantification.de]
- 28. Discrete measurements of RNA polymerase and reverse transcriptase fidelity reveal evolutionary tuning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of rU Phosphoramidite-15N
For Immediate Implementation by Laboratory Personnel
Researchers and professionals in drug development must adhere to stringent safety protocols when handling and disposing of chemical reagents. This document provides essential, immediate safety and logistical information for the proper disposal of rU Phosphoramidite-15N, a crucial component in oligonucleotide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Core Safety and Handling Precautions
This compound, like other phosphoramidites, is a moisture-sensitive and reactive compound. Proper handling is critical to prevent accidental exposure and ensure the integrity of the reagent.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat is mandatory.
Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
Disposal Plan: The Primary Route
The universally recommended and safest method for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste .
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound, including unused reagent, contaminated labware (e.g., pipette tips, vials), and solvent rinsates, in a dedicated and clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be:
-
Made of a compatible material (e.g., glass or polyethylene).
-
In good condition with a secure, tight-fitting lid.
-
Labeled with "Hazardous Waste" and the full chemical name: "this compound". The isotopic label (15N) should be clearly indicated for inventory and tracking purposes, although it does not necessitate special disposal procedures beyond those for the chemical itself.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures.
Quantitative Safety Data Summary
| Parameter | Information |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Storage Conditions | Store in a cool, dry place, typically at -20°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and moisture. |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off immediately with soap and plenty of water. Ingestion: Rinse mouth and seek immediate medical attention. Inhalation: Move to fresh air. |
In-Lab Neutralization: A Word of Caution
Potential Risks of In-Lab Neutralization:
-
Incomplete reaction, leaving hazardous materials in the waste stream.
-
Generation of unknown byproducts with their own potential hazards.
-
Exothermic reactions that could lead to splashing or pressure buildup if not properly controlled.
Recommendation: Given the potential risks and the lack of a validated protocol, in-lab neutralization of this compound waste is not recommended. The safest and most compliant approach is to dispose of all phosphoramidite waste through a licensed hazardous waste contractor.
Disposal of 15N-Labeled Compounds
Nitrogen-15 (15N) is a stable, non-radioactive isotope. Therefore, this compound does not require disposal as radioactive waste. The disposal procedures are dictated by the chemical hazards of the phosphoramidite moiety, not the isotopic label. However, it is good laboratory practice to accurately label the waste with the full chemical name, including the isotopic identifier, for proper chemical inventory and tracking.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
